Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFHRKPNLPBDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451853 | |
| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170911-92-9 | |
| Record name | tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate?
An In-depth Technical Guide to Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound, commonly referred to as 1-Boc-4-(4-aminophenyl)piperazine, is a pivotal chemical intermediate in modern medicinal chemistry and drug discovery. Its molecular architecture, featuring a mono-Boc-protected piperazine linked to an aniline moiety, offers a unique combination of stability and reactivity. The Boc (tert-butyloxycarbonyl) group provides a robust protecting strategy, enabling selective functionalization of the aniline's primary amine or, following deprotection, the second piperazine nitrogen. This versatility has established the piperazine scaffold as a "privileged structure" in pharmacology, frequently incorporated to enhance the physicochemical properties and biological activity of therapeutic agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, key applications in drug development, and essential analytical and safety data for researchers and scientists in the field.
Section 1: Foundational Chemistry and Properties
A thorough understanding of the fundamental properties of a chemical building block is critical for its effective application in complex synthetic campaigns.
Nomenclature and Chemical Identifiers
Correctly identifying a compound is the first step in ensuring experimental reproducibility and safety. This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.
| Identifier | Value |
| CAS Number | 170911-92-9[4][5] |
| IUPAC Name | This compound[5] |
| Common Synonyms | 1-Boc-4-(4-aminophenyl)piperazine, tert-butyl 4-(4-aminophenyl)-1-piperazinecarboxylate, 4-(1-tert-Butoxycarbonylpiperazin-4-yl)aniline[6][] |
| Molecular Formula | C₁₅H₂₃N₃O₂[4][6] |
| InChI Key | RXFHRKPNLPBDGE-UHFFFAOYSA-N[5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N[5] |
Physicochemical Properties
The physical and chemical properties of the compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Molecular Weight | 277.37 g/mol | |
| Appearance | Light yellow to brown solid or crystalline powder. May appear as a dark oily product post-synthesis prior to purification. | [4] |
| Melting Point | 94 °C | |
| Boiling Point | 441.1 °C at 760 mmHg | |
| Purity (Typical) | >97% (HPLC) | |
| Storage Conditions | Store at room temperature or refrigerated (4°C) in a dark place under an inert atmosphere to prevent degradation. | [8] |
Section 2: The Synthetic Keystone: Preparation and Purification
The reliable synthesis of this intermediate is crucial for its widespread use. The most common and efficient route involves the reduction of its nitro-aromatic precursor.
The Strategic Role of the Boc Protecting Group
The piperazine ring contains two secondary amine groups. In the absence of a protecting group, reactions would occur non-selectively at both nitrogen atoms, leading to a mixture of products that are difficult to separate and significantly lower the yield of the desired compound. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for one of the nitrogens for several key reasons:
-
Stability: It is stable to a wide range of nucleophilic, basic, and reductive conditions, allowing for chemistry to be performed on other parts of the molecule.
-
Selective Removal: It can be cleanly and efficiently removed under acidic conditions (e.g., using trifluoroacetic acid or HCl) that typically do not affect other functional groups.[1]
-
Improved Solubility: The bulky and lipophilic nature of the Boc group often improves the solubility of the intermediate in common organic solvents.
This mono-protection strategy is the cornerstone of using piperazine as a versatile scaffold, enabling controlled, stepwise synthesis of complex derivatives.[1][9]
Synthetic Workflow: Catalytic Hydrogenation
The conversion of the commercially available tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate to the desired amine is a classic example of catalytic hydrogenation. This method is favored in both laboratory and industrial settings for its high efficiency, clean conversion, and atom economy.
Causality: Palladium on carbon (Pd/C) is an exceptional catalyst for this transformation. Hydrogen gas (H₂) adsorbs onto the surface of the palladium metal, where it dissociates into reactive hydrogen atoms. The nitro group of the starting material also coordinates to the palladium surface, facilitating the stepwise reduction to the amine. Methanol is an ideal solvent as it readily dissolves the starting material and does not interfere with the catalytic process.
Caption: Synthetic workflow for the reduction of the nitro-precursor.
Detailed Laboratory Protocol for Synthesis
This protocol is adapted from a standard procedure for the catalytic hydrogenation of an aromatic nitro group.[4]
Materials:
-
tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq)
-
Methanol (MeOH), reagent grade
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Hydrogenation vessel (e.g., Parr shaker)
-
Standard laboratory glassware
Procedure:
-
Vessel Preparation: Charge a hydrogenation vessel with tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (e.g., 8.2 g, 26.68 mmol).
-
Dissolution: Add methanol (e.g., 100 mL) to the vessel and stir until the solid is fully dissolved.
-
Inerting: Purge the vessel with nitrogen gas to remove oxygen, which can be a safety hazard and can poison the catalyst.
-
Catalyst Addition: Carefully add the 10% wet palladium on carbon catalyst to the solution under a nitrogen atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi with hydrogen.
-
Reaction: Agitate the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting product, this compound, is often obtained as a dark oil or solid and can be used in subsequent steps without further purification if the initial purity is high (yields are typically around 97%).[4]
Section 3: A Versatile Scaffold in Medicinal Chemistry
The title compound is not an active pharmaceutical ingredient itself but rather a critical building block for creating them.[10]
Applications as a Key Pharmaceutical Intermediate
The primary value of this compound lies in its bifunctional nature. The aniline nitrogen can be readily derivatized through a variety of reactions, including amidation, alkylation, and sulfonylation, to build out one part of a target molecule. Subsequently, the Boc group can be removed to reveal the second piperazine nitrogen, which can then be functionalized in a separate step.
This stepwise approach is fundamental to creating vast libraries of compounds for high-throughput screening. Its derivatives are widely explored in multiple therapeutic areas:
-
Neurological and Psychiatric Disorders: The arylpiperazine motif is a well-known pharmacophore in drugs targeting central nervous system (CNS) receptors, such as dopamine (D₂) and serotonin (5-HT₁ₐ) receptors.[5][9][10]
-
Oncology: While a different isomer, the use of a similar compound, tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate, as a key intermediate in the synthesis of the PARP inhibitor Niraparib highlights the importance of this chemical class in cancer therapeutics.[11]
-
Other Areas: The piperazine ring is found in anti-infective and anti-inflammatory agents, making this a versatile starting point for discovery in numerous fields.[2][12]
General Derivatization Workflow
The following diagram illustrates the logical flow of using this intermediate to synthesize a more complex, drug-like molecule.
Caption: General workflow for the synthesis of complex piperazine derivatives.
Section 4: Analytical and Quality Control
Confirming the identity and purity of the synthesized or purchased material is a non-negotiable step in any research protocol.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode will show a prominent peak for the protonated molecule [M+H]⁺ at approximately m/z 278.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the tert-butyl protons (a singlet at ~1.4-1.5 ppm, 9H), the protons on the piperazine ring (two multiplets between ~2.8-3.6 ppm, 8H), and the protons on the aromatic ring (two doublets in the aromatic region, ~6.6-7.0 ppm, 4H). The amine (-NH₂) protons will appear as a broad singlet.
-
¹³C NMR: The spectrum will show signals for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon (~154 ppm), and the distinct carbons of the piperazine and aromatic rings.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the compound. A high-purity sample (>97%) should show a single major peak with minimal impurities.
Authoritative spectral data can often be found in chemical supplier databases and specialized analytical data repositories.[8][13][14]
Section 5: Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound is classified as hazardous.
GHS Hazard Information
| Hazard Class | Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 |
| STOT - Single Exposure | H335 | May cause respiratory irritation | GHS07 |
Data sourced from supplier safety data sheets.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline group.[8]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 8. 170911-92-9|this compound|BLD Pharm [bldpharm.com]
- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. innospk.com [innospk.com]
- 12. jgtps.com [jgtps.com]
- 13. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester(170911-92-9) 1H NMR [m.chemicalbook.com]
- 14. 170911-92-9 | this compound | Aryls | Ambeed.com [ambeed.com]
1-Boc-4-(4-aminophenyl)piperazine chemical properties
An In-depth Technical Guide to 1-Boc-4-(4-aminophenyl)piperazine: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of molecular scaffolds and building blocks is paramount to the efficient discovery of novel therapeutic agents. Among these, piperazine derivatives stand out for their ubiquitous presence in a vast array of approved drugs, a testament to their favorable pharmacokinetic properties. 1-Boc-4-(4-aminophenyl)piperazine, also known by its IUPAC name tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, has emerged as a particularly valuable intermediate.[1][2] Its structure marries the advantageous piperazine core, known to enhance aqueous solubility and bioavailability, with a versatile aniline moiety and a chemically labile tert-butoxycarbonyl (Boc) protecting group.[1][3]
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer insights into the compound's core chemical properties, synthetic logic, reactivity, and critical role as a scaffold in the synthesis of bioactive molecules, particularly those targeting neurological disorders.[1][4]
Core Chemical and Physical Properties
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. 1-Boc-4-(4-aminophenyl)piperazine is typically supplied as a solid, ranging in appearance from white to pale brown or reddish-brown powder or crystals.[1][2] Its stability and handling characteristics make it a reliable component in multi-step synthetic campaigns.[1] The Boc group not only serves as a protecting group but also enhances solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.[1][5]
| Property | Value | Source(s) |
| CAS Number | 170911-92-9 | [1][2] |
| IUPAC Name | This compound | [2][6] |
| Synonyms | 1-Boc-4-(4'-aminophenyl)piperazine, 4-(1-tert-Butoxycarbonylpiperazin-4-yl)aniline | [1] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][2] |
| Molecular Weight | 277.37 g/mol | [1] |
| Appearance | White to pale brown or brownish-red powder/crystalline solid | [1][2] |
| Purity | Typically ≥97% (HPLC) or ≥96% (NMR) | [1][2] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents (e.g., DMSO, Dichloromethane, Chloroform) | [5][7] |
| Storage Conditions | Store at 0-8°C or room temperature, in a dark place, under an inert atmosphere | [1][8] |
Synthesis and Reactivity: A Tale of Two Nitrogens
The synthesis of 1-Boc-4-(4-aminophenyl)piperazine is a classic exercise in selective protection. The primary challenge lies in the mono-N-Boc protection of a symmetrical starting material, which can be achieved through careful control of reaction conditions.
Synthetic Strategy
The most common laboratory-scale synthesis involves the reaction of a suitable N-aryl piperazine precursor or a multi-step process starting from piperazine itself. A prevalent method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).[9][10] The key is to use reaction conditions that favor mono-protection over the formation of the di-protected byproduct. This strategic protection leaves one nitrogen atom available for subsequent reactions, such as aryl amination, to install the 4-aminophenyl group.
Caption: General synthetic workflow for 1-Boc-4-(4-aminophenyl)piperazine.
Core Reactivity
The molecule's synthetic versatility stems from the distinct reactivity of its three key components:
-
The Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary utility lies in its facile removal under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent), cleanly liberating the secondary amine of the piperazine ring for further functionalization.
-
The Aryl Amine (-NH₂): The primary aromatic amine is a versatile functional handle. It behaves as a typical aniline, readily undergoing reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of diverse functionalities and the extension of the molecular scaffold.
-
The Piperazine Ring: The piperazine core itself imparts favorable physicochemical properties. Its chair conformation is the most stable, and its presence often enhances the aqueous solubility and cell permeability of the final drug candidate, while also providing a rigid spacer between different parts of the molecule.
Spectroscopic Characterization
unambiguous identification and purity assessment of 1-Boc-4-(4-aminophenyl)piperazine rely on standard spectroscopic techniques. While specific spectra should be run for each batch, the expected characteristic signals are predictable.
-
¹H NMR: The proton NMR spectrum is highly informative. Key expected signals include:
-
A sharp, high-intensity singlet around 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
-
Two sets of multiplets for the piperazine protons. The four protons adjacent to the Boc-protected nitrogen typically appear around 3.5-3.6 ppm, while the four protons adjacent to the phenyl group are shifted downfield to around 3.0-3.1 ppm.
-
The aromatic protons will appear as a characteristic AA'BB' system, with two doublets in the range of 6.6-7.0 ppm.
-
A broad singlet for the -NH₂ protons, the chemical shift of which is dependent on solvent and concentration.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for its functional groups:
-
N-H stretching of the primary amine as two distinct peaks around 3350-3450 cm⁻¹.
-
A strong C=O stretching band for the carbamate group around 1680-1700 cm⁻¹.
-
C-N stretching bands in the 1200-1350 cm⁻¹ region.
-
Aromatic C=C stretching bands around 1500-1600 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 277 or 278, respectively. A characteristic fragmentation pattern is the loss of the Boc group or isobutylene, leading to significant fragment ions.
Keystone Intermediate in Drug Discovery
1-Boc-4-(4-aminophenyl)piperazine is not an end product but a crucial starting point for creating more complex, biologically active molecules.[4] Its structure is a common feature in compounds targeting the central nervous system (CNS), where the phenylpiperazine motif is a well-established pharmacophore for interacting with various neurotransmitter receptors.[1][4]
Researchers leverage this compound in the synthesis of potential antidepressants, anxiolytics, and antipsychotics.[4] The primary amine serves as an attachment point for building out the molecule to achieve desired receptor affinity and selectivity, while the second piperazine nitrogen, once deprotected, can be used to modulate pharmacokinetic properties or introduce additional receptor interactions.
Caption: Strategic functionalization points of the core scaffold.
Experimental Protocol: Boc Group Deprotection
The following protocol is a representative, self-validating system for the removal of the Boc protecting group, a common subsequent step in a synthetic workflow.
Objective: To synthesize tert-butyl 4-(4-aminophenyl)piperazine via acid-mediated deprotection of 1-Boc-4-(4-aminophenyl)piperazine.
Materials:
-
1-Boc-4-(4-aminophenyl)piperazine (1.0 eq)
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA, 5-10 eq) or 4M HCl in Dioxane (5-10 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-(4-aminophenyl)piperazine (1.0 eq) in DCM or 1,4-dioxane (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (or 4M HCl in dioxane) dropwise to the stirred solution. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Self-Validation: A successful reaction is indicated by the complete consumption of the starting material (higher Rf on TLC) and the appearance of a new, more polar spot (lower Rf) corresponding to the free amine product.
-
Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess acid and solvent.
-
Workup - Neutralization: Re-dissolve the residue in DCM and transfer it to a separatory funnel. Slowly add saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Continue adding base until the aqueous layer is basic (pH > 8).
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by crystallization or column chromatography if necessary.
Safety and Handling
As with any laboratory chemical, proper handling of 1-Boc-4-(4-aminophenyl)piperazine is essential. It is classified as an irritant.[11][12]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][15]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Conclusion
1-Boc-4-(4-aminophenyl)piperazine is more than just a chemical intermediate; it is a well-designed molecular tool. Its strategic combination of a bioavailability-enhancing piperazine core, a versatile aniline handle, and a readily cleavable protecting group makes it an exceptionally valuable building block in the synthesis of complex pharmaceutical agents. A thorough understanding of its properties, reactivity, and handling is crucial for any scientist aiming to leverage its potential in the rational design and development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. H63191.06 [thermofisher.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-N-Boc-(4-aminophenyl)piperidine Supplier & Manufacturer China | CAS 497833-27-9 | High Purity Chemical for Research [pipzine-chem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fishersci.nl [fishersci.nl]
- 8. 193902-64-6 CAS MSDS (1-BOC-4-(4-AMINO-PHENYL)-PIPERAZINE DIHYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 11. 170911-92-9 Cas No. | 4-(4-Aminophenyl)piperazine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]
- 12. fishersci.fi [fishersci.fi]
- 13. tcichemicals.com [tcichemicals.com]
- 14. peptide.com [peptide.com]
- 15. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to the Molecular Structure and Bonding of Imidapril
A comprehensive guide for researchers, scientists, and drug development professionals on the core chemical and structural properties of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.
This technical guide provides a detailed exploration of the molecular structure, bonding, synthesis, and analytical methodologies for Imidapril, a potent angiotensin-converting enzyme (ACE) inhibitor. Designed for professionals in the fields of pharmaceutical sciences, medicinal chemistry, and drug development, this document offers in-depth insights into the chemical principles that underpin the therapeutic efficacy of Imidapril. By elucidating the intricate relationship between its stereochemistry and biological activity, this guide serves as a valuable resource for the rational design and development of next-generation cardiovascular therapeutics.
Introduction to Imidapril: A Prodrug ACE Inhibitor
Imidapril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and chronic heart failure.[1][2] It is administered as a prodrug, which is metabolically hydrolyzed in the body to its active diacid metabolite, imidaprilat.[2] Imidaprilat exhibits its therapeutic effect by competitively inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2]
The molecular formula of Imidapril is C₂₀H₂₇N₃O₆, and its IUPAC name is (4S)-3-[(2S)-2-[[(1S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid.[2] It is commonly used as its hydrochloride salt.[3]
Molecular Structure and Bonding of Imidapril
The therapeutic activity of Imidapril is intrinsically linked to its three-dimensional structure and the nature of its chemical bonds. A thorough understanding of its molecular architecture is therefore paramount for any drug development professional.
Key Structural Features
Imidapril is a complex molecule characterized by several key functional groups and stereocenters that are crucial for its interaction with the active site of ACE.
-
Imidazolidinone Ring: This five-membered heterocyclic ring forms a core component of the molecule.
-
Amide Bonds: Two amide linkages connect the different fragments of the molecule, contributing to its overall conformation.
-
Ester Group: The ethyl ester group is the site of hydrolysis, converting the prodrug Imidapril into its active form, imidaprilat.
-
Carboxylic Acid: The terminal carboxylic acid group is essential for binding to the zinc ion within the active site of ACE.
-
Phenylpropyl Group: This hydrophobic group contributes to the binding affinity of the molecule to the enzyme.
Stereochemistry: The Cornerstone of Activity
Imidapril possesses three chiral centers, leading to the possibility of eight stereoisomers. However, the biological activity is highly stereospecific. The therapeutically active form of imidaprilat is the (S,S,S)-isomer.[1] This highlights the critical importance of stereocontrol during the synthesis of Imidapril to ensure the production of the desired enantiomerically pure compound. The (S,S,S) configuration is essential for the precise spatial arrangement of the functional groups required for optimal binding to the ACE active site.[1]
Bonding and Hybridization
The bonding in Imidapril can be understood by considering the hybridization of its constituent atoms.
-
sp³ Hybridized Carbons: The aliphatic carbons in the ethyl group, the propyl chain, and the imidazolidinone ring are sp³ hybridized, resulting in tetrahedral geometries.
-
sp² Hybridized Carbons and Oxygens: The carbonyl carbons in the ester, amide, and carboxylic acid groups, as well as the carbons in the phenyl ring, are sp² hybridized, leading to trigonal planar geometries. The carbonyl oxygens are also sp² hybridized.
-
sp³ Hybridized Nitrogens: The nitrogen atoms in the imidazolidinone ring and the secondary amine are sp³ hybridized, with a trigonal pyramidal geometry.
The combination of these hybridized orbitals leads to a complex three-dimensional structure that is stabilized by a network of sigma (σ) and pi (π) bonds. The delocalized π-system of the phenyl ring and the resonance stabilization of the amide and carboxylate groups are important features of the electronic structure of Imidapril.
Synthesis of Imidapril Hydrochloride
The synthesis of Imidapril hydrochloride is a multi-step process that requires careful control of stereochemistry to yield the desired (S,S,S)-isomer. A general synthetic approach is outlined below.[4]
Synthetic Workflow Diagram
Caption: General synthetic workflow for Imidapril Hydrochloride.
Experimental Protocol for Synthesis
The following is a representative, non-exhaustive protocol for the synthesis of Imidapril hydrochloride, based on literature procedures.[5][6]
Step 1: Synthesis of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine-N-carboxy anhydride
-
Dissolve N-[(S)-(+)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine in a suitable solvent such as dichloromethane.
-
Add a solution of triphosgene in dichloromethane to the reaction mixture at a controlled temperature (e.g., 20-30°C).
-
Monitor the reaction by HPLC until the starting material is consumed.
-
Work up the reaction mixture by washing with an acidic solution and brine.
-
Dry the organic phase and concentrate to obtain the N-carboxy anhydride intermediate.
Step 2: Condensation and Maleate Formation
-
React the N-carboxy anhydride intermediate with a suitable derivative of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid in an appropriate solvent.
-
Upon completion of the condensation reaction, treat the product with maleic acid to form the imidapril maleate salt.
Step 3: Desalting and Hydrolysis
-
Treat the imidapril maleate salt with a base to liberate the free base of imidapril.
-
Hydrolyze any protecting groups under acidic or basic conditions as required.
Step 4: Hydrochloride Formation and Refining
-
Dissolve the crude imidapril in a suitable solvent (e.g., isopropyl alcohol).
-
Add a solution of hydrochloric acid to precipitate imidapril hydrochloride.
-
Filter, wash, and dry the final product.
-
Recrystallize from a suitable solvent system to obtain highly pure Imidapril hydrochloride.
Characterization and Analysis of Imidapril
The identity, purity, and quality of synthesized Imidapril must be confirmed through a battery of analytical techniques.
Spectroscopic Data
¹H NMR (DMSO-d₆): δ 10.0 (s, 1H), δ 7.29 (t, 2H), δ 7.20 (d, 3H), δ 5.01 (s, 1H), δ 4.68 (s, 1H), δ 4.10 (t, 2H), δ 3.76 (t, 2H), δ 3.43 (d, 2H), δ 2.7 (s, 4H), δ 2.6 (m, 1H), δ 1.46 (s, 3H), δ 1.2 (s, 3H).
Mass Spectrometry (M+): 405.44.
Analytical Workflow Diagram
References
- 1. Studies on angiotensin converting enzyme inhibitors. VI. Synthesis and angiotensin converting enzyme inhibitory activities of the dicarboxylic acid derivative of imidapril and its diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidapril [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation method of imidapril hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. primescholars.com [primescholars.com]
Introduction: The Role of 4-(4-Boc-piperazin-1-yl)aniline in Modern Drug Discovery
An In-depth Technical Guide to the Physical Properties of 4-(4-Boc-piperazin-1-yl)aniline
In the landscape of medicinal chemistry and pharmaceutical development, 4-(4-Boc-piperazin-1-yl)aniline, also known as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, stands out as a pivotal building block.[1][2] Its structure uniquely combines a Boc-protected piperazine moiety with an aniline functional group, offering a versatile scaffold for the synthesis of a wide array of bioactive molecules. The piperazine ring is a common motif in pharmaceuticals targeting the central nervous system, while the aniline group provides a reactive handle for further chemical elaboration.[2] The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and modulates its reactivity, making it a favored intermediate in multi-step syntheses.[3][4]
This guide provides an in-depth examination of the core physical and chemical properties of this compound. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple data sheet to offer field-proven insights into the causality behind its characteristics and the methodologies used for its analysis. Understanding these properties is critical for ensuring reproducibility, optimizing reaction conditions, developing robust analytical methods, and formulating stable drug candidates.
Section 1: Chemical Identity and Structure
Precise identification is the foundation of all chemical research. Ambiguity in a compound's identity can lead to irreproducible results and wasted resources. This section consolidates the key identifiers for 4-(4-Boc-piperazin-1-yl)aniline.
Key Identifiers
The following table summarizes the essential identification parameters for the compound.
| Parameter | Value | Source(s) |
| Chemical Name | 4-(4-Boc-piperazin-1-yl)aniline | N/A |
| Synonym | This compound | [2] |
| CAS Number | 170911-92-9 | [1] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [1][2] |
| Molecular Weight | 277.36 g/mol | [5] |
| InChI Key | RXFHRKPNLPBDGE-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | N/A |
Molecular Structure
The compound's structure is key to its physical and chemical behavior. The diagram below illustrates the connectivity of the aniline, piperazine, and Boc groups.
Caption: 2D Structure of 4-(4-Boc-piperazin-1-yl)aniline.
Section 2: Core Physical Properties
The physical state, solubility, and thermal properties of a compound are critical parameters that influence its handling, reaction setup, purification, and formulation.
| Property | Observation / Value | Scientific Insight & Implication |
| Appearance | White to off-white solid | The solid state at room temperature simplifies handling and weighing. Color variations may indicate impurities. |
| Melting Point | ~145-147 °C | A sharp melting range is a primary indicator of high purity. This relatively high melting point suggests a stable crystalline lattice. |
| Solubility | Slightly soluble in water. Soluble in ethanol, dimethylformamide (DMF), and other common organic solvents. | Low aqueous solubility is expected given the large hydrophobic surface area. Good solubility in organic solvents like DMF and alcohols is crucial for its use in synthetic reactions and for purification by crystallization or chromatography. |
| Boiling Point | 441.1 ± 40.0 °C (Predicted) | This high predicted boiling point indicates low volatility. Purification by distillation is not practical; the compound would likely decompose at these temperatures. |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | Standard density for an organic solid. This value is primarily useful for process chemistry calculations on a large scale. |
| pKa | 7.69 ± 0.10 (Predicted) | This predicted pKa likely corresponds to the protonated aniline nitrogen. It indicates that the aniline is a weak base, a critical factor for planning reactions involving this group. |
Section 3: Spectroscopic Characterization Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.
-
¹H NMR (Proton NMR): The expected signals in a typical deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are:
-
~1.4 ppm (singlet, 9H): This strong singlet corresponds to the nine equivalent protons of the tert-butyl group on the Boc protector. Its integration value of 9H is a key signature.
-
~3.0-3.2 ppm (triplet or multiplet, 4H): These are the four protons on the piperazine ring adjacent to the aniline nitrogen (Ar-N-CH₂ ).
-
~3.5-3.7 ppm (triplet or multiplet, 4H): These are the four protons on the piperazine ring adjacent to the Boc-protected nitrogen (-N(Boc)-CH₂ ). The electron-withdrawing effect of the carbonyl group shifts these protons slightly downfield compared to the other piperazine protons.
-
~3.7-4.5 ppm (broad singlet, 2H): The two protons of the primary amine (-NH₂) on the aniline ring. The chemical shift can be variable and the peak is often broad due to quadrupole broadening and exchange.
-
~6.6-6.7 ppm (doublet, 2H): The two aromatic protons ortho to the amino group.
-
~6.8-6.9 ppm (doublet, 2H): The two aromatic protons meta to the amino group (and ortho to the piperazine nitrogen).
-
-
¹³C NMR (Carbon NMR): The expected signals are:
-
~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~48-50 ppm: The two piperazine carbons adjacent to the Boc-protected nitrogen.
-
~50-52 ppm: The two piperazine carbons adjacent to the aniline nitrogen.
-
~80.0 ppm: The quaternary carbon of the tert-butyl group (-C (CH₃)₃).
-
~115-116 ppm: The two aromatic carbons ortho to the amino group.
-
~120-122 ppm: The two aromatic carbons meta to the amino group.
-
~140-142 ppm: The aromatic carbon bearing the amino group.
-
~142-144 ppm: The aromatic carbon bearing the piperazine nitrogen.
-
~154.7 ppm: The carbonyl carbon of the Boc group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
3350-3450 cm⁻¹ (two sharp bands): Characteristic N-H stretching vibrations of a primary amine (-NH₂). The presence of two bands is due to symmetric and asymmetric stretching modes.
-
2850-3000 cm⁻¹: C-H stretching from the aliphatic (piperazine and Boc) and aromatic parts of the molecule.
-
~1690 cm⁻¹ (strong band): C=O stretching of the carbamate (Boc group). This is a very strong and reliable indicator of the protecting group.
-
~1620 cm⁻¹: N-H bending (scissoring) of the primary amine.
-
~1520 cm⁻¹: C=C stretching within the aromatic ring.
-
~1240 cm⁻¹ and ~1170 cm⁻¹: C-N stretching vibrations from the aniline and piperazine moieties.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z ≈ 278.3.[1] A sodium adduct [M+Na]⁺ at m/z ≈ 300.3 may also be observed. A key fragment often seen is the loss of the tert-butyl group ([M-56+H]⁺) or the entire Boc group.
Section 4: Analytical Methodologies
Ensuring the purity of a starting material is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 4-(4-Boc-piperazin-1-yl)aniline.
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Rationale: A reverse-phase method is chosen due to the compound's moderate polarity and hydrophobic character. The C18 stationary phase provides sufficient retention, while a mobile phase of acetonitrile and water allows for effective elution. The aniline chromophore allows for sensitive detection using a UV detector.
Caption: Workflow for HPLC Purity Analysis.
Detailed Protocol:
-
Instrumentation: HPLC system with UV-Vis detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents:
-
Mobile Phase A: Water (HPLC grade) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% TFA or Formic Acid.
-
Diluent: 50:50 Acetonitrile:Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (Aniline provides strong absorbance).
-
Injection Volume: 10 µL.
-
Method: Isocratic elution with 60% B for 10 minutes or a gradient for impurity profiling (e.g., 10% to 90% B over 20 minutes).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability (Self-Validation):
-
Inject the standard solution five times.
-
The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Purity Calculation:
-
Purity is calculated using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Section 5: Stability and Storage
Proper storage is crucial to maintain the integrity of the compound. Degradation can introduce impurities that may compromise subsequent experiments.
-
Recommended Storage: Store in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). The recommended temperature is room temperature, but for long-term storage, refrigeration (2-8 °C) is advisable.
-
Sensitivity: The aniline moiety is susceptible to oxidation, which can lead to discoloration (from white/off-white to brown or dark blue).[1] Exposure to air and light should be minimized.
-
Stability of the Boc Group: The Boc group is stable under basic and neutral conditions but is labile in the presence of strong acids (e.g., TFA, HCl). Care should be taken to avoid acidic conditions during storage or workup unless deprotection is intended.
-
General Piperazine Stability: Studies on related piperazine compounds show that phenyl piperazines can be less stable than benzyl piperazines, especially in biological matrices or when stored improperly. Storing samples frozen or refrigerated is optimal.
Section 6: Synthesis Overview
Understanding the synthetic route provides context for potential process-related impurities. The most common laboratory-scale synthesis involves the reduction of a nitro-aromatic precursor.
Rationale: This method is widely used because the starting material, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, is commercially available. Catalytic hydrogenation is a clean, high-yielding reaction with a simple workup.
Caption: Synthesis workflow via catalytic hydrogenation.
This process, as described in the literature, typically affords the product in high yield (~97%).[1] The crude product may appear as a dark oily substance which solidifies upon purification.[1] Potential impurities could include unreacted starting material or byproducts from incomplete reduction.
Conclusion
4-(4-Boc-piperazin-1-yl)aniline is more than just a chemical intermediate; it is a well-characterized and reliable tool for the modern medicinal chemist. Its defined physical properties—a stable, crystalline solid with a sharp melting point and predictable solubility—make it amenable to a variety of synthetic applications. Its spectroscopic profile provides a clear fingerprint for identity and purity confirmation. By understanding and applying the principles and protocols outlined in this guide, from proper storage to robust analytical validation, researchers can leverage the full potential of this versatile building block, ensuring the integrity and success of their drug discovery programs.
References
An In-depth Technical Guide to the Solubility of tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9), a key intermediate in organic synthesis and pharmaceutical development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document will infer its solubility profile based on its chemical structure and the fundamental principles of solvency. Furthermore, it will provide a detailed, field-proven experimental protocol for determining its solubility in various organic solvents, empowering researchers to generate precise data for their specific applications.
Compound Overview and Structural Analysis
-
Synonyms: 1-Boc-4-(4'-Aminophenyl)piperazine, 4-(4-Boc-piperazin-1-yl)aniline[1]
-
CAS Number: 170911-92-9[1]
-
Molecular Formula: C₁₅H₂₃N₃O₂[1]
-
Molecular Weight: 277.37 g/mol
The molecular structure of this compound is central to understanding its solubility. Key features include:
-
A Piperazine Core: A six-membered ring with two nitrogen atoms, contributing to its polarity.[1]
-
An Aminophenyl Group: The presence of an amino group on a phenyl ring introduces polarity and the potential for hydrogen bonding.[1]
-
A tert-Butyl Ester (Boc) Group: This bulky, non-polar functional group provides lipophilicity, which can enhance solubility in less polar organic solvents.[1][3]
The interplay between the polar aminophenyl and piperazine moieties and the non-polar Boc group suggests that this compound will exhibit a nuanced solubility profile, with moderate to high polarity.[1]
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are expected to be effective at dissolving the compound due to their ability to engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds. The presence of the polar functional groups in the molecule favors solubility in these solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and piperazine groups. Good solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The significant polarity of the molecule suggests that solubility in non-polar solvents will be limited. The lipophilic tert-butyl group may contribute to some minor solubility, but overall, it is expected to be poorly soluble in these media.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and may offer moderate solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of extensive published data, empirical determination of solubility is crucial. The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4][5]
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, dichloromethane)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker or agitator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method:
Caption: Workflow for equilibrium solubility determination using the shake-flask method.
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Dilution and Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the organic solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [Insert experimental data here] |
| Ethanol | Polar Protic | High | [Insert experimental data here] |
| Methanol | Polar Protic | High | [Insert experimental data here] |
| Acetonitrile | Polar Aprotic | Moderate to High | [Insert experimental data here] |
| Dichloromethane | Chlorinated | Moderate | [Insert experimental data here] |
| Toluene | Non-Polar | Low | [Insert experimental data here] |
| Hexane | Non-Polar | Low | [Insert experimental data here] |
Conclusion
References
The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity
Introduction: The Enduring Significance of the Piperazine Ring
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its unique structural and physicochemical properties that render it a "privileged scaffold".[3] The two nitrogen atoms offer a combination of structural rigidity, hydrogen bond accepting and donating capabilities, and a high polar surface area. These characteristics frequently bestow favorable pharmacokinetic profiles upon molecules, including enhanced aqueous solubility and oral bioavailability, which are critical attributes for effective therapeutic agents.[2] The synthetic tractability of the piperazine core allows for extensive structural modifications, enabling medicinal chemists to fine-tune the pharmacological properties of drug candidates to achieve desired potency, selectivity, and reduced side effects.[2][4] This guide provides an in-depth exploration of the diverse biological activities of piperazine derivatives, with a focus on their applications in oncology, infectious diseases, and neuroscience. We will delve into the molecular mechanisms of action, present field-proven experimental protocols for their evaluation, and provide a comprehensive analysis of structure-activity relationships (SAR).
I. Anticancer Activity of Piperazine Derivatives: Targeting the Engines of Malignancy
The piperazine moiety is a recurring motif in a growing arsenal of anticancer agents.[3] Its flexible binding nature allows it to interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[5] Arylpiperazines, in particular, have demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines.[5]
A. Mechanisms of Action: Disrupting Cancer's Signaling Networks
A primary mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of key signaling pathways that are often dysregulated in cancer. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many human cancers.[6][7][8][9][10] Several piperazine derivatives have been shown to be potent inhibitors of this pathway.[6] By blocking the activity of PI3K or Akt, these compounds can halt the downstream signaling cascade, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase.[5][6]
Another critical target for piperazine-based anticancer agents is the family of tyrosine kinases .[11] These enzymes play a pivotal role in cell signaling, and their dysregulation can lead to uncontrolled cell growth. Imatinib, a well-known anticancer drug for chronic myeloid leukemia, features a piperazine ring and functions as a potent inhibitor of the Bcr-Abl tyrosine kinase.[12] Molecular docking studies have revealed that the piperazine moiety often plays a crucial role in anchoring the inhibitor to the ATP-binding pocket of the kinase.[11]
dot
References
- 1. biosynce.com [biosynce.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Piperazine [chemeurope.com]
The Dichotomy of the tert-Butyl Ester: Stability and Controlled Lability
An In-Depth Technical Guide to the Role of tert-Butyl Esters in Molecular Stability and Lipophilicity
For researchers, scientists, and drug development professionals, the strategic manipulation of a molecule's physicochemical properties is a cornerstone of modern medicinal chemistry. The introduction of specific functional groups can profoundly influence a compound's stability, solubility, membrane permeability, and metabolic fate, thereby shaping its overall pharmacokinetic and pharmacodynamic profile. Among the vast arsenal of chemical motifs, the tert-butyl ester stands out for its unique combination of steric bulk and electronic properties, making it a versatile tool for enhancing molecular stability and modulating lipophilicity.
This technical guide provides an in-depth exploration of the multifaceted role of the tert-butyl ester. We will delve into the mechanistic underpinnings of its remarkable stability, quantify its impact on lipophilicity, and provide practical, field-proven insights into its strategic application in drug design and development. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and protocol design, reflecting a senior application scientist's perspective on leveraging this functional group to achieve desired therapeutic outcomes.
The utility of the tert-butyl ester lies in its pronounced stability under a wide range of conditions where other common esters, such as methyl or ethyl esters, would be labile.[1][2] This resilience is primarily attributed to the significant steric hindrance imparted by the bulky tert-butyl group.[2]
The Steric Shield: A Bulwark Against Hydrolysis
Under basic or nucleophilic conditions, ester hydrolysis (saponification) typically proceeds via a nucleophilic attack at the electrophilic carbonyl carbon. The three methyl groups of the tert-butyl substituent create a formidable steric shield around this reaction center, effectively hindering the approach of nucleophiles like hydroxide ions.[2][3] This kinetic stabilization prevents unwanted cleavage of the ester in neutral to basic environments, a crucial feature for maintaining the integrity of a drug molecule as it navigates various physiological compartments.[4]
In contrast, esters with smaller alkyl groups (e.g., methyl, ethyl) lack this steric protection and are readily hydrolyzed under basic conditions.[2] This differential stability forms the basis of orthogonal protection strategies in complex organic synthesis, allowing for the selective deprotection of other ester groups while the tert-butyl ester remains intact.[1]
References
Introduction: The Aminophenyl Piperazine Privileged Scaffold
An In-depth Technical Guide to the Aminophenyl Piperazine Core: Synthesis, Properties, and Therapeutic Applications
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs across diverse therapeutic areas. These are termed "privileged structures" due to their inherent ability to interact with various biological targets. The aminophenyl piperazine core is a quintessential example of such a scaffold.[1][2][3] This six-membered heterocyclic ring, substituted with an aminophenyl group, serves as a versatile and tunable building block in modern drug discovery.[4][5][6]
The prevalence of this core is attributed to a unique combination of physicochemical and structural properties. The two nitrogen atoms within the piperazine ring can be readily modified, allowing for precise control over basicity, solubility, and pharmacokinetic profiles.[4][5][7] This adaptability enables the design of molecules with high target affinity and specificity, leading to a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, anticancer, and antifungal effects.[8][9][10][11] This guide provides a comprehensive exploration of the aminophenyl piperazine core, detailing its fundamental properties, synthetic strategies, structure-activity relationships, and its role in the development of therapeutic agents.
Core Structural and Physicochemical Features
The aminophenyl piperazine structure consists of a piperazine ring linked to a phenyl group which bears an amino substituent. This arrangement imparts a set of advantageous properties for drug design.
Key Physicochemical Properties of 1-(4-Aminophenyl)piperazine:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₃ | [12][] |
| Molecular Weight | 177.25 g/mol | [12][] |
| Boiling Point | 380.2 °C at 760 mmHg | [] |
| Density | 1.107 g/cm³ | [] |
| InChIKey | VAVOYRCCWLRTMS-UHFFFAOYSA-N | [12][] |
The two nitrogen atoms are the defining feature of the core. The aniline nitrogen (on the phenyl ring) is weakly basic, while the piperazine nitrogens are more basic, with distinct pKa values that allow them to be protonated under physiological pH. This basicity is crucial for enhancing aqueous solubility and forming stable salts, which improves oral bioavailability and formulation characteristics.[7] The nitrogen atoms also act as hydrogen bond acceptors, while the N-H groups can serve as donors, facilitating potent interactions with biological targets.[4][7]
Caption: Core structure of aminophenyl piperazine with key functional regions.
Synthetic Methodologies
The construction of the aminophenyl piperazine scaffold can be achieved through several reliable synthetic routes. A prevalent strategy involves the coupling of a suitably protected or derivatized piperazine with an aniline precursor.
Key Synthetic Approaches:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming the C-N bond between an aryl halide (or triflate) and piperazine. It is widely used due to its high functional group tolerance and efficiency.[14][15]
-
Nucleophilic Aromatic Substitution (SNA_r): This method involves the reaction of piperazine with an activated aryl halide (typically containing an electron-withdrawing group like a nitro group ortho or para to the halogen). The nitro group can subsequently be reduced to the desired amine.
-
Reductive Amination: This involves reacting a ketone or aldehyde with an amine in the presence of a reducing agent. While less direct for the core itself, it is a common method for introducing substituents onto the N4-nitrogen of the piperazine ring.[16]
Exemplary Protocol: Synthesis of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine
This compound serves as a crucial intermediate in the synthesis of the potent antifungal agent Posaconazole.[15][17] The following protocol is adapted from established synthetic methods, often involving the reduction of a nitro-precursor.[18]
Step 1: Reduction of 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol
Caption: Experimental workflow for the synthesis of a key aminophenyl piperazine intermediate.
Methodology:
-
Suspension: Under a nitrogen atmosphere, suspend 4-(4-(4-nitrophenyl)-1-piperazinyl)phenol (1.0 eq) in methoxyethanol.[18]
-
Catalyst Addition: Add palladium on carbon catalyst (5% Pd, ~50% water content) to the suspension at 20-25°C.[18]
-
Heating: Heat the mixture to 70-75°C.[18]
-
Reductant Addition: Prepare a solution of sodium hypophosphite monohydrate in water. Add this solution dropwise to the heated reaction mixture over approximately 2 hours, maintaining the temperature at 75-80°C.[18]
-
Reaction Monitoring: Monitor the progress of the reduction by thin-layer chromatography (TLC). The reaction is typically complete within 30-45 minutes after the addition is finished.[18]
-
Workup:
-
Cool the suspension to 25-30°C and dilute with water.[18]
-
Slowly add concentrated hydrochloric acid to adjust the pH to ≤ 2.[18]
-
Remove the catalyst by filtration and wash the filter cake with water.[18]
-
Combine the filtrates and adjust the pH to ~7.1 with concentrated sodium hydroxide solution to precipitate the product.[18]
-
-
Isolation: Cool the resulting suspension and collect the product by filtration. Wash the solid sequentially with water, a water/methanol mixture, and finally methanol to yield the purified 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine.[18]
Structure-Activity Relationships (SAR)
The aminophenyl piperazine scaffold is a modular template, and understanding how structural modifications impact biological activity is crucial for rational drug design.[4][19] The SAR can be systematically analyzed by considering three key regions of the molecule.
Caption: Key regions for Structure-Activity Relationship (SAR) studies on the aminophenyl piperazine core.
-
Region 1: The Aminophenyl Moiety: The position of the amino group is critical, with the para- (1,4) substitution being most common. Modifications to the phenyl ring, such as the introduction of halogens or other small groups, can alter electronic properties, metabolic stability, and binding interactions.
-
Region 2: The Piperazine Ring: This ring primarily functions as a conformationally restricted linker that correctly orients the two aryl groups (or an aryl group and another substituent). Its basicity improves pharmacokinetics. While substitutions on the carbon atoms of the piperazine ring are less common, they represent an emerging strategy to fine-tune activity and explore new chemical space.[16][20]
-
Region 3: The N4-Substituent: This position is the primary site of diversification and is the main determinant of the molecule's biological target. A wide variety of aryl, aralkyl, and heterocyclic moieties can be introduced here. For example, large, hydrophobic groups often confer activity at G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, making this scaffold prominent in CNS drug discovery.[1][21] Conversely, specific heterocyclic systems can direct the molecule to inhibit enzymes like kinases, leading to anticancer applications.[22]
Quantitative SAR Example: Arylamide Piperazine Derivatives as Tubulin Inhibitors
A series of novel arylamide derivatives featuring a 1-(4-aminophenyl)piperazine core were synthesized and evaluated as tubulin polymerization inhibitors for anticancer activity. The following table summarizes the inhibitory activity (IC₅₀) against the SMMC-7721 human liver cancer cell line, demonstrating the profound impact of the N4-substituent.
| Compound | R Group (Substituent on N4-piperazine) | IC₅₀ (μM) on SMMC-7721 Cells |
| 16f | 4-chlorophenyl | 0.088 |
| 16a | Phenyl | 0.134 |
| 16b | 4-fluorophenyl | 0.106 |
| 16c | 4-bromophenyl | 0.112 |
| 16g | 3-chlorophenyl | 0.225 |
| 16h | 2-chlorophenyl | > 50 |
| 16i | 4-methylphenyl | 0.158 |
| Data adapted from Reference[22]. |
From this data, a clear SAR emerges:
-
Electronic Effects: Introduction of an electron-withdrawing halogen at the para-position of the N4-phenyl ring (16b, 16c, 16f) generally enhances potency compared to the unsubstituted phenyl ring (16a). The 4-chloro substituent (16f) was found to be optimal.[22]
-
Positional Isomerism: The position of the chloro substituent is critical. Moving the chlorine from the para (16f) to the meta (16g) position significantly reduces activity, and moving it to the ortho (16h) position completely abolishes it, likely due to steric hindrance.[22]
Pharmacological Significance and Applications
The aminophenyl piperazine scaffold is a cornerstone of many therapeutic agents due to its ability to interact with a wide array of biological targets. Its derivatives have demonstrated a remarkable range of pharmacological activities.[9][11]
-
Central Nervous System (CNS) Disorders: This is the most prominent area for arylpiperazines. They are ligands for various aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D₂) receptors.[1][7] This has led to their use as antipsychotics, antidepressants, and anxiolytics.[10]
-
Oncology: The piperazine ring is a key component in numerous kinase inhibitors. It often serves as a linker that connects fragments binding to the ATP-binding pocket of a target kinase.[7] Imatinib, a blockbuster cancer drug, features a piperazine moiety.
-
Infectious Diseases: Derivatives have shown significant antibacterial, antifungal, and antimalarial properties.[3][8][11] As previously mentioned, 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine is a vital intermediate for the antifungal drug Posaconazole.[17]
-
Other Applications: The scaffold has also been explored for anti-inflammatory, antihistamine, and cardiovascular applications.[1][8]
Conclusion and Future Perspectives
The aminophenyl piperazine core rightfully holds its status as a privileged scaffold in medicinal chemistry. Its synthetic tractability, combined with its favorable physicochemical properties and structural modularity, provides a robust platform for drug discovery. The core's ability to improve aqueous solubility and bioavailability while serving as a rigid linker makes it an invaluable tool for optimizing lead compounds.[4][5]
Future research will likely focus on expanding the structural diversity of this core, particularly through the functionalization of the piperazine ring's carbon atoms, a relatively underexplored area.[20] Furthermore, the scaffold's capacity to interact with multiple targets can be strategically employed in the design of multi-target ligands for complex multifactorial diseases, such as cancer and neurodegenerative disorders.[7] By continuing to leverage the unique and versatile properties of the aminophenyl piperazine core, researchers can accelerate the development of the next generation of innovative therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. 1-(4-Aminophenyl)piperazine | C10H15N3 | CID 422925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 19. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ijrrjournal.com [ijrrjournal.com]
- 22. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Identification of a Specific C15H23N3O2 Piperazine Compound for In-Depth Analysis
A definitive, singular IUPAC name for a piperazine compound with the molecular formula C15H23N3O2 cannot be provided without further specifying information. The molecular formula C15H23N3O2 can represent a multitude of constitutional isomers and stereoisomers. Comprehensive searches of chemical databases and scientific literature did not reveal a single, prominent drug or widely recognized research compound with this specific formula that would be the unambiguous subject of a detailed technical guide.
The piperazine ring system is a common scaffold in medicinal chemistry, leading to a vast number of derivatives with diverse biological activities.[1][2][3] This structural versatility means that numerous compounds with the same molecular formula but different arrangements of atoms can be synthesized. These isomers can have vastly different chemical, physical, and biological properties.
For a technical guide to be scientifically accurate and valuable to researchers and drug development professionals, the subject compound must be unequivocally identified. This is typically achieved through:
-
A Common or Trade Name: For example, well-known drugs like Viagra (Sildenafil) or Clozapine are piperazine derivatives.[4]
-
A Chemical Abstracts Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.
-
A specific IUPAC (International Union of Pure and Applied Chemistry) name: This provides a systematic and unambiguous description of the molecule's structure, including stereochemistry where applicable.
Without such an identifier, it is not feasible to proceed with the creation of an in-depth technical guide that meets the user's core requirements for scientific integrity, including detailing specific mechanisms of action, experimental protocols, and quantitative data. The synthesis of a meaningful and accurate guide is contingent on the precise identification of the chemical entity .
To proceed with this request, please provide a more specific identifier for the C15H23N3O2 piperazine compound of interest.
References
Synonyms for Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS: 170911-92-9): A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of modern pharmaceutical chemistry, the strategic design and synthesis of bioactive molecules depend on the availability of versatile, high-quality chemical intermediates. This compound stands out as one such pivotal building block. Its unique molecular architecture, featuring a piperazine core, a reactive primary amine on a phenyl ring, and a crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable asset for medicinal chemists. The piperazine moiety is a well-established scaffold in drugs targeting the central nervous system (CNS), while the aminophenyl group offers a convenient handle for a wide array of chemical modifications.[1][2]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide field-proven insights into the compound's properties, synthesis, applications, and handling, empowering scientists to leverage its full potential in their research and development endeavors.
Chapter 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of its effective application. This chapter consolidates the nomenclature and key physicochemical characteristics of this compound.
Nomenclature and Chemical Identifiers
The compound is known by several names in commercial and academic literature. A clear cross-reference of these identifiers is essential for accurate sourcing and documentation.
| Identifier Type | Value |
| Primary Name | This compound |
| IUPAC Name | This compound[3] |
| CAS Number | 170911-92-9[1] |
| Synonyms | 1-Boc-4-(4'-aminophenyl)piperazine, 4-(4-Boc-piperazin-1-yl)aniline, 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester, tert-butyl 4-(4-aminophenyl)-1-piperazinecarboxylate, 4-(1-tert-Butoxycarbonylpiperazin-4-yl)aniline[1][4][5][6] |
| Molecular Formula | C₁₅H₂₃N₃O₂[1] |
| Molecular Weight | 277.37 g/mol [2] |
| InChI Key | RXFHRKPNLPBDGE-UHFFFAOYSA-N[3][7] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N[3] |
Physicochemical Characteristics
The compound's physical properties influence its handling, reactivity, and pharmacokinetic potential when incorporated into larger molecules. The Boc group, for instance, provides thermal stability and increases lipophilicity, which can be critical for solubility in organic solvents and for crossing biological membranes.[1]
| Property | Value | Source(s) |
| Appearance | Light yellow to brown powder or crystal; may also be a solid, semi-solid, or lump. | [2][5][7] |
| Purity | Typically >97% or >98% (as determined by HPLC). | [2][5][8] |
| Boiling Point | 441.1°C at 760 mmHg (Predicted). | [8] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature or refrigerated (4°C). Protect from light. | [7][8] |
Chapter 2: Synthesis and Quality Control
The reliable synthesis of this intermediate is crucial for its application in multi-step drug development campaigns. The most common and efficient route involves the reduction of its nitro-precursor.
Synthetic Pathway Overview
The synthesis is typically a single-step conversion from tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This process involves a catalytic hydrogenation, which is a clean, high-yield reaction favored in industrial settings for its efficiency and the ease of removing the catalyst via filtration.
Caption: General synthetic route via catalytic hydrogenation.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative procedure for the synthesis, adapted from published methods.[4] It is a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq)
-
Methanol (MeOH), ACS grade
-
10% Palladium on Carbon (Pd/C) catalyst (wet)
-
Hydrogen (H₂) gas
-
Diatomaceous earth (Celite®)
-
Nitrogen (N₂) gas
Equipment:
-
Parr hydrogenation apparatus or a similar pressure reactor
-
Round-bottom flask
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reactor Setup: Dissolve tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (e.g., 8.2 g, 26.68 mmol) in methanol (100 mL) in the pressure reactor vessel.
-
Inerting: Seal the vessel and purge the system with nitrogen gas to remove atmospheric oxygen.
-
Catalyst Addition: Carefully add the 10% wet palladium on carbon catalyst under a nitrogen atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 16 hours or until reaction completion is confirmed.
-
Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure using a rotary evaporator.
-
Product: The resulting product, this compound (e.g., 7.4 g, 97% yield), is often obtained as a dark blue or brownish-red oil or solid and is typically of sufficient purity (>95%) to be used directly in subsequent reactions without further purification.[2][4]
Quality Control
For applications requiring higher purity, standard purification methods such as column chromatography or recrystallization can be employed. The identity and purity of the final product should always be confirmed.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.[2]
-
Identity Confirmation: Mass spectrometry (MS) should show the expected molecular ion peak (m/z 277.9 [M+H]⁺).[4] Structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.
Chapter 3: Applications in Drug Discovery and Beyond
The utility of this compound stems from its hybrid structure, which combines the pharmacologically relevant piperazine ring with a synthetically versatile aniline.
A Cornerstone Intermediate in Medicinal Chemistry
This molecule is a quintessential building block for creating libraries of compounds for drug screening. Its primary applications are in the synthesis of therapeutics for neurological disorders, where the piperazine scaffold is known to interact with various CNS receptors.[2][3] The aniline nitrogen serves as a nucleophile or a diazotization substrate, allowing for the construction of amides, sulfonamides, ureas, or azo compounds, thereby enabling extensive Structure-Activity Relationship (SAR) studies.
Caption: Role of the intermediate in a typical drug discovery workflow.
Broader Research and Material Science Applications
Beyond traditional drug discovery, this compound finds use in several other scientific domains:
-
Biochemical Research: Used to synthesize probes for studying receptor binding and signaling pathways.[2][3]
-
Neuroscience: Employed to create novel molecules to investigate neurotransmitter systems.[2][3]
-
Analytical Chemistry: Serves as a standard or starting material for developing analytical methods to detect related substances.[2][3]
-
Material Science: Its structure can be incorporated into polymers to create novel materials with specific functionalities, such as those for targeted drug delivery systems.[2][3]
Chapter 4: Analytical Methodologies
Reliable analytical methods are required to ensure the quality and consistency of the intermediate. The following outlines a general protocol for purity determination by HPLC.
Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To determine the purity of this compound by calculating the area percentage of the main peak.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (or FA) in Water.
-
Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., 50:50 ACN/Water) to a final concentration of ~1 mg/mL.
-
HPLC Conditions (Typical):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: ~254 nm.
-
Column Temperature: 30°C.
-
Gradient Program: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.
-
-
Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.
Chapter 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the chemical integrity of the compound.
GHS Hazard Information
The compound is classified as hazardous. All personnel must review the Safety Data Sheet (SDS) before handling.[9]
| Hazard Class | GHS Code | Description | Pictogram | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | GHS07 | [8] |
| Skin Irritation | H315 | Causes skin irritation. | GHS07 | [7][8][10][11] |
| Eye Irritation | H319 | Causes serious eye irritation. | GHS07 | [7][8][10][11] |
| STOT Single Exposure | H335 | May cause respiratory irritation. | GHS07 | [7][8][10] |
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.[11][12]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[11][12]
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[11][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[12]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
Follow specific temperature guidelines from the supplier (e.g., room temperature or 4°C).[7][8]
-
Keep away from light and incompatible materials such as strong oxidizing agents.
Conclusion
This compound is more than a mere chemical reagent; it is an enabler of innovation in pharmaceutical R&D. Its well-defined structure, predictable reactivity, and established synthetic route make it a reliable and strategic choice for constructing complex molecular entities. By understanding its properties, synthesis, and applications as detailed in this guide, researchers are better equipped to harness its potential, accelerating the journey from a chemical concept to a life-changing therapeutic.
References
- 1. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 5. This compound | 170911-92-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | 170911-92-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 170911-92-9 [sigmaaldrich.com]
- 8. This compound | 170911-92-9 [sigmaaldrich.com]
- 9. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester - Safety Data Sheet [chemicalbook.com]
- 10. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. capotchem.com [capotchem.com]
The Versatile Scaffold: An In-depth Technical Guide to the Applications of 1-Boc-4-(4-aminophenyl)piperazine
Abstract
This technical guide provides a comprehensive exploration of 1-Boc-4-(4-aminophenyl)piperazine, a pivotal building block in modern synthetic chemistry. Delving beyond a mere recitation of facts, this document elucidates the chemical rationale behind its utility, offering field-proven insights for researchers, scientists, and drug development professionals. We will navigate through its synthesis, functional group manipulations, and its significant applications in medicinal chemistry and materials science, supported by detailed experimental protocols and mechanistic considerations.
Introduction: Unveiling a Privileged Structure
1-Boc-4-(4-aminophenyl)piperazine, also known as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, is a bifunctional organic molecule that has garnered significant attention as a versatile intermediate.[1] Its structure marries a piperazine ring, a common pharmacophore known to enhance solubility and bioavailability, with a protected aniline moiety.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen and the aromatic amine, making it a highly valuable tool in multi-step syntheses.[1] This strategic design has positioned it as a key component in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system (CNS).[1][4][5]
Table 1: Physicochemical Properties of 1-Boc-4-(4-aminophenyl)piperazine
| Property | Value | Source |
| CAS Number | 170911-92-9 | [1] |
| Molecular Formula | C₁₅H₂₃N₃O₂ | [1] |
| Molecular Weight | 277.37 g/mol | [1] |
| Appearance | White to pale brown powder or crystalline solid | [6] |
| IUPAC Name | This compound | [4] |
| Solubility | Soluble in various organic solvents | [2] |
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of 1-Boc-4-(4-aminophenyl)piperazine is a critical first step for its subsequent applications. A common and efficient method involves the reduction of a nitro-aromatic precursor. This approach is favored for its high yield and the ready availability of starting materials.
Experimental Protocol: Synthesis of 1-Boc-4-(4-aminophenyl)piperazine via Nitro Reduction
This protocol is adapted from established procedures for the reduction of nitroarenes.[7]
Materials:
-
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
-
Palladium on carbon (10 wt. % Pd)
-
Hydrazine hydrate or Hydrogen gas
-
Ethanol or Methanol
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction:
-
Using Hydrazine Hydrate: Slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Using Hydrogen Gas: Alternatively, the flask can be connected to a hydrogen gas supply (balloon or hydrogenation apparatus) and stirred vigorously at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-Boc-4-(4-aminophenyl)piperazine can be purified by recrystallization or column chromatography on silica gel to yield a white to pale brown solid.
Characterization Data:
-
¹H NMR (CDCl₃): δ 6.81 (d, J = 8.1 Hz, 2H), 6.65 (d, J = 8.1 Hz, 2H), 3.56 (t, J = 8.1 Hz, 4H), 3.45 (br s, 2H, NH₂), 2.96 (t, J = 8.1 Hz, 4H), 1.48 (s, 9H).[8]
-
¹³C NMR prediction: Expected signals for the aromatic carbons, the piperazine ring carbons, the Boc group carbons (quaternary and methyls), and the carbon attached to the amino group.
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The true value of 1-Boc-4-(4-aminophenyl)piperazine lies in its role as a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. The presence of two reactive sites—the aniline nitrogen and the de-protected piperazine nitrogen—allows for sequential and controlled modifications.
The Arylpiperazine Moiety in CNS Drug Discovery
The arylpiperazine substructure is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system.[5] This is due to its ability to interact with various receptors, including dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[2][7] 1-Boc-4-(4-aminophenyl)piperazine serves as an excellent starting point for the synthesis of such compounds.
Key Reactions and Transformations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][9] This reaction is instrumental in coupling the aniline nitrogen of 1-Boc-4-(4-aminophenyl)piperazine (after Boc deprotection of the piperazine nitrogen if necessary) with various aryl or heteroaryl halides.
Caption: Workflow for Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol that can be adapted for specific substrates.[10][11]
Materials:
-
1-Boc-4-(4-aminophenyl)piperazine (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, 1-Boc-4-(4-aminophenyl)piperazine, sodium tert-butoxide, palladium(II) acetate, and Xantphos.
-
Solvent Addition: Add anhydrous toluene to the Schlenk tube.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Boc group on the piperazine nitrogen can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the secondary amine. This newly exposed amine can then be further functionalized through various reactions such as acylation, alkylation, or reductive amination to build more complex molecular architectures.
Caption: Deprotection and Subsequent Functionalization Pathways.
Case Studies: Synthesis of Bioactive Molecules
The versatility of 1-Boc-4-(4-aminophenyl)piperazine is best illustrated through its application in the synthesis of known and novel therapeutic agents.
Table 2: Examples of Bioactive Molecules Derived from Arylpiperazine Scaffolds
| Compound Class | Example Target(s) | Therapeutic Area | Reference |
| Antipsychotics | Dopamine D₂/D₃, Serotonin 5-HT₁ₐ/5-HT₂ₐ receptors | Schizophrenia, Bipolar Disorder | [5][7][12] |
| Antidepressants | Serotonin Transporter (SERT), 5-HT₁ₐ receptors | Depression, Anxiety Disorders | [5] |
| Kinase Inhibitors | Various kinases (e.g., BTK, PI3Kδ, mTOR) | Cancer, Autoimmune Diseases | [13][14][15] |
| PET Ligands | Sigma-2 receptors, Serotonin-7 receptors | Oncology, Neuroscience Imaging | [11][15] |
Cariprazine , an atypical antipsychotic, is a prime example of a complex molecule whose synthesis can involve intermediates derived from arylpiperazines.[16] While not a direct product of 1-Boc-4-(4-aminophenyl)piperazine, its synthesis highlights the importance of the arylpiperazine core in modern drug development.
Applications in Materials Science: Beyond the Pill
While the primary focus of 1-Boc-4-(4-aminophenyl)piperazine has been in medicinal chemistry, its bifunctional nature also lends itself to applications in materials science, particularly in the synthesis of novel polymers.[3][17] The aromatic amine and the piperazine nitrogen can be incorporated into polymer backbones to impart specific properties.
Polyamides with Enhanced Properties
The diamine functionality of deprotected 4-(4-aminophenyl)piperazine can be utilized in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. The incorporation of the piperazine ring into the polymer backbone can influence properties such as thermal stability, solubility, and mechanical strength.[18][19] The rigidity of the aromatic ring and the piperazine unit can lead to polymers with high glass transition temperatures and good thermal stability.
Caption: General Scheme for Polyamide Synthesis.
Conclusion and Future Perspectives
1-Boc-4-(4-aminophenyl)piperazine stands as a testament to the power of strategic molecular design. Its unique combination of a protected piperazine and an aniline moiety provides a versatile platform for the synthesis of a vast array of complex molecules. Its impact is most profoundly felt in the field of medicinal chemistry, where it has enabled the development of numerous CNS-active compounds. As our understanding of disease pathways deepens, the demand for novel and sophisticated molecular architectures will continue to grow. The inherent modularity of 1-Boc-4-(4-aminophenyl)piperazine ensures its continued relevance as a key building block for the next generation of therapeutics and advanced materials. Future investigations will likely focus on expanding its utility in areas such as asymmetric synthesis and the development of functional materials with tailored optoelectronic or biomedical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 7. 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester, CAS No. 170911-92-9 - iChemical [ichemical.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester(170911-92-9) 1H NMR [m.chemicalbook.com]
- 13. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 18. 1-TERT-BUTYLOXYCARBONYL-4-AMINO-PIPERAZINE(118753-66-5) 1H NMR spectrum [chemicalbook.com]
- 19. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: High-Yield Synthesis of tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate via Catalytic Hydrogenation
Abstract
The reduction of the aromatic nitro group in tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a critical transformation for the synthesis of its corresponding aniline derivative, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate. This product is a highly valuable building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmaceutical agents.[1][2] This document provides detailed protocols for two robust and efficient methods for this hydrogenation: classic catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas and a transfer hydrogenation approach utilizing Raney® Nickel with a hydrogen donor. The guide explains the rationale behind procedural steps, offers key safety insights, and presents data in a clear, accessible format for researchers and process chemists.
Introduction and Theoretical Background
The conversion of an aromatic nitro compound to an aniline is a fundamental and widely utilized reaction in organic synthesis. Among the various methods available, catalytic hydrogenation stands out for its efficiency, clean conversion, and high yields. The target molecule, this compound, contains the versatile piperazine scaffold, which is prevalent in many bioactive compounds due to its ability to modulate physicochemical properties like solubility and basicity.[3]
The two primary catalytic methods discussed herein are:
-
Heterogeneous Catalytic Hydrogenation: This method involves the use of a solid catalyst, typically a noble metal like palladium supported on activated carbon (Pd/C), in the presence of molecular hydrogen (H₂).[4] The reaction occurs on the catalyst surface where both the substrate and H₂ are adsorbed, facilitating the reduction.
-
Catalytic Transfer Hydrogenation: This approach offers a practical alternative by avoiding the need for pressurized hydrogen gas cylinders. Instead, a hydrogen donor molecule, such as formic acid or hydrazine, transfers hydrogen to the substrate in situ in the presence of a catalyst like Pd/C or Raney Nickel.[5] This technique is often lauded for its operational simplicity and safety.
The general mechanism for the reduction of a nitroarene proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product.[6][7] The choice of catalyst and conditions can be tailored to ensure high chemoselectivity and prevent unwanted side reactions.
Reaction Pathway
The overall transformation is the selective reduction of the nitro group to an amine.
Caption: Overall reaction scheme for the hydrogenation.
Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas
This protocol is the industry-standard method, renowned for its high efficiency and scalability. It utilizes a heterogeneous palladium catalyst and a pressurized hydrogen atmosphere.
Principle
Palladium on carbon (Pd/C) is a highly active catalyst for the reduction of nitro groups. The reaction is typically performed in a polar protic solvent, such as methanol or ethanol, which facilitates substrate solubility and aids in the reaction mechanism.[8] The process is conducted under a positive pressure of hydrogen gas, which ensures a sufficient supply of the reducing agent to the catalyst surface for rapid conversion. A pressure of 50 psi is commonly effective for this transformation.[1]
Materials and Equipment
| Reagents & Solvents | Equipment |
| tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Hydrogenation vessel (e.g., Parr shaker) |
| 10% Palladium on Carbon (Pd/C), wet | Magnetic stirrer and stir bars |
| Methanol (MeOH), ACS grade | Schlenk line or source of inert gas (N₂/Ar) |
| Diatomaceous Earth (Celite®) | Buchner funnel and filter paper |
| Hydrogen Gas (high purity) | Rotary evaporator |
Experimental Workflow
Caption: Workflow for Pd/C catalyzed hydrogenation.
Step-by-Step Protocol
-
Preparation: In a suitable hydrogenation vessel, dissolve tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (e.g., 8.2 g, 26.68 mmol) in methanol (100 mL).[1]
-
Inerting: Seal the vessel and purge the headspace thoroughly with an inert gas, such as nitrogen or argon, for 5-10 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% wet palladium on carbon. Safety Note: Dry Pd/C is pyrophoric and can ignite in the presence of air. Always handle in an inert atmosphere or use a wet catalyst.
-
Hydrogenation: Connect the vessel to the hydrogenation apparatus. Evacuate the inert gas and refill with hydrogen gas. Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere. Pressurize the vessel to 50 psi with hydrogen.[1]
-
Reaction: Stir the mixture vigorously at room temperature for approximately 16 hours or until hydrogen uptake ceases.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen pressure and purge the vessel with inert gas.
-
Filtration: Prepare a pad of diatomaceous earth (Celite®) in a Buchner funnel. Filter the reaction mixture through the pad to remove the Pd/C catalyst.[1] Wash the pad with a small amount of fresh methanol to recover all the product. Safety Note: The filtered catalyst remains active and can ignite upon drying in air. Quench the catalyst pad immediately by submerging it in a container of water.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a dark oily product.[1] The product is often of sufficient purity for use in subsequent steps without further purification.
Typical Reaction Parameters
| Parameter | Value |
| Substrate Amount | 26.68 mmol |
| Solvent (Methanol) | 100 mL |
| Catalyst (10% Pd/C, wet) | ~10 mol% (by weight) |
| H₂ Pressure | 50 psi |
| Reaction Time | 16 hours |
| Temperature | Room Temperature |
| Expected Yield | ~97% [1] |
Protocol 2: Transfer Hydrogenation with Raney® Nickel
This protocol is an excellent alternative that avoids the use of specialized high-pressure hydrogenation equipment, making it highly suitable for standard laboratory fume hood synthesis.
Principle
This method employs Raney Nickel, a high surface area nickel-aluminum alloy catalyst, in combination with a hydrogen donor.[6][9] Formic acid serves as a convenient and effective hydrogen source, decomposing on the catalyst surface to provide the hydrogen required for the reduction.[5][10] The reaction is typically rapid, occurring at room temperature, and offers high selectivity for the nitro group reduction.[5]
Materials and Equipment
| Reagents & Solvents | Equipment |
| tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Round-bottom flask |
| Raney® Nickel (active slurry in water) | Magnetic stirrer and stir bars |
| Methanol (MeOH), ACS grade | Standard glassware for work-up |
| Formic Acid (HCOOH), 90% | Buchner funnel and filter paper |
| Chloroform or Diethyl Ether | Rotary evaporator |
| Saturated Sodium Chloride (NaCl) solution | Separatory funnel |
Experimental Workflow
Caption: Workflow for Raney Nickel transfer hydrogenation.
Step-by-Step Protocol
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (5 mmol) and methanol (3 mL).
-
Catalyst Addition: Carefully add Raney Nickel (~0.2-0.3 g of the aqueous slurry) to the suspension.[5] Safety Note: Raney Nickel is pyrophoric when dry. Always handle as a slurry under a liquid.
-
Reaction Initiation: While stirring the suspension at room temperature, add 90% formic acid (2.5 mL) dropwise.[5] An exotherm and gas evolution (H₂) may be observed.
-
Reaction Monitoring: Continue stirring at room temperature. The reaction is typically complete within 10-30 minutes.[5] Monitor the reaction progress by TLC.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with a small amount of methanol. Safety Note: The filtered Raney Nickel catalyst is highly pyrophoric. Immediately quench the filter cake by submerging it in a large volume of water.
-
Work-up: Transfer the filtrate to a larger flask and evaporate the solvent. Dissolve the residue in chloroform or diethyl ether.[5]
-
Purification: Transfer the organic solution to a separatory funnel and wash with a saturated NaCl solution to remove any remaining formate salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired product.
Typical Reaction Parameters
| Parameter | Value |
| Substrate Amount | 5 mmol |
| Solvent (Methanol) | 3 mL |
| Catalyst (Raney Ni slurry) | ~0.2-0.3 g |
| H-Donor (90% HCOOH) | 2.5 mL |
| Reaction Time | 10-30 minutes |
| Temperature | Room Temperature |
| Expected Yield | 80-90% [5] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, potential causes include poor quality or deactivated catalyst, insufficient hydrogen (in Protocol 1), or impure starting material. Ensure the catalyst is active and the system is free of leaks.
-
Catalyst Safety: Both Pd/C and Raney Nickel are pyrophoric when dry and exposed to air.[9] They must be handled with extreme care. Never allow the filtered catalyst to dry in the open air. Always quench the used catalyst in water immediately after filtration.
-
Chemoselectivity: For substrates containing other reducible functional groups (e.g., halides, alkenes), catalyst choice is critical. While Pd/C is generally effective, Raney Nickel is often preferred for substrates with aromatic halogens to minimize hydrodehalogenation.[4]
-
Product Purity: The crude product obtained from these methods is typically of high purity.[1] If necessary, it can be further purified by column chromatography on silica gel.
Conclusion
The catalytic hydrogenation of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a reliable and high-yielding transformation essential for accessing the corresponding aminophenyl derivative. Both the classic high-pressure hydrogenation with Pd/C and the operationally simpler transfer hydrogenation with Raney Nickel provide excellent methods for researchers. The choice of protocol can be guided by the availability of specialized equipment and specific project requirements. Adherence to the detailed procedures and safety precautions outlined in this guide will ensure a successful and safe synthesis of this valuable pharmaceutical intermediate.
References
- 1. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Raney nickel - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Boc-4-(4-aminophenyl)piperazine in Drug Discovery
Introduction: The Strategic Value of the 4-Aminophenylpiperazine Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets with high affinity. The piperazine ring is a cornerstone of this concept, renowned for its versatile physicochemical and conformational properties.[1] When incorporated into the 1-Boc-4-(4-aminophenyl)piperazine structure, this scaffold becomes a particularly powerful building block for drug discovery.
The 1-Boc-4-(4-aminophenyl)piperazine moiety offers a unique combination of features that make it invaluable to the drug development professional. The piperazine ring itself, being a diprotic base, can enhance aqueous solubility and bioavailability of a drug candidate.[2] The two nitrogen atoms serve as key points for hydrogen bonding, crucial for target engagement.[2] The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the exocyclic aniline nitrogen, providing a handle for a wide array of chemical transformations. This strategic protection facilitates the construction of complex molecules in a controlled, stepwise manner.
This guide provides an in-depth exploration of the applications of 1-Boc-4-(4-aminophenyl)piperazine in drug discovery, complete with detailed experimental protocols for its key transformations. We will delve into the causality behind experimental choices, ensuring that the presented methodologies are not just a series of steps, but a self-validating system for the synthesis of novel therapeutic agents.
Core Applications in Drug Discovery
The 4-aminophenylpiperazine scaffold is a recurring motif in a multitude of biologically active compounds, particularly in the realms of oncology and neuroscience. Its utility stems from its ability to serve as a versatile linker, connecting different pharmacophoric elements to create molecules with tailored biological activities.
Kinase Inhibitors
A significant application of this building block is in the synthesis of kinase inhibitors. The piperazine ring often acts as a linker that orients other functional groups to interact with the ATP-binding pocket of kinases. For instance, the aniline nitrogen can be acylated or arylated to introduce moieties that form critical hydrogen bonds with the hinge region of the kinase.
Workflow for Kinase Inhibitor Synthesis
Caption: General workflow for synthesizing kinase inhibitors.
Central Nervous System (CNS) Agents
The 4-aminophenylpiperazine scaffold is also prevalent in drugs targeting the central nervous system, including antipsychotics and antidepressants. The piperazine moiety can improve the pharmacokinetic properties of these drugs, such as their ability to cross the blood-brain barrier.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common and critical reactions involving 1-Boc-4-(4-aminophenyl)piperazine.
Protocol 1: Acylation of the Aniline Nitrogen
This protocol describes the formation of an amide bond by reacting the primary aromatic amine of 1-Boc-4-(4-aminophenyl)piperazine with an acyl chloride. This is a fundamental transformation for introducing a wide variety of side chains.
Rationale: The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting materials and the product.
Materials:
-
1-Boc-4-(4-aminophenyl)piperazine
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-4-(4-aminophenyl)piperazine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography if necessary.
| Reagent | Molar Ratio | Purpose |
| 1-Boc-4-(4-aminophenyl)piperazine | 1.0 eq | Nucleophile |
| Acyl chloride | 1.1 eq | Electrophile |
| Triethylamine | 1.5 eq | HCl scavenger |
| Dichloromethane | - | Solvent |
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of a halogenated derivative of 1-Boc-4-(4-aminophenyl)piperazine with a boronic acid. This reaction is a powerful tool for forming carbon-carbon bonds. To utilize this protocol, the starting material must first be halogenated (e.g., brominated) at the aniline ring.
Rationale: The Suzuki-Miyaura reaction requires a palladium catalyst, a ligand, and a base.[3] The palladium catalyst facilitates the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[4] The ligand, often a phosphine, stabilizes the palladium center and influences the reactivity and selectivity of the reaction. The base is essential for the transmetalation step, activating the boronic acid.[3] A biphasic solvent system, such as toluene and water, is often used to dissolve both the organic and inorganic reagents.
Materials:
-
Halogenated 1-Boc-4-(4-aminophenyl)piperazine (e.g., 1-Boc-4-(4-amino-3-bromophenyl)piperazine) (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.10 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
In a sealable reaction vessel, combine the halogenated 1-Boc-4-(4-aminophenyl)piperazine (1.0 eq), boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically in a 3:1 to 5:1 ratio).
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki reaction.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed C-N cross-coupling of a halogenated derivative of 1-Boc-4-(4-aminophenyl)piperazine with an amine. This reaction is highly valuable for the synthesis of complex diaryl amines and related structures.
Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand to facilitate the formation of the C-N bond.[5] The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed to deprotonate the amine nucleophile without competing in the coupling reaction. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.
Materials:
-
Halogenated 1-Boc-4-(4-aminophenyl)piperazine (e.g., 1-Boc-4-(4-bromo-phenyl)) (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add the halogenated starting material (1.0 eq), the amine (1.2 eq), and NaOt-Bu (1.4 eq).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in a small amount of anhydrous toluene.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
| Component | Role | Common Examples |
| Palladium Precursor | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes Pd, facilitates reaction | XantPhos, RuPhos, BINAP |
| Base | Activates amine | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Reaction medium | Toluene, Dioxane, THF |
Protocol 4: Boc Deprotection
This final step is crucial for unmasking the second piperazine nitrogen, which is often necessary for the final compound's biological activity or for further derivatization.
Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose and the resulting trifluoroacetate salt of the product can often be precipitated or easily isolated. Dichloromethane is a common solvent as it is inert to the acidic conditions.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (typically 5-10 equivalents or as a 10-50% solution in DCM).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue can be triturated with diethyl ether to precipitate the deprotected product as a TFA salt.
-
The salt can be filtered and dried, or the free base can be obtained by neutralization with a suitable base (e.g., saturated NaHCO₃ solution) and extraction.
Conclusion
1-Boc-4-(4-aminophenyl)piperazine is a highly valuable and versatile building block in drug discovery. Its strategic combination of a privileged piperazine scaffold, a reactive aniline moiety, and an orthogonal protecting group allows for the efficient and controlled synthesis of a diverse array of complex molecules. The protocols outlined in this guide provide a robust foundation for researchers and drug development professionals to leverage this powerful tool in the creation of next-generation therapeutics. By understanding the rationale behind each experimental step, scientists can troubleshoot and adapt these methods to their specific synthetic targets, accelerating the path from concept to clinical candidate.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Medicinal Chemistry in Neurological Disorders
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The development of therapeutics for neurological disorders presents one of the most significant challenges in modern medicinal chemistry. The intricate complexity of the central nervous system (CNS), coupled with the formidable blood-brain barrier (BBB), demands innovative strategies and robust experimental designs. This guide provides an in-depth exploration of the core principles, advanced techniques, and detailed protocols essential for the discovery and development of novel drugs targeting a range of debilitating neurological conditions.
Part I: The Landscape of CNS Drug Discovery: Overcoming the Barriers
The journey of a CNS drug from concept to clinic is fraught with obstacles. A primary hurdle is the blood-brain barrier, a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] Beyond this physical barrier, medicinal chemists must contend with the intricate neurobiology of these disorders, which often involve multiple pathological pathways.[2][3]
Successful CNS drug discovery hinges on a multi-faceted approach that integrates a deep understanding of disease pathology with cutting-edge chemical and biological techniques. Key considerations include:
-
Target Identification and Validation: Pinpointing a biological target that is central to the disease process is the foundational step.
-
Blood-Brain Barrier Penetration: Designing molecules with the physicochemical properties necessary to cross the BBB is paramount.
-
Selectivity and Off-Target Effects: Ensuring the drug candidate interacts specifically with its intended target to minimize side effects is crucial.
-
In Vivo Efficacy: Demonstrating therapeutic benefit in relevant animal models is a critical prerequisite for clinical translation.
Part II: Major Neurological Disorders: Targets and Medicinal Chemistry Strategies
This section delves into the specific medicinal chemistry approaches being employed to tackle some of the most prevalent neurological disorders.
Neurodegenerative Diseases: Alzheimer's and Parkinson's
Alzheimer's Disease (AD): Characterized by progressive memory loss and cognitive decline, the pathology of AD is complex, involving the aggregation of amyloid-beta (Aβ) peptides and hyperphosphorylated tau protein.[4][5]
Key Drug Targets and Strategies:
-
Cholinesterase Inhibitors: These agents compensate for the cholinergic system's hypofunction.[4][5]
-
Anti-Amyloid Agents: Strategies focus on inhibiting the production of Aβ or promoting its clearance.[4][5]
-
Tau-Targeting Therapies: Approaches aim to prevent the formation of neurofibrillary tangles.[4][5]
-
Multi-Target-Directed Ligands (MTDLs): This emerging strategy designs single molecules that can modulate multiple targets involved in the disease cascade.[2][6]
Parkinson's Disease (PD): A movement disorder resulting from the loss of dopamine-producing neurons, PD is also characterized by the aggregation of α-synuclein protein.[7][8]
Key Drug Targets and Strategies:
-
Dopaminergic Therapies: Current treatments primarily focus on replenishing dopamine levels or mimicking its effects.[9]
-
α-Synuclein Aggregation Inhibitors: A key area of research is the development of small molecules or peptides that can prevent the misfolding and aggregation of α-synuclein.[8]
-
Neuroinflammation Modulators: Targeting neuroinflammatory pathways is a promising therapeutic avenue.[10]
Epilepsy: Taming Neuronal Hyperexcitability
Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing. The primary goal of antiepileptic drugs (AEDs) is to restore the balance between neuronal excitation and inhibition.[11]
Key Drug Targets and Mechanisms of Action:
-
Enhancement of GABAergic Inhibition: Many AEDs work by potentiating the action of the inhibitory neurotransmitter GABA.[11][12]
-
Inhibition of Voltage-Gated Sodium Channels: Blocking these channels reduces the ability of neurons to fire at high frequencies.[11][12]
-
Inhibition of Voltage-Gated Calcium Channels: This mechanism is particularly relevant for absence seizures.[11][12]
The chemical structures of AEDs are diverse, reflecting their varied mechanisms of action.[13]
Psychiatric Disorders: Modulating Mood and Cognition
Depression and Anxiety: These are common and debilitating mood disorders. While the underlying neurobiology is not fully understood, dysregulation of monoamine neurotransmitters, such as serotonin and norepinephrine, is thought to play a significant role.[14][15]
Key Drug Targets and Strategies:
-
Monoamine Reuptake Inhibitors: Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are first-line treatments.[14]
-
Novel Targets: Research is ongoing to identify new targets beyond the monoamine systems, including the glutamate system and inflammatory pathways.[16]
Part III: Foundational Techniques in CNS Drug Discovery
This section provides an overview of essential techniques and detailed protocols for key experimental workflows.
High-Throughput Screening (HTS) for Hit Identification
HTS enables the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target.[17] It is a cornerstone of modern drug discovery.[18]
Experimental Workflow:
-
Assay Development: A robust and reproducible assay is designed to measure the activity of the target. This can be a biochemical assay using a purified protein or a cell-based assay.[19]
-
Library Screening: Large libraries of small molecules are tested in the assay using automated robotic systems.[20]
-
Hit Confirmation and Validation: Compounds that show activity in the primary screen are re-tested to confirm their activity and rule out false positives.
Protocol: Cell-Based High-Content Screening (HCS) for Neurotoxicity
This protocol outlines a high-content screening approach to assess the potential neurotoxicity of compounds.[21]
Materials:
-
Human induced pluripotent stem cell (iPSC)-derived neurons
-
384-well microplates
-
Fluorescent dyes for cell viability, apoptosis, and neurite outgrowth
-
High-content imaging system
Procedure:
-
Cell Plating: Plate iPSC-derived neurons in 384-well microplates and allow them to differentiate and form neuronal networks.
-
Compound Treatment: Treat the cells with a concentration range of the test compounds for 24-48 hours.
-
Staining: Stain the cells with a cocktail of fluorescent dyes to label live cells, apoptotic cells, and neurites.
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to quantify various parameters, such as cell number, percentage of apoptotic cells, and total neurite length.
Data Analysis:
Generate dose-response curves for each parameter to determine the concentration at which each compound induces neurotoxicity.
Visualization: High-Throughput Screening Workflow
Caption: A generalized workflow for High-Throughput Screening in drug discovery.
Fragment-Based Drug Design (FBDD)
FBDD is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments.[22][23] These fragments typically have weak binding affinities but provide high-quality starting points for optimization.[24][25]
The FBDD Process:
-
Fragment Library Screening: A library of fragments is screened against the target protein using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR).[26]
-
Hit Validation: The binding of fragment hits is confirmed and characterized.
-
Fragment Evolution: The initial fragment hits are optimized into more potent lead compounds through fragment linking, growing, or merging strategies.[22]
Visualization: Fragment-Based Drug Design Strategies
Caption: Common strategies for evolving fragment hits into lead compounds.
Computational Chemistry in CNS Drug Design
Computational chemistry plays an indispensable role in modern CNS drug discovery by accelerating the design and optimization of new therapeutic agents.[27][28][29]
Key Applications:
-
Virtual Screening: Computationally screening large virtual libraries of compounds to identify potential hits.[24]
-
Molecular Docking: Predicting the binding mode and affinity of a ligand to its target protein.[27]
-
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a compound to its biological activity.[30]
-
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of a drug-target complex over time to understand the molecular basis of their interaction.[27][31]
Visualization: The Role of Computational Chemistry in Drug Discovery
Caption: A simplified workflow illustrating the integration of computational chemistry into the drug discovery pipeline.
Assessing Blood-Brain Barrier Permeability
Evaluating the ability of a compound to cross the BBB is a critical step in CNS drug development. Both in vitro and in vivo models are used for this purpose.
Protocol: In Vivo Assessment of BBB Permeability Using Evans Blue
This protocol describes a widely used method to assess BBB permeability in rodent models.[1][32]
Materials:
-
Evans Blue dye solution (2% in saline)
-
Anesthetized rodent (e.g., mouse or rat)
-
Saline
-
Formamide or trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Injection: Inject the Evans Blue solution intravenously into the anesthetized rodent (e.g., via the tail vein) at a dose of 4 ml/kg.[1]
-
Circulation: Allow the dye to circulate for 1-2 hours.[1]
-
Perfusion: Perform a transcardial perfusion with saline to remove the dye from the vasculature.[1]
-
Tissue Collection: Dissect the brain and other organs of interest.
-
Qualitative Assessment: Visually inspect the brain for blue staining, which indicates regions of BBB leakage.[1]
-
Quantitative Assessment:
Data Interpretation:
An increased concentration of Evans Blue in the brain tissue compared to control animals indicates a compromised BBB.
Part IV: Future Directions and Emerging Strategies
The field of medicinal chemistry for neurological disorders is continuously evolving. Several exciting new approaches hold promise for the future:
-
Targeting Neuroinflammation: There is growing recognition that neuroinflammation plays a key role in a wide range of neurological disorders.[10]
-
Repurposing Existing Drugs: Identifying new uses for already approved drugs can significantly shorten the drug development timeline.
-
Personalized Medicine: Tailoring treatments to the specific genetic and molecular characteristics of an individual's disease is a major goal.[33]
-
Advanced Drug Delivery Systems: Developing novel strategies to deliver drugs across the BBB, such as nanoparticles and focused ultrasound, is an active area of research.
Conclusion
The development of effective treatments for neurological disorders remains a formidable challenge, but the continued innovation in medicinal chemistry provides hope for the future. By integrating a deep understanding of disease biology with cutting-edge technologies and robust experimental protocols, researchers are paving the way for the next generation of therapies that will improve the lives of millions of patients worldwide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel disease-modifying anti-Alzheimer compounds - Medicinal Chemistry & Pharmacology [ub.edu]
- 4. Medicinal chemistry approaches for the treatment and prevention of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Medicinal Chemistry of Natural and Semisynthetic Compounds against Parkinson's and Huntington's Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 12. Antiepileptic drugs / Medicinal Chemistry III | PDF [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 16. Novel Pharmacological Approaches to the Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. High-Throughput and High-Content Screening for Huntington’s Disease Therapeutics - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. High-Throughput Screening for Neurodegenerative Diseases | Encyclopedia MDPI [encyclopedia.pub]
- 20. High-Throughput Screening Platform - Creative Biolabs [neuros.creative-biolabs.com]
- 21. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. What are fragment based drug design methods? [synapse.patsnap.com]
- 27. neuroquantology.com [neuroquantology.com]
- 28. steeronresearch.com [steeronresearch.com]
- 29. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 30. A computational approach to drug design for multiple sclerosis via QSPR modeling, chemical graph theory, and multi-criteria decision analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 32. bio-protocol.org [bio-protocol.org]
- 33. news-medical.net [news-medical.net]
Application Notes: Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate as a Strategic Building Block in PROTAC® Synthesis
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein "warhead" and the E3 ligase ligand.[3] This guide provides an in-depth technical overview of Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate , a versatile building block for constructing advanced piperazine-containing linkers. We will explore the strategic advantages of this linker precursor, its chemical reactivity, and provide detailed, field-proven protocols for its incorporation into a model PROTAC, offering researchers a validated pathway to accelerate their discovery programs.
The Strategic Importance of Piperazine Linkers in PROTAC Design
The linker is not merely a passive spacer; it is a pharmacologically active component that dictates a PROTAC's physicochemical properties, conformational dynamics, and ultimately, its degradation efficiency.[] While simple alkyl or PEG chains have been used, they often introduce excessive flexibility and metabolic liabilities.[] Saturated heterocyclic linkers, such as those derived from piperazine, have emerged as a superior alternative for several key reasons:
-
Conformational Rigidity: Piperazine introduces a semi-rigid, six-membered ring into the linker, which helps to pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][5] This reduces the entropic penalty of binding and can lead to more potent degradation.
-
Enhanced Solubility: The second nitrogen atom in the piperazine ring can be protonated at physiological or endosomal pH.[5][6][7] This ionizable handle significantly improves the aqueous solubility of what are often large, lipophilic PROTAC molecules, a critical factor for bioavailability and cell permeability.[5][6]
-
Modulation of Physicochemical Properties: The pKa of the piperazine nitrogens is highly sensitive to the surrounding chemical environment.[6][7] This allows medicinal chemists to fine-tune the protonation state and, consequently, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final PROTAC molecule.[5][6]
-
Metabolic Stability: Incorporating the piperazine ring, particularly when connected via amide bonds, can enhance metabolic stability by preventing common metabolic reactions like N-dealkylation.[3]
This compound is an ideal starting material that capitalizes on these advantages, providing two distinct, orthogonally reactive sites for modular PROTAC assembly.
Chemical Properties and Reactivity Profile
The synthetic utility of this compound stems from its differentiated reactivity.
-
The Aryl Amine (Aniline): The primary aromatic amine (-NH₂) is a versatile nucleophile. Its reactivity is attenuated compared to an aliphatic amine, allowing for selective reactions. It is an ideal handle for forming a stable amide bond when coupled with an activated carboxylic acid, a common functional group on warheads or E3 ligase ligands.[8][9]
-
The Boc-Protected Piperazine: The piperazine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is a robust protecting group, stable to a wide range of reaction conditions used for the initial coupling step.[10][11] Crucially, it can be cleanly and efficiently removed under acidic conditions (e.g., with Trifluoroacetic Acid or HCl) to reveal the secondary piperazine amine, which can then be used for the second coupling reaction.[10][12] This sequential deprotection-coupling strategy is the cornerstone of its utility.
General Synthesis Workflow
The modular nature of PROTACs lends itself to a convergent synthetic strategy.[13][14] The use of this compound facilitates a logical, stepwise assembly. The overall workflow involves coupling the linker precursor to the warhead and E3 ligase ligand in a sequential manner.
Caption: General workflow for PROTAC synthesis using the title building block.
Detailed Application Protocol: Synthesis of a Model BTK Degrader
This section provides a detailed, step-by-step protocol for the synthesis of a model PROTAC targeting Bruton's Tyrosine Kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase.[1][][16]
Model Components:
-
Warhead: A GDC-0853 derivative with a carboxylic acid handle (a selective, reversible BTK inhibitor).[17]
-
E3 Ligase Ligand: Pomalidomide with a carboxylic acid handle.[][18]
-
Linker Precursor: this compound.
Step A: Coupling of BTK Warhead to the Linker Precursor
Rationale: This step forms the first amide bond. HATU is chosen as the coupling reagent for its high efficiency, low rate of side reactions, and mild activation conditions.[5] DIPEA is a non-nucleophilic base used to neutralize acids formed during the reaction and maintain an optimal pH.
Materials:
-
BTK Warhead-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the BTK Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS until the starting warhead is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Step B: Boc Deprotection of the Intermediate
Rationale: This step removes the Boc protecting group to reveal the piperazine's secondary amine, making it available for the next coupling step. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation.[10][12]
Materials:
-
Boc-Protected Intermediate (from Step A) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-Protected Intermediate (1.0 eq) in anhydrous DCM. A typical concentration is 0.1 M.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add TFA to the solution to a final concentration of 20-25% (v/v).
-
Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.[12]
-
Work-up: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene or DCM (2-3 times) can help remove residual TFA.[12] The resulting amine intermediate is isolated as its TFA salt and is often used directly in the next step without further purification.
Step C: Coupling of E3 Ligase Ligand to the Amine Intermediate
Rationale: This final step forms the second amide bond to complete the PROTAC molecule. The same coupling conditions as Step A are used for consistency and efficiency.
Materials:
-
Amine Intermediate-TFA salt (from Step B) (1.0 eq)
-
Pomalidomide-COOH (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (4.0-5.0 eq, extra is needed to neutralize the TFA salt)
-
Anhydrous DMF
Procedure:
-
In a separate flask under an inert atmosphere, dissolve Pomalidomide-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15-20 minutes to pre-activate.
-
In another flask, dissolve the Amine Intermediate-TFA salt (1.0 eq) in anhydrous DMF and add DIPEA (1.0-2.0 eq) to neutralize the salt.
-
Add the neutralized amine solution to the activated Pomalidomide solution.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up: Perform an aqueous work-up as described in Step A.
-
Purify the final crude PROTAC product by reverse-phase preparative HPLC to achieve high purity (>95%).[19]
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and stability of the final PROTAC.[20][21]
| Technique | Purpose | Expected Result for Model BTK PROTAC |
| LC-MS | Confirm molecular weight and assess purity. | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the final PROTAC. Purity >95%. |
| ¹H & ¹³C NMR | Confirm chemical structure and structural integrity. | Spectra consistent with the proposed structure, showing characteristic peaks for the warhead, linker, and E3 ligase ligand moieties. |
| HRMS | Determine the exact mass for elemental composition confirmation. | The measured exact mass should be within 5 ppm of the calculated theoretical mass. |
Troubleshooting and Key Considerations
| Problem | Potential Cause | Recommended Solution |
| Incomplete Amide Coupling | Insufficient activation of carboxylic acid; Steric hindrance; Deactivated reagents. | Increase equivalents of coupling reagent (HATU) and base (DIPEA). Extend reaction time. Ensure all reagents are fresh and solvents are anhydrous. |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase TFA concentration to 50% or extend reaction time.[12] Gentle warming (e.g., to 40°C) can be considered with caution.[12] |
| Difficult Purification | PROTACs are often large and have poor solubility. | Reverse-phase preparative HPLC is the method of choice.[19] Optimize the gradient and mobile phase. Use DMSO to ensure complete dissolution of the crude sample before injection. |
Conclusion
This compound is a high-value, strategic building block for the synthesis of advanced PROTACs. Its bifunctional nature, combined with the inherent benefits of the piperazine scaffold, provides a reliable and modular approach to linker construction. The detailed protocols and scientific rationale presented here offer a robust framework for researchers to efficiently synthesize and characterize novel protein degraders, accelerating the path toward new therapeutic discoveries.
References
- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 16. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Strategic Use of Intermediates in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Unsung Architects of Pharmaceutical Synthesis
In the intricate process of developing and manufacturing Active Pharmaceutical Ingredients (APIs), the journey from basic raw materials to the final, life-saving molecule is a multi-step endeavor. Central to this journey are pharmaceutical intermediates , the chemical compounds that serve as the crucial building blocks and stepping stones in the synthetic pathway.[1] While not the final active drug, these molecules are the unsung architects of API synthesis. Their strategic design, synthesis, and purification are paramount, as the quality and purity of each intermediate directly cascade to influence the efficacy, safety, and economic viability of the final API.[1][]
This guide provides an in-depth exploration of the role of intermediates in API synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for experimental choices. We will delve into the strategic importance of intermediates, examine key classes and their applications, provide detailed experimental protocols, and discuss modern process control strategies.
Part 1: The Strategic Imperative of Intermediates
An intermediate is a chemical compound produced during the synthesis of an API that must undergo further chemical transformation to become the final product.[] Their use is not merely a matter of sequence but a deliberate strategy to deconstruct a complex synthesis into manageable, controllable stages.[3]
Causality Behind a Multi-Step Approach:
-
Complexity Management: Direct, single-step synthesis of complex APIs is often impossible. Intermediates allow for the gradual and controlled assembly of molecular complexity, enabling chemists to build the final structure with precision.[4]
-
Quality Control & Purity Enhancement: Each intermediate stage provides a critical checkpoint for purification. Removing impurities at an intermediate stage is often simpler and more cost-effective than attempting to remove them from the final, more complex API. This step-wise purification ensures that the final product meets stringent regulatory standards for safety and efficacy.[3][5]
-
Yield Optimization: By breaking down a long synthesis into several shorter sequences, each step can be individually optimized for reaction conditions (temperature, pressure, catalyst, etc.) to maximize yield and minimize the formation of by-products.[6]
-
Scalability and Safety: Reactions that are manageable on a lab scale can become hazardous or inefficient when scaled up. Designing a synthetic route with stable, isolable intermediates allows for safer and more reproducible large-scale manufacturing.[7][8]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: Workflow illustrating the strategic role of intermediates as quality control checkpoints in API synthesis.
Part 2: Key Classes of Intermediates and Their Applications
Intermediates are incredibly diverse, but several classes are fundamental to modern pharmaceutical synthesis.
Chiral Intermediates: The Foundation of Stereospecific Drugs
Many modern drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even harmful.[] Therefore, controlling stereochemistry is critical.
-
Role and Justification: Introducing the correct chirality early in the synthesis via a chiral intermediate is a highly efficient strategy.[] This avoids the need for difficult and often wasteful chiral separations at the final API stage. A prime example is the synthesis of the antiplatelet drug Clopidogrel, where a specific chiral building block is used to ensure the final product is the therapeutically active (S)-enantiomer.[10]
-
Key Techniques for Preparation:
-
Asymmetric Catalysis: Uses chiral ligands to guide a reaction to preferentially form one enantiomer.[] This is a powerful method for producing chiral intermediates with high enantiomeric purity.[11]
-
Chiral Resolution: Involves separating a racemic mixture (a 50:50 mix of enantiomers). Common methods include:
-
Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[12][]
-
Chiral Chromatography: Using a stationary phase that interacts differently with each enantiomer, allowing for their separation.[][14]
-
-
Intermediates for Carbon-Carbon Bond Formation: Building the Molecular Skeleton
The construction of the carbon backbone is a central task in API synthesis. Grignard reagents are a classic and powerful class of organometallic intermediates used for this purpose.
-
Grignard Reagents (R-Mg-X): These highly reactive organomagnesium halides are exceptional nucleophiles, making them invaluable for creating new C-C bonds by reacting with electrophilic centers like carbonyl carbons (aldehydes, ketones, esters).[15][16] They are used in the synthesis of numerous APIs, including the pain reliever Tramadol and the anti-inflammatory drug Naproxen.[17] The high reactivity of Grignard reagents necessitates careful control of reaction conditions, particularly the exclusion of water.[15]
Protecting Group Intermediates: A Tactical Necessity
In molecules with multiple reactive functional groups, it's often necessary to temporarily "mask" or "protect" one group to prevent it from reacting while another part of the molecule is being modified.[18][19]
-
Role and Justification: A protecting group is introduced to form a stable intermediate, which is then carried through one or more synthetic steps.[20] After the desired transformations are complete, the protecting group is removed ("deprotected") to reveal the original functional group.[18] This strategy is essential in complex syntheses, such as in peptide and oligonucleotide manufacturing, where specific sequences must be built.[21][22] For example, the tert-butyloxycarbonyl (BOC) group is commonly used to protect amines.[21] The choice of protecting group is critical; it must be easy to add, stable to subsequent reaction conditions, and easy to remove without affecting the rest of the molecule.[19]
Part 3: Application Notes & Protocols
This section provides detailed, step-by-step methodologies. The protocols are presented as illustrative examples and should be adapted and optimized for specific applications.
Case Study: Synthesis of Clopidogrel via a Chiral Intermediate
Clopidogrel's therapeutic activity resides in its (S)-enantiomer. A common industrial synthesis utilizes the chiral intermediate (S)-Methyl 2-(2-chlorophenyl)glycinate to set the required stereochemistry early in the process.[10]
dot graph LR { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: Simplified synthetic pathway for Clopidogrel highlighting the key chiral intermediate.
Protocol 3.1: Chiral Resolution of Racemic Methyl 2-(2-chlorophenyl)glycinate
Objective: To isolate the desired (S)-enantiomer from a racemic mixture via diastereomeric salt crystallization.
Materials:
-
Racemic Methyl 2-(2-chlorophenyl)glycinate
-
L-(+)-Tartaric acid (Chiral Resolving Agent)
-
Methanol (Solvent)
-
Sodium Bicarbonate Solution (Aqueous)
-
Dichloromethane (Extraction Solvent)
-
Anhydrous Magnesium Sulfate (Drying Agent)
-
Rotary Evaporator, Filtration apparatus, pH meter
Methodology:
-
Dissolution: Dissolve the racemic methyl 2-(2-chlorophenyl)glycinate in methanol at an elevated temperature (e.g., 50-60°C).
-
Resolving Agent Addition: In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in methanol. Add this solution slowly to the solution from Step 1 while maintaining the temperature.
-
Crystallization: Slowly cool the resulting solution to room temperature, and then further cool in an ice bath to induce crystallization of the diastereomeric salt. The (S)-enantiomer preferentially forms a less soluble salt with L-tartaric acid.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with cold methanol to remove the more soluble diastereomer.
-
Liberation of the Free Amine: Suspend the collected crystals in a mixture of water and dichloromethane.
-
Basification: Adjust the pH of the aqueous layer to ~8.0-9.0 by the slow addition of a saturated sodium bicarbonate solution. This neutralizes the tartaric acid and liberates the free amine (the desired intermediate) into the organic layer.
-
Extraction & Drying: Separate the organic layer. Extract the aqueous layer again with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified (S)-Methyl 2-(2-chlorophenyl)glycinate.
-
Purity Analysis: Confirm the chemical purity and enantiomeric excess (ee) using HPLC with a chiral column.
General Protocol 3.2: Grignard Reaction for C-C Bond Formation
Objective: To synthesize a tertiary alcohol from a ketone using a Grignard reagent. This protocol illustrates a fundamental application of Grignard intermediates.
Materials:
-
Alkyl or Aryl Halide (e.g., Bromobenzene)
-
Magnesium turnings
-
Anhydrous Diethyl Ether or THF (Solvent)
-
Ketone (e.g., Acetone)
-
Dilute Aqueous Acid (e.g., 1M HCl or H₂SO₄) for workup
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, dropping funnel, condenser, drying tubes
Methodology:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a condenser, a dropping funnel (both fitted with drying tubes), and a magnetic stirrer. All glassware must be rigorously dried to exclude moisture.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. Add a small portion of the alkyl/aryl halide dissolved in anhydrous ether via the dropping funnel. The reaction is initiated when the brown color of the iodine disappears.
-
Addition of Halide: Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Ketone: After the magnesium has been consumed, cool the flask in an ice bath. Add a solution of the ketone in anhydrous ether dropwise from the dropping funnel. An exothermic reaction will occur.
-
Quenching and Workup: Once the addition is complete, slowly and carefully add dilute aqueous acid to the reaction mixture to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the ether by rotary evaporation to yield the crude tertiary alcohol.
-
Purification: Purify the product by distillation or column chromatography as required.
General Protocol 3.3: Catalytic Hydrogenation for Reduction
Objective: To reduce a nitro group on an aromatic intermediate to an amine, a common transformation in API synthesis.
Materials:
-
Nitroaromatic Intermediate (e.g., Nitrobenzene derivative)
-
Catalyst: 5-10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Hydrogen Gas (H₂)
-
Hydrogenation Reactor (e.g., Parr Shaker)
-
Filtration aid (e.g., Celite®)
Methodology:
-
Reactor Charging: In the pressure vessel of the hydrogenation reactor, add the nitroaromatic intermediate and the solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. It should be handled in a moist state or under an inert atmosphere.
-
System Purge: Seal the reactor. Purge the system several times with an inert gas (e.g., Nitrogen) to remove all oxygen, then purge with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).[23] Begin agitation (stirring or shaking) and heat to the target temperature if required.[23]
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is complete when hydrogen uptake ceases.
-
System Purge and Catalyst Removal: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amino-aromatic product.
-
Purification: If necessary, purify the product by crystallization or chromatography.[5]
Table 1: Comparison of Purification Techniques for Intermediates
| Technique | Principle | Best Suited For | Advantages | Limitations |
| Crystallization | Difference in solubility between the intermediate and impurities at different temperatures.[5] | Crystalline solids with moderate to high purity. | Scalable, cost-effective, can yield very high purity.[24] | Not suitable for oils or amorphous solids; can have yield losses in the mother liquor. |
| Distillation | Separation based on differences in boiling points.[24] | Volatile liquids with significantly different boiling points from impurities. | Effective for solvent removal and purification of liquid intermediates. | Requires thermal stability of the compound; not effective for azeotropes or compounds with close boiling points. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[24] | Complex mixtures; purification of non-volatile solids or oils; separation of isomers. | Highly versatile, can separate closely related compounds.[25] | Can be expensive and time-consuming, especially at large scale; generates solvent waste. |
Part 4: Process Control and Optimization with PAT
To ensure the consistent quality of intermediates and the final API, modern manufacturing employs Process Analytical Technology (PAT) . PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[26]
-
Objective: The goal of PAT is to move from a "test-after-production" model to a "build-quality-in" approach by understanding and controlling the process in real-time.[27][28]
-
Application to Intermediates: In-line or on-line analytical tools can monitor the formation of an intermediate and the consumption of starting materials during a reaction. This allows for:
-
Real-time Reaction Endpoint Determination: Precisely identifying when a reaction is complete, preventing the formation of degradation products from over-processing.
-
Impurity Profiling: Detecting the formation of by-products as they occur, allowing for immediate process adjustments.
-
Crystallization Monitoring: Tools like Near-Infrared (NIR) spectroscopy can be used to monitor the crystallization process of an intermediate to ensure the correct polymorphic form and purity are achieved.[27]
-
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Roboto", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: A PAT feedback loop for real-time control of intermediate synthesis.
Conclusion
Pharmaceutical intermediates are far more than simple waypoints in a synthetic route; they are the strategic linchpins that enable the efficient, safe, and reproducible synthesis of high-quality Active Pharmaceutical Ingredients. A deep understanding of their role, coupled with robust protocols for their synthesis, purification, and analysis, is essential for professionals in drug development. By leveraging well-designed intermediates and implementing modern process controls, the pharmaceutical industry can continue to innovate and deliver safe and effective medicines.
References
- 1. scllifesciences.com [scllifesciences.com]
- 3. The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine [sarex.com]
- 4. mlunias.com [mlunias.com]
- 5. theasengineers.com [theasengineers.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. sarvbiolabs.com [sarvbiolabs.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 10. nbinno.com [nbinno.com]
- 11. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 12. pharmtech.com [pharmtech.com]
- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 15. ijpsm.com [ijpsm.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. catalogimages.wiley.com [catalogimages.wiley.com]
- 20. Protective Groups [organic-chemistry.org]
- 21. gasesgrit.com [gasesgrit.com]
- 22. jocpr.com [jocpr.com]
- 23. Industrial Hydrogenation Plants for API Production & Pharmaceutical Manufacturing | EKATO [ekato.com]
- 24. shyzchem.com [shyzchem.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Process analytical technology - Wikipedia [en.wikipedia.org]
- 27. A Process Analytical Technology (PAT) approach to control a new API manufacturing process: development, validation and implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis Reactions
Introduction: Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, revolutionizing the construction of carbon-carbon and carbon-heteroatom bonds. The significance of these transformations was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions are prized for their versatility, functional group tolerance, and high efficiency, making them central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a comprehensive overview of the experimental setup for these reactions, detailing the critical roles of each component, offering step-by-step protocols for key transformations, and discussing essential safety and purification procedures.
The Core Components: A Symphony of Reagents
The success of any palladium-catalyzed reaction hinges on the judicious selection of its components. Each element plays a critical role in the catalytic cycle, influencing reaction rate, yield, and selectivity.[4][5]
The Palladium Catalyst: The Heart of the Reaction
The catalyst is the cornerstone of the reaction, facilitating the intricate dance of bond formation. The active catalytic species is typically a Pd(0) complex, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[4][6]
-
Pd(0) Precursors: These are ready to enter the catalytic cycle. A common example is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[7]
-
Pd(II) Precursors: These are often more stable and easier to handle. Common examples include Palladium(II) acetate (Pd(OAc)₂) and Bis(benzonitrile)palladium(II) chloride.[6][8] The Pd(II) is reduced to Pd(0) in situ to initiate the catalytic cycle.[9]
The choice of precursor can be influenced by the specific reaction, with catalyst loadings typically ranging from 1-2 mol% for initial screening.[10]
Ligands: The Catalyst's Closest Ally
Ligands are organic molecules that coordinate to the palladium center. They are not mere spectators; they are crucial for stabilizing the catalyst, enhancing its reactivity, and dictating the outcome of the reaction.[4][10] The electronic and steric properties of the ligand are key factors. Electron-rich and bulky ligands generally facilitate the critical steps of oxidative addition and reductive elimination.[4]
| Ligand Type | Examples | Key Characteristics & Applications |
| Traditional Phosphines | Triphenylphosphine (PPh₃) | Widely used, but can be less effective for challenging substrates. |
| Bulky, Electron-Rich Phosphines (Buchwald Ligands) | SPhos, XPhos | Highly effective for a broad range of substrates, including challenging aryl chlorides.[7] |
| Bidentate Phosphines | BINAP, DPPF, XANTPHOS | Chelating ligands that offer enhanced stability to the catalyst.[11][12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong electron donors, offering high stability and reactivity, particularly for amination reactions.[4][13] |
The Base: The Unsung Hero
The base plays a multifaceted role in the catalytic cycle. Its primary function is often to facilitate the transmetalation step or to deprotonate one of the coupling partners.[10][11] The choice of base is critical and can significantly impact the reaction's success.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, particularly in Suzuki-Miyaura couplings.[4][14]
-
Organic Bases: Amines, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are often employed in Heck and Sonogashira reactions.[15][16]
-
Alkoxides: Stronger bases like sodium tert-butoxide (NaOt-Bu) are frequently required for Buchwald-Hartwig aminations.[11]
The Solvent: The Reaction's Environment
The solvent not only dissolves the reactants but also influences the catalyst's stability and reactivity.[5][17] The choice of solvent can even alter the selectivity of a reaction.[18] It is crucial to use anhydrous and deoxygenated solvents, as both oxygen and water can deactivate the catalyst.[6]
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are widely used.[5][14]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and acetonitrile can be effective but may also lead to catalyst decomposition at higher temperatures.[19]
-
Biphasic Systems: A mixture of an organic solvent (like toluene) and water is common for Suzuki-Miyaura reactions, often with a phase-transfer catalyst.[4][14]
Visualizing the Workflow and Catalytic Cycle
A systematic approach is essential for setting up and executing palladium-catalyzed reactions successfully.
A typical experimental workflow for palladium-catalyzed cross-coupling.[2]
The heart of these transformations is the catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.
Generalized catalytic cycle for a cross-coupling reaction.[1][2][15]
Detailed Experimental Protocols
The following protocols provide general procedures for some of the most widely used palladium-catalyzed reactions. Note that these are starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][4]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4]
-
Seal the tube with a rubber septum.
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[2][4]
-
Solvent Addition: Add degassed toluene and degassed water to the tube via syringe.[4]
-
Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir vigorously.[4]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Work-up: Once complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.[4]
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[11][20]
Materials:
-
Aryl Halide (e.g., 4-Chlorotoluene) (4.22 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (6.33 mmol, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-Butoxide (8.44 mmol, 2.0 equiv)
-
Toluene (5 mL)
Procedure:
-
Reaction Setup: In a two-necked flask under a nitrogen atmosphere, combine Pd(dba)₂, XPhos, and sodium tert-butoxide in toluene. Stir for 5 minutes at room temperature.
-
Add the 4-chlorotoluene and morpholine to the mixture.
-
Reaction Execution: Heat the mixture to reflux and stir for the required time (e.g., 6 hours).
-
Monitoring: Monitor the reaction by GC.
-
Work-up: Cool the reaction to room temperature and quench with water. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
Heck Reaction
This reaction couples an unsaturated halide with an alkene.[6][15][21]
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Alkene (e.g., Ethyl Acrylate) (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Acetonitrile
Procedure:
-
Reaction Setup: To a solution of the aryl halide and Pd(OAc)₂ in acetonitrile, add the ethyl acrylate and triethylamine at room temperature.[6]
-
Inert Atmosphere: Ensure the solvent is deoxygenated.[6]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.[6]
-
Work-up: After the reaction is complete, filter the mixture through Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.[6][15]
-
Purification: Purify the resulting residue by silica gel column chromatography.[15]
Sonogashira Coupling
This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][22][23]
Materials:
-
Aryl Halide (e.g., Aryl Iodide) (1.0 equiv)
-
Terminal Alkyne (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.025 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Reaction Setup: Combine the aryl iodide, alkyne, Pd(PPh₃)₂Cl₂, and CuI in freshly distilled DIPEA.[16]
-
Inert Atmosphere: Degas the mixture and maintain it under a nitrogen atmosphere.[16]
-
Reaction Execution: Stir the mixture at room temperature overnight.[16]
-
Monitoring: Monitor reaction progress by TLC or GC/MS.[22]
-
Work-up: Quench the reaction with aqueous ammonium chloride and extract with an organic solvent like ethyl acetate. Distill off the solvent.[16]
-
Purification: Purify the residue by silica gel column chromatography.[16]
Safety, Monitoring, and Purification
Safety Precautions
Palladium catalysts, particularly palladium on carbon (Pd/C), require careful handling.[24]
-
Flammability: Pd/C can be pyrophoric, especially when dry and exposed to air. It should be kept away from heat and open flames.[24][25]
-
Inert Atmosphere: Handle catalysts under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen.[24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a flame-resistant lab coat.[24][26]
-
Waste Disposal: Spent catalyst should be kept wet and disposed of according to local safety guidelines.[24][25]
Reaction Monitoring
Continuously monitoring the reaction is crucial to determine its completion and to identify any potential issues.[27]
-
TLC and GC-MS: These are the most common techniques for tracking the consumption of starting materials and the formation of the product.[4]
-
In-situ Monitoring: Advanced techniques like Surface-Enhanced Raman Scattering (SERS) can provide real-time kinetic data.[28]
Product Purification and Palladium Removal
After the reaction, the product must be purified to remove unreacted starting materials, byproducts, and, critically, the palladium catalyst.[8] Residual palladium is a major concern in the pharmaceutical industry due to its toxicity.[29][30]
-
Chromatography: Column chromatography on silica gel is the most common laboratory-scale purification method.[4]
-
Filtration: Passing the reaction mixture through a pad of Celite® can remove insoluble palladium species.[6][15]
-
Palladium Scavengers: Solid-supported scavengers with thiol or amine functional groups can be used to bind and remove residual palladium.[8]
-
Activated Carbon: Treatment with activated carbon is another effective method for palladium removal.[8]
-
Crystallization: Recrystallization of the final product can also significantly reduce palladium levels.[30]
The level of residual palladium is often quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS).[30]
Conclusion
Palladium-catalyzed synthesis reactions are powerful and versatile tools for molecular construction. A deep understanding of the roles of the catalyst, ligand, base, and solvent, combined with meticulous experimental technique, is paramount for success. By following established protocols, adhering to safety precautions, and employing effective monitoring and purification strategies, researchers can confidently and efficiently harness the power of palladium catalysis to advance their scientific and developmental goals.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. jk-sci.com [jk-sci.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. honrel.com [honrel.com]
- 25. chem.wisc.edu [chem.wisc.edu]
- 26. rtong.people.ust.hk [rtong.people.ust.hk]
- 27. huaruicarbon.com [huaruicarbon.com]
- 28. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. books.rsc.org [books.rsc.org]
- 30. arborassays.com [arborassays.com]
Application Notes and Protocols for Developing Materials in Drug Delivery Systems
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of advanced materials for creating effective drug delivery systems (DDS). This document offers in-depth technical guidance, field-proven insights, and detailed protocols to navigate the complexities of material selection, formulation, characterization, and evaluation.
Introduction: The Crucial Role of Materials in Modern Drug Delivery
Conventional drug administration often suffers from limitations such as poor bioavailability, lack of specificity, and systemic toxicity.[1][2] Advanced drug delivery systems aim to overcome these challenges by precisely controlling the spatial and temporal release of therapeutic agents.[3] At the heart of these systems are the materials used for their construction, which dictate their biocompatibility, drug loading capacity, release kinetics, and targeting capabilities.[2][4][5] The innovation in material science has led to the development of a diverse array of biomaterials, including polymers, lipids, and inorganic nanoparticles, revolutionizing therapeutic interventions.[2][6]
This guide will delve into the practical aspects of selecting and applying these materials, providing both the foundational knowledge and the step-by-step protocols necessary for successful DDS development.
Section 1: Material Selection: A Foundation for Success
The choice of material is a critical first step that influences the entire development process. The ideal material should be biocompatible, biodegradable (if desired), and possess the appropriate physicochemical properties to encapsulate and release the drug in a controlled manner.[4][7]
Classification of Materials for Drug Delivery
A wide range of materials are employed in drug delivery, broadly categorized as:
-
Polymers: These macromolecules are the backbone of many DDS due to their versatility and tunable properties.[5] They can be natural (e.g., chitosan, alginate) or synthetic (e.g., PLGA, PLA).[4] Biodegradable polymers are particularly advantageous as they degrade into non-toxic by-products, eliminating the need for surgical removal.[2]
-
Lipids: Liposomes, spherical vesicles composed of lipid bilayers, are excellent carriers for both hydrophilic and hydrophobic drugs.[8][9][10] Their structure mimics cell membranes, leading to high biocompatibility.[8][10]
-
Hydrogels: These are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, making them ideal for encapsulating and delivering a wide range of therapeutic agents.[11][12][13] Their soft and flexible nature mimics biological tissues.[12]
-
Nanoparticles: Ranging from 10 to 1000 nm in size, nanoparticles offer unique advantages in drug delivery, including the ability to target specific cells and tissues.[1][14] They can be organic (e.g., polymeric nanoparticles) or inorganic (e.g., gold, silica nanoparticles).[1][15]
References
- 1. mdpi.com [mdpi.com]
- 2. jpst.irost.ir [jpst.irost.ir]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Advanced Materials and Processing for Drug Delivery: The Past and the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Brief Review of Hydrogels for Drug Delivery for Different Organs of the Body: Synthesis, Categorization, and Organ-Specific Applications [nanochemres.org]
- 13. [PDF] Hydrogels Based Drug Delivery Synthesis, Characterization and Administration | Semantic Scholar [semanticscholar.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Receptor Binding Assays and Signaling Pathway Studies
<Application Notes & Protocols >
Authored by: Gemini, Senior Application Scientist
Introduction: From Binding to Cellular Response
In the landscape of drug discovery and fundamental biological research, understanding the interaction between a ligand—be it a drug, hormone, or neurotransmitter—and its receptor is paramount. This initial binding event is the spark that ignites a cascade of intracellular events, ultimately culminating in a physiological response. This guide provides a comprehensive overview of the principles and methodologies for characterizing this crucial first step through receptor binding assays and subsequently elucidating the downstream consequences via signaling pathway studies.
G protein-coupled receptors (GPCRs) represent one of the largest and most important classes of drug targets, playing a pivotal role in a vast array of physiological processes.[1] Consequently, many of the techniques discussed herein will be presented within the context of GPCRs, though the principles are broadly applicable to other receptor types.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying rationale for experimental choices, ensuring a robust and insightful approach to your studies.
Part 1: The Cornerstone of Pharmacology - Receptor Binding Assays
Receptor binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor.[2] These assays are fundamental in early-stage drug discovery for identifying and characterizing lead compounds. The core principle is to measure the direct interaction between a ligand and a receptor, often by using a labeled ligand (a "tracer") that can be easily detected.
Causality in Assay Selection: Choosing the Right Tool for the Question
The choice of a binding assay technology is a critical decision dictated by the specific research question, the nature of the receptor and ligand, and the desired throughput.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Radioligand Binding | Uses a radioactively labeled ligand. Bound and free ligand are separated, and the bound radioactivity is quantified.[2] | High sensitivity, robust, considered the "gold standard".[2] | Requires handling of radioactive materials, waste disposal issues, not easily amenable to high-throughput screening (HTS). | Detailed affinity (Kd) and receptor density (Bmax) determination, lead compound characterization.[3] |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger receptor molecule.[4] | Homogeneous (no-wash) format, non-radioactive, suitable for HTS.[4] | Requires a significant size difference between ligand and receptor, potential for interference from fluorescent compounds.[5] | High-throughput screening campaigns, fragment-based screening.[6] |
| Surface Plasmon Resonance (SPR) | A label-free technique that detects changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized receptor.[7] | Real-time kinetics (on/off rates), label-free, provides detailed binding information.[8] | Requires specialized instrumentation, can be sensitive to non-specific binding, immobilization may alter receptor conformation. | In-depth kinetic characterization of lead compounds, antibody-receptor interactions.[9] |
Experimental Workflow: A Conceptual Overview
The following diagram illustrates a generalized workflow for a competitive receptor binding assay, a common format used to determine the affinity of an unlabeled test compound.
References
- 1. GPCR シグナリングアッセイ [promega.jp]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
Analytical method development for quantifying piperazine intermediates
Topic: Analytical Method Development for Quantifying Piperazine Intermediates Audience: Researchers, scientists, and drug development professionals.
Abstract
Piperazine and its substituted derivatives are fundamental building blocks in modern pharmacology, forming the core scaffold of numerous active pharmaceutical ingredients (APIs). The rigorous control of piperazine-based intermediates and potential impurities throughout the synthesis process is paramount for ensuring the final drug product's quality, safety, and efficacy. This document, prepared from a Senior Application Scientist's perspective, provides a comprehensive guide to developing and validating robust analytical methods for the quantification of these critical intermediates. We will delve into the causality behind selecting appropriate analytical techniques—from derivatization-based HPLC to highly sensitive LC-MS/MS—and provide detailed, field-proven protocols. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, ensuring the development of self-validating, trustworthy, and regulatory-compliant analytical procedures.[1][2][3]
The Strategic Imperative for Quantifying Piperazine Intermediates
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in drug design, lending favorable pharmacokinetic properties to molecules.[4][5] It is a key component in drugs ranging from antidepressants like Trazodone to antihistamines and anthelmintics.[5][6] However, residual piperazine or its intermediates can pose significant risks. They can be process-related impurities that affect the final API's purity profile or, in some cases, be classified as potential genotoxic impurities (GTIs).[6][7]
The challenge in developing analytical methods for piperazine lies in its physicochemical properties: it is a highly polar, weakly UV-absorbing molecule.[8][9][10] This necessitates tailored analytical strategies to achieve the required levels of sensitivity and specificity. The choice of methodology is therefore not arbitrary; it is a risk-based decision guided by the analyte's properties and the specific analytical objective, such as trace-level GTI quantification or monitoring of a key starting material.
The development and validation of an analytical procedure is a lifecycle process, beginning with a clear definition of its intended purpose, known as the Analytical Target Profile (ATP).[3] This proactive approach ensures the final method is fit-for-purpose and robust in its routine application.
Caption: The Analytical Method Lifecycle Workflow.
HPLC-Based Quantification: Overcoming Poor UV Absorbance
High-Performance Liquid Chromatography (HPLC) is a workhorse technique in pharmaceutical analysis. However, piperazine's lack of a native chromophore renders direct UV detection insensitive for trace-level analysis.[8][10] The primary strategy to overcome this is chemical derivatization, which covalently attaches a UV-active or fluorescent tag to the piperazine molecule.
Causality Behind Derivatization
The secondary amine groups on the piperazine ring are nucleophilic and can readily react with specific reagents to form a stable, highly conjugated product. This new molecule absorbs light strongly at a specific wavelength, dramatically enhancing the signal-to-noise ratio and allowing for quantification at parts-per-million (ppm) levels or lower using standard HPLC-UV or fluorescence detectors.[7][8]
Protocol 1: Pre-Column Derivatization with NBD-Cl for HPLC-UV
This protocol is based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[8]
Step-by-Step Methodology:
-
Standard & Sample Preparation:
-
Prepare a stock solution of piperazine standard (e.g., 1000 µg/mL) in a suitable diluent like methanol.
-
Accurately weigh the API sample and dissolve it in the same diluent to a known concentration (e.g., 10 mg/mL).
-
-
Derivatization Reaction:
-
In separate vials, pipette a defined volume of the standard solution, sample solution, and a blank (diluent only).
-
Add a borate buffer solution (pH ~9.0) to maintain alkaline conditions, which facilitates the nucleophilic attack.
-
Add an excess of NBD-Cl reagent solution (prepared in acetonitrile).
-
Vortex the vials and incubate in a water bath at ~60°C for 30-60 minutes. The heat drives the reaction to completion.
-
After incubation, cool the vials to room temperature and add a small amount of acid (e.g., formic acid) to quench the reaction.
-
-
HPLC Analysis:
-
Inject the derivatized solutions into the HPLC system. The separation is typically achieved using a reversed-phase column.
-
Monitor the eluent at the wavelength of maximum absorbance for the piperazine-NBD derivative (e.g., ~340 nm).[8]
-
Typical HPLC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 or C8, 250 x 4.6 mm, 5 µm | Provides good retention and separation for the relatively non-polar derivative. |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v)[8] | Organic-rich mobile phase for eluting the derivative. Diethylamine is a modifier to improve peak shape for basic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detector | UV/PDA | Set to the λmax of the derivative (e.g., 340 nm for NBD-Cl derivative).[8] |
GC-MS Quantification: For Volatile Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for analyzing volatile and thermally stable compounds. While piperazine itself has poor chromatographic behavior on many GC columns due to its polarity, many of its intermediates or derivatives are well-suited for this technique.[11][12] Derivatization is often employed not for detection, but to improve volatility and chromatographic peak shape.[13][14]
Causality Behind Derivatization for GC
The active hydrogens on the amine groups of piperazine can cause peak tailing on GC columns. Acylation, using reagents like acetic anhydride or trifluoroacetic anhydride (TFAA), replaces these active hydrogens with acyl groups.[13][14] This transformation reduces the molecule's polarity and increases its volatility, leading to sharp, symmetrical peaks and better separation.
Protocol 2: GC-MS Analysis with Acetic Anhydride Derivatization
This protocol is suitable for quantifying piperazine or its simple alkylated intermediates in a sample matrix.
Step-by-Step Methodology:
-
Sample Preparation & Extraction:
-
Derivatization Reaction:
-
To the dry residue, add a solvent like dichloromethane, followed by acetic anhydride and a catalyst such as triethylamine.[14]
-
Seal the vial and heat at ~50-70°C for 30 minutes to complete the derivatization.
-
Cool the sample, and it is now ready for injection.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode, which provides reproducible fragmentation patterns for compound identification and quantification.
-
Typical GC-MS Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-17 or DB-5MS, 30 m x 0.25 mm, 0.25 µm | Mid-polarity or non-polar columns are suitable for separating the less polar derivatives.[12][15] |
| Carrier Gas | Helium at 1.0 - 2.0 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Start at 100-120°C, hold for 1 min, ramp at 10°C/min to 300°C | A temperature gradient is used to separate compounds based on their boiling points.[12][13] |
| Injector Temp. | 250°C | Ensures efficient vaporization of the derivatized analyte. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces a consistent and extensive fragment library. |
| MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly improves sensitivity by monitoring only specific characteristic ions of the target analyte. |
LC-MS/MS: The Gold Standard for Trace Genotoxic Impurities
For potentially genotoxic impurities (GTIs), regulatory guidelines demand control at extremely low levels, often based on a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[6][7] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the definitive technique for this purpose.[6][16][17]
Causality Behind LC-MS/MS Selectivity and Sensitivity
LC-MS/MS does not require derivatization for detection. The analyte is ionized (typically via Electrospray Ionization, ESI) and the mass spectrometer acts as the detector. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (e.g., the protonated molecular ion, [M+H]+) is selected, fragmented, and then a specific product ion is monitored. This precursor-to-product ion transition is a unique signature of the analyte, providing exceptional selectivity and filtering out noise from the sample matrix, thus enabling detection at sub-ppm levels.[6][18]
Protocol 3: LC-MS/MS Quantification of a Piperazine Intermediate
Step-by-Step Methodology:
-
Standard & Sample Preparation:
-
Prepare standards of the target intermediate in a suitable diluent (e.g., Methanol or Acetonitrile/Water).
-
Dissolve the API sample at a high concentration (e.g., 5.0 mg/mL) to achieve the required low detection limits for the impurity.[6]
-
Filter the solutions through a 0.22 µm filter before injection.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system. A standard reversed-phase C18 column is often sufficient.
-
Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows) and collision energy to achieve the strongest signal for the target MRM transition.
-
Typical LC-MS/MS Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 100 x 4.6 mm, 3.5 µm | Standard column for reversed-phase separation of small molecules.[6] |
| Mobile Phase | A: 5 mM Ammonium Acetate in Water; B: Acetonitrile | Ammonium acetate is a volatile buffer compatible with MS. A gradient from high aqueous to high organic is typical.[6] |
| Flow Rate | 0.8 mL/min | A standard flow rate, which may be split before entering the MS source. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. The basic nitrogens of piperazine readily accept a proton in positive mode. |
| MS Mode | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity. A specific precursor -> product ion transition is monitored. |
| Example MRM | For Piperazine (MW 86.14): m/z 87.1 -> 56.1 | [M+H]+ precursor ion is selected and fragmented; a stable, characteristic product ion is monitored. |
Method Validation: Establishing Trustworthiness and Fitness for Purpose
A developed method is not complete until it has been formally validated. Validation demonstrates through objective evidence that the analytical procedure is suitable for its intended purpose.[19] The validation process must be conducted according to a pre-approved protocol, and its parameters are defined by guidelines such as ICH Q2(R2).[1][2][20]
Caption: Inter-relationship of Key Method Validation Parameters.
Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation characteristics as outlined in ICH Q2(R1)/Q2(R2).[2][21]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the target analyte, free from interference from matrix, impurities, or the API.[22] | Peak purity analysis (for HPLC-PDA), no interfering peaks at the retention time of the analyte in blank/placebo samples. For LC-MS/MS, ion ratio confirmation. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and the method's response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Visual inspection of the plot should show a linear relationship. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | For an impurity: From the Limit of Quantification (LOQ) to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies.[22] | For an impurity, recovery is typically expected to be within 80-120% of the nominal value. |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[21] | Relative Standard Deviation (RSD) should be appropriate for the concentration level (e.g., ≤15% at the LOQ, ≤5% at higher concentrations). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined at a signal-to-noise ratio (S/N) of 3:1.[8] |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically determined at a signal-to-noise ratio (S/N) of 10:1.[8] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[22] | System suitability parameters (e.g., resolution, tailing factor) should remain within pre-defined limits. |
By systematically developing a method based on scientific principles and rigorously validating it against pre-defined criteria, researchers and scientists can ensure the reliable quantification of piperazine intermediates, safeguarding the quality and safety of pharmaceutical products.
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. jocpr.com [jocpr.com]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hakon-art.com [hakon-art.com]
- 13. scholars.direct [scholars.direct]
- 14. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. starodub.nl [starodub.nl]
- 21. database.ich.org [database.ich.org]
- 22. propharmagroup.com [propharmagroup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Welcome to the comprehensive technical support guide for the synthesis of Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this valuable pharmaceutical intermediate.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the two primary synthetic routes: the catalytic hydrogenation of a nitro precursor and the Buchwald-Hartwig amination.
I. Overview of Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two principal methods. The choice between these routes will depend on factors such as available starting materials, scale, and desired purity profile.
-
Route A: Catalytic Hydrogenation of Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This is a straightforward reduction of a nitro-aromatic precursor to the corresponding aniline. It is often characterized by high yields and atom economy.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. This powerful cross-coupling reaction forms the C-N bond between an aryl halide and N-Boc-piperazine. It offers great flexibility in terms of starting materials but requires careful optimization of the catalytic system.[3]
II. Route A: Catalytic Hydrogenation
This method involves the reduction of Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate using a catalyst, most commonly palladium on carbon (Pd/C), under a hydrogen atmosphere.
Troubleshooting Guide: Catalytic Hydrogenation
| Problem | Potential Causes | Solutions and Scientific Rationale |
| Incomplete or Slow Reaction | 1. Inactive Catalyst: The Pd/C catalyst may have lost activity due to improper storage, handling, or previous use. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 3. Poor Hydrogen Mass Transfer: Inefficient stirring or low hydrogen pressure can limit the contact between the gas, liquid, and solid catalyst phases. 4. Low Solubility of Starting Material: The nitro-aromatic compound may not be fully dissolved in the chosen solvent, limiting its availability for reaction on the catalyst surface. | 1. Use fresh, high-quality catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (e.g., dry Pd/C). Using a wetted catalyst (e.g., 50% water) can mitigate this hazard. 2. Increase catalyst loading. A typical range is 1-5 mol% of palladium. For challenging reductions, this may be increased. 3. Increase stirring speed and/or hydrogen pressure. A higher pressure (e.g., 50 psi) increases the concentration of hydrogen in the solution.[1] Vigorous stirring ensures the catalyst remains suspended and enhances gas-liquid mixing. 4. Choose a more suitable solvent or a co-solvent system. Methanol, ethanol, or ethyl acetate are common choices. If solubility is an issue, consider a co-solvent like THF. |
| Formation of Side Products (e.g., hydroxylamine, nitroso, azoxy compounds) | 1. Incomplete Reduction: The reaction may be stalling at intermediate stages of the reduction pathway. 2. Localized Overheating: The reduction of nitro groups is highly exothermic, which can lead to the formation of dimeric side products like azoxy and azo compounds. | 1. Ensure complete reaction. Monitor the reaction by TLC or LC-MS until all starting material and intermediates are consumed. Prolonging the reaction time or increasing hydrogen pressure can help drive the reaction to completion. 2. Implement efficient cooling. For larger-scale reactions, use a cooling bath to manage the exotherm. Slow, portion-wise addition of the catalyst to the substrate solution can also help control the initial heat evolution. |
| Product Contamination with Catalyst | Inefficient Filtration: Fine particles of the Pd/C catalyst may pass through the filtration medium. | Filter the reaction mixture through a pad of Celite® or diatomaceous earth. [1] This provides a finer filtration medium that can effectively remove the catalyst particles. Ensure the Celite pad is washed with the reaction solvent to recover any adsorbed product. |
| Product Discoloration (e.g., dark blue or brown oil) | Aerial Oxidation of the Aniline Product: Anilines, particularly electron-rich ones, are susceptible to oxidation, which can lead to colored impurities. | Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). After filtration, concentrate the solvent quickly. If the product is to be stored, do so under an inert atmosphere and in a dark, cool place. |
Frequently Asked Questions (FAQs): Catalytic Hydrogenation
Q1: What is the best solvent for the catalytic hydrogenation of Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate?
A1: Methanol is a commonly used and effective solvent for this reaction, as it provides good solubility for the starting material and is compatible with the reaction conditions.[1] Ethanol and ethyl acetate are also excellent choices.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material spot and the appearance of the product spot on the TLC plate will indicate the reaction's progress. A stain that is active for anilines (e.g., p-anisaldehyde) can be helpful for visualization.
Q3: Is it necessary to use a high-pressure hydrogenation setup?
A3: While a simple balloon of hydrogen can be sufficient for small-scale reactions, a Parr-type shaker or a similar hydrogenation apparatus that allows for elevated and constant pressure (e.g., 50 psi) is recommended for better reproducibility and efficiency, especially on a larger scale.[1]
Q4: Can other reducing agents be used instead of H₂/Pd/C?
A4: Yes, other reduction methods can be employed. These include transfer hydrogenation using a hydrogen donor like ammonium formate or hydrazine in the presence of Pd/C, or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). However, catalytic hydrogenation with H₂ is often preferred due to its clean workup, as the only byproduct is water.
III. Route B: Buchwald-Hartwig Amination
This route involves the palladium-catalyzed cross-coupling of N-Boc-piperazine with a 4-haloaniline precursor (e.g., 4-bromoaniline or 4-chloroaniline). The success of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[4]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Causes | Solutions and Scientific Rationale |
| Low or No Yield | 1. Catalyst Deactivation: The palladium catalyst can be deactivated by impurities (oxygen, water) or by coordination with the piperazine nitrogen. 2. Suboptimal Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow or no reaction. 3. Incorrect Base: The base may not be strong enough to deprotonate the amine-palladium complex or may be sterically hindered. 4. Poor Solubility of Reagents: If the base or other reagents are not soluble in the reaction solvent, the reaction can be slow or incomplete. | 1. Ensure strictly anhydrous and anaerobic conditions. Use oven-dried glassware, anhydrous solvents, and degas the reaction mixture thoroughly. Using a pre-catalyst can sometimes give more reproducible results. 2. Screen different ligands. For coupling with a secondary amine like N-Boc-piperazine, bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or RuPhos are often effective.[4] 3. Use a suitable base. Sodium tert-butoxide (NaOt-Bu) is a common and effective base for this transformation. Other options include cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4] 4. Choose an appropriate solvent. Toluene and dioxane are commonly used solvents.[4] For poorly soluble bases like K₃PO₄, a more polar solvent or a co-solvent might be beneficial. |
| Formation of Hydrodehalogenation Side Product | Competing Reaction Pathway: A side reaction where the aryl halide is reduced instead of coupled can occur, especially with more reactive aryl bromides or iodides. | Optimize the ligand and reaction conditions. A more sterically hindered ligand can sometimes suppress this side reaction. Lowering the reaction temperature or using a less reactive aryl halide (e.g., an aryl chloride instead of a bromide) may also help. |
| Double Arylation of Piperazine (if starting with piperazine) | Lack of Monoprotection: If piperazine is used directly without the Boc protecting group, double arylation can occur. | Use N-Boc-piperazine as the starting material. The Boc group ensures mono-arylation and can be removed in a subsequent step if desired. |
| Difficulty in Removing Palladium Residues | Palladium complexes can be difficult to separate from the product. This is a critical issue in pharmaceutical synthesis. | Employ palladium scavenging agents. After the reaction, the crude product can be treated with a scavenger such as activated carbon, silica-functionalized thiols, or other specialized resins to reduce palladium levels. Recrystallization of the final product can also be effective. |
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: Which aryl halide is best to use: chloride, bromide, or iodide?
A1: Aryl bromides are often a good balance of reactivity and cost. Aryl iodides are more reactive but can sometimes lead to catalyst inhibition.[5] Aryl chlorides are less reactive and may require more specialized and expensive ligands (e.g., biaryl phosphines) and higher temperatures to achieve good yields.[4][5]
Q2: What is the role of the bulky phosphine ligand?
A2: The bulky, electron-rich phosphine ligand plays several crucial roles: it stabilizes the palladium(0) active species, promotes the oxidative addition of the aryl halide, and facilitates the reductive elimination of the final product. The steric bulk also helps to prevent the formation of unreactive palladium dimers.[3]
Q3: Can the piperazine nitrogen interfere with the palladium catalyst?
A3: Yes, the nitrogen atoms in the piperazine ring can act as ligands and potentially coordinate to the palladium center, which could inhibit its catalytic activity. This is another reason why using bulky phosphine ligands is important, as they can sterically shield the palladium and favor the desired catalytic cycle.
Q4: How do I choose the right base for my reaction?
A4: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are often used. Weaker bases like cesium carbonate or potassium phosphate can also be effective, especially with more reactive aryl halides, and may be preferred if your substrate has base-sensitive functional groups.[4]
IV. Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation
This protocol details the reduction of Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate to this compound.
Materials:
-
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
-
Methanol (reagent grade)
-
10% Palladium on carbon (Pd/C), 50% wet
-
Hydrogen gas
-
Diatomaceous earth (Celite®)
-
Parr hydrogenation apparatus or similar
Procedure:
-
In a suitable pressure vessel for a Parr apparatus, dissolve Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate (1.0 eq) in methanol (approximately 10-15 mL per gram of starting material).
-
Carefully add 10% Pd/C (50% wet, typically 1-5 mol% of Pd) to the solution.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas three times, then purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrate and washes, and concentrate under reduced pressure to yield this compound. The product is often obtained in high purity and may not require further purification.[1]
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol provides a general procedure for the coupling of N-Boc-piperazine with 4-bromoaniline.
Materials:
-
4-Bromoaniline (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk tube, add 4-bromoaniline, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous, degassed toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.
V. Visual Aids
Workflow Diagram: Catalytic Hydrogenation
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
VI. References
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: --INVALID-LINK--
-
Synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate. Semantic Scholar. Available at: --INVALID-LINK--
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. ResearchGate. Available at: --INVALID-LINK--
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9. Chemicalbook. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry Co., Ltd. Available at: --INVALID-LINK--
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ACS Publications. Available at: --INVALID-LINK--
-
Catalytic Hydrogenation of 2,5-piperazinedione to Piperazine. Google Books. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available at: --INVALID-LINK--
-
This compound 170911-92-9. TCI Chemicals. Available at: --INVALID-LINK--
-
Reactions of Piperazines. Ambeed.com. Available at: --INVALID-LINK--
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: --INVALID-LINK--
-
Piperazine-promoted gold-catalyzed hydrogenation: the influence of capping ligands. ResearchGate. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--
-
Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem. Available at: --INVALID-LINK--
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: --INVALID-LINK--
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec. Available at: --INVALID-LINK--
-
170911-92-9|this compound. BLDpharm. Available at: --INVALID-LINK--
-
This compound | 170911-92-9. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: --INVALID-LINK--
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: --INVALID-LINK--
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: --INVALID-LINK--
-
CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic …. CymitQuimica. Available at: --INVALID-LINK--
-
Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate. PubChem. Available at: --INVALID-LINK--
-
tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate. Vibrant Pharma Inc. Available at: --INVALID-LINK--
-
THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. Semantic Scholar. Available at: --INVALID-LINK--
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: --INVALID-LINK--
References
- 1. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 2. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of Crude 1-Boc-4-(4-aminophenyl)piperazine
Welcome to the technical support center for the purification of crude 1-Boc-4-(4-aminophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. As a crucial intermediate in pharmaceutical synthesis, the purity of 1-Boc-4-(4-aminophenyl)piperazine is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1][2][3][4] This guide will address common challenges encountered during its purification and provide robust, field-proven methods to obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of crude 1-Boc-4-(4-aminophenyl)piperazine after synthesis?
A1: The appearance of crude 1-Boc-4-(4-aminophenyl)piperazine can vary depending on the synthetic route and workup procedure. It is often described as a dark blue or brownish-red oily product or powder.[2][5][6] The coloration is typically due to residual impurities from the reaction, such as unreacted starting materials or byproducts.
Q2: What are the most common impurities in crude 1-Boc-4-(4-aminophenyl)piperazine?
A2: Common impurities can include:
-
Unreacted starting materials: If synthesized by the reduction of the corresponding nitro compound, residual tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate can be a significant impurity.
-
Catalyst residues: If catalytic hydrogenation is employed for the synthesis, traces of the palladium on carbon (Pd/C) catalyst may be present.[6]
-
Byproducts of the synthesis: Depending on the synthetic route (e.g., Buchwald-Hartwig amination), byproducts such as dehalogenated starting materials or compounds from ligand side reactions may be present.[7]
-
Solvent residues: Residual solvents from the reaction or workup can also be present.
Q3: What are the primary methods for purifying crude 1-Boc-4-(4-aminophenyl)piperazine?
A3: The most common and effective purification methods are:
-
Recrystallization: This is a cost-effective method for removing small amounts of impurities from a solid product.
-
Column Chromatography: This technique is highly effective for separating the desired product from a complex mixture of impurities.[8][9]
-
Acid-Base Extraction: This workup technique can be used to remove basic or acidic impurities from the desired product.
Q4: Is it better to purify 1-Boc-4-(4-aminophenyl)piperazine or its deprotected analogue?
A4: It is generally advisable to purify the Boc-protected compound. Amines can be challenging to purify by chromatography due to their basicity, which can lead to tailing on silica gel. The Boc-protected intermediate is less basic and often behaves more predictably during purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-Boc-4-(4-aminophenyl)piperazine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | Product loss during extraction: The product may have some water solubility, especially if the aqueous phase is acidic. | Ensure the aqueous phase is neutral or slightly basic before extracting with an organic solvent. Use a sufficient volume of organic solvent and perform multiple extractions. |
| Incomplete elution from chromatography column: The product may be strongly adsorbed on the silica gel. | Add a small amount of a polar solvent like methanol or a base like triethylamine to the mobile phase to improve elution. | |
| Product decomposition: The aniline moiety is susceptible to oxidation. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating. | |
| Product is a Dark Oil or Discolored Solid | Presence of colored impurities: These can be residual starting materials (e.g., nitro compounds) or oxidation byproducts. | For solid products: Attempt recrystallization with the addition of activated charcoal to adsorb colored impurities. For oily products: Column chromatography is the most effective method to remove colored impurities. |
| Persistent Impurities After Recrystallization | Impurities have similar solubility to the product: The chosen solvent system may not be optimal for separating the impurities. | Experiment with different solvent systems for recrystallization. A good solvent system will dissolve the compound when hot but have low solubility when cold, while the impurities remain soluble or insoluble at both temperatures. |
| Streaking or Tailing on TLC/Column Chromatography | Interaction of the basic amine with acidic silica gel: The free amine on the phenyl ring and the piperazine nitrogens can interact with the acidic silanol groups on the silica gel. | Add a small percentage (0.5-1%) of a base like triethylamine or ammonia to the mobile phase to neutralize the silica surface and improve the peak shape.[10] |
| Co-elution of Impurities During Column Chromatography | Similar polarity of product and impurities: The mobile phase may not have the optimal selectivity. | Try a different solvent system for the mobile phase. For example, if using hexane/ethyl acetate, consider switching to dichloromethane/methanol. A gradient elution may also be necessary to improve separation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable if the crude product is a solid and contains a relatively small amount of impurities.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable recrystallization solvent. Good candidates include isopropanol, ethanol, acetone, or a mixture of solvents like ethyl acetate/hexane.[7][11][12] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude 1-Boc-4-(4-aminophenyl)piperazine and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This is the most effective method for purifying crude oily products or highly impure solid materials.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial mobile phase solvent (e.g., hexane or dichloromethane).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient could be from 0% to 50% ethyl acetate in hexane, or 0% to 10% methanol in dichloromethane. To prevent tailing, it is highly recommended to add 0.5-1% triethylamine to the mobile phase.[10]
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Acid-Base Extraction
This technique is useful as a preliminary purification step to remove non-basic organic impurities or as a workup procedure.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product, being basic, will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 8). The product will precipitate out or form an oily layer.
-
Extraction: Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizing Purification Workflows
The choice of purification method often depends on the nature of the crude product. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for purification.
The following diagram illustrates the general steps involved in flash column chromatography.
Caption: Flash column chromatography workflow.
References
- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 5. 1-Boc-4-(4-aminophenyl)piperazine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Rufinamide (CAS 106308-44-5) Synthesis
Welcome to the Technical Support Center for the synthesis of Rufinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide). Our goal is to provide you with in-depth technical insights and practical, field-proven solutions to ensure the highest purity of your final product.
I. Understanding the Core Synthesis and Potential Pitfalls
The most common and efficient synthesis of Rufinamide involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction joins 2,6-difluorobenzyl azide with an alkyne derivative to form the crucial 1,2,3-triazole ring. The subsequent conversion of a precursor group (like an ester or acid) to the final carboxamide completes the synthesis.
While elegant, this pathway is not without its challenges. The formation of impurities is a critical concern that can impact yield, purity, and the safety profile of the final Active Pharmaceutical Ingredient (API). This guide will focus on the identification, formation, and mitigation of these common impurities.
Caption: General Synthetic Workflow for Rufinamide.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is producing a significant amount of the 1,5-regioisomer. What's causing this and how can I fix it?
A1: Root Cause Analysis: The formation of the undesired 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-5 -carboxamide is a classic problem of regioselectivity in Huisgen 1,3-dipolar cycloadditions.
-
Thermal vs. Catalyzed Reaction: The uncatalyzed, thermal Huisgen cycloaddition often yields a mixture of both 1,4- and 1,5-disubstituted regioisomers.[1][3] If your reaction is running at high temperatures without an effective catalyst, you will likely see this mixture.
-
Ineffective Catalysis: The key to obtaining the 1,4-isomer (the precursor to Rufinamide) is the use of a Copper(I) catalyst. If your Cu(I) source is oxidized to Cu(II), is poisoned, or is present in insufficient quantities, the catalyzed pathway will be slow, allowing the background thermal reaction to produce the 1,5-isomer.[2][4]
Troubleshooting Protocol:
-
Catalyst Choice and Handling:
-
Use a reliable Cu(I) source, such as CuI, CuBr, or generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (e.g., sodium ascorbate).
-
Ensure all reagents and solvents are deoxygenated to prevent oxidation of Cu(I) to the inactive Cu(II) state. Purging the reaction vessel with an inert gas (Nitrogen or Argon) is critical.
-
-
Reaction Temperature:
-
The CuAAC reaction is often effective at or slightly above room temperature.[1] Avoid high temperatures, which favor the uncatalyzed pathway and the formation of the 1,5-isomer.
-
-
Ligand Assistance:
-
The use of ligands can stabilize the Cu(I) catalytic species and accelerate the reaction. While not always necessary, ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can be beneficial.
-
Caption: Control of Regioselectivity in Rufinamide Synthesis.
Q2: I'm observing a significant peak in my HPLC corresponding to the Rufinamide Acid Impurity (CAS 166196-11-8). Where is this coming from?
A2: Root Cause Analysis: The Rufinamide Acid Impurity, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, can originate from two primary sources:
-
Incomplete Amidation: If the final amidation step is incomplete, the carboxylic acid or ester intermediate will carry through to the final product. The ester intermediate (Rufinamide Related Compound B) can then hydrolyze to the acid during workup or storage.
-
Product Degradation: The carboxamide group in Rufinamide is susceptible to hydrolysis under both acidic and alkaline conditions.[5] If the pH during workup, purification, or formulation is not carefully controlled, the final product can degrade back to the carboxylic acid.
Troubleshooting Protocol:
-
Driving the Amidation to Completion:
-
Ensure an adequate excess of the aminating agent (e.g., ammonia) is used.
-
Optimize reaction time and temperature. Monitor the reaction by HPLC to ensure the disappearance of the starting ester or acid intermediate.
-
If starting from the carboxylic acid, ensure the coupling agent (e.g., SOCl₂, EDCI) is fully activating the acid before the addition of ammonia.
-
-
pH Control During Workup and Purification:
-
After the reaction, neutralize the mixture to a pH range of 6.5-7.5 before extraction or crystallization. Avoid strongly acidic or basic conditions.
-
During purification by recrystallization, ensure the chosen solvent system is neutral.
-
-
Storage Conditions:
-
Store the final API in a well-sealed container, protected from moisture and atmospheric acids or bases.
-
Q3: My final product contains the Rufinamide Nitrile Impurity (CAS 202003-06-3). How is this formed and how can I prevent it?
A3: Root Cause Analysis: The formation of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile is typically a process-related impurity that arises from the choice of starting materials for the cycloaddition.
-
Use of Acrylonitrile Derivatives: Some synthetic routes may utilize 2-chloroacrylonitrile or similar reagents as the three-carbon unit for the triazole ring.[6] Incomplete hydrolysis and amidation of the nitrile group in the resulting intermediate can lead to the nitrile impurity in the final product.
-
Dehydration of Carboxamide: While less common under standard conditions, harsh dehydrating conditions during workup or side reactions with certain reagents could potentially convert the primary amide of Rufinamide to the nitrile.
Troubleshooting Protocol:
-
Starting Material Selection:
-
The most direct way to avoid this impurity is to use a synthesis route that does not involve a nitrile intermediate. Routes starting with propiolic acid or its esters are generally preferred.[7]
-
-
Complete Conversion of Nitrile Intermediate:
-
If using a route involving a nitrile, ensure the hydrolysis and/or amidation conditions are robust enough to drive the reaction to completion. This may require extended reaction times, higher temperatures, or the use of phase-transfer catalysts. Monitor the reaction closely by HPLC.
-
Q4: USP Related Compounds A and B are present in my sample. What are they and how do I control them?
A4: Root Cause Analysis and Control:
-
Rufinamide Related Compound B (Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate):
-
Origin: This is the direct precursor to Rufinamide in many common synthetic routes.[8] Its presence is almost always due to incomplete amidation.
-
Control: As with the acid impurity, the key is to ensure the amidation reaction goes to completion. Monitor the reaction by HPLC and do not proceed with workup until the level of this intermediate is below the desired threshold (typically <0.10%).
-
-
Rufinamide Related Compound A (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide):
-
Origin: This impurity arises from the presence of 2-fluorobenzyl bromide (or chloride) in the 2,6-difluorobenzyl bromide starting material.[8] These starting materials can be difficult to separate due to similar physical properties.
-
Control: The control of this impurity begins with rigorous quality control of the starting materials.
-
Source high-purity 2,6-difluorobenzyl bromide.
-
Develop a GC or HPLC method to quantify the level of the monofluorinated isomer in your starting material before beginning the synthesis.
-
If necessary, purify the starting material, although this can be challenging on a large scale.
-
-
III. Data Summary and Analytical Protocols
Table 1: Common Impurities in Rufinamide Synthesis
| Impurity Name | CAS Number | Typical Origin |
| Rufinamide Acid Impurity | 166196-11-8 | Incomplete amidation; Hydrolysis of final product |
| Rufinamide Nitrile Impurity | 202003-06-3 | Use of nitrile-containing starting materials |
| 1,5-Regioisomer | N/A | Uncatalyzed thermal cycloaddition |
| Rufinamide Related Compound A (USP) | 106308-41-2 | Impurity in 2,6-difluorobenzyl halide starting material |
| Rufinamide Related Compound B (USP) | 217448-86-7 | Unreacted ester intermediate from incomplete amidation |
Table 2: Recommended HPLC Conditions for Impurity Profiling
| Parameter | Condition 1 (Isocratic)[9] | Condition 2 (Gradient)[8][10] |
| Column | Nucleosil 100-5 C18 (125x4.6mm, 5µm) | Inertsil ODS-3V (250x4.6mm, 5µm) or Kinetex C18 |
| Mobile Phase A | N/A | 0.1% Triethylamine in water, pH 2.2 with H₃PO₄ or Phosphate buffer pH 4.0 |
| Mobile Phase B | N/A | Methanol/Tetrahydrofuran (98:2 v/v) |
| Mobile Phase | Water:Methanol:THF (83:12:5 v/v/v) | Gradient elution (specifics to be optimized based on impurity profile) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 215 nm |
| Column Temp. | Ambient | 30 °C |
IV. Purification Protocol: High Purity Rufinamide (Form A)
Crude Rufinamide often contains a mixture of the impurities discussed above. A robust crystallization procedure is essential for achieving high purity (>99.9%). This protocol is adapted from patented methods known to effectively remove common process-related impurities and yield the thermodynamically stable crystalline Form A.[11][12]
Objective: To purify crude Rufinamide to >99.95% purity and isolate the stable polymorphic Form A.
Materials:
-
Crude Rufinamide
-
Glacial Acetic Acid
-
Purified Water (optional co-solvent)
Procedure:
-
Dissolution:
-
In a suitable reactor, suspend the crude Rufinamide in glacial acetic acid (approx. 8-10 volumes, e.g., 8-10 mL per gram of crude).
-
Heat the suspension to 90-95°C with stirring until a clear solution is obtained.
-
-
Controlled Cooling & Crystallization:
-
Slowly cool the solution. A critical step is to control the cooling rate to ensure large, pure crystals. A recommended cooling profile is cooling to 70°C over approximately 2 hours.
-
An abundant precipitate should form. To improve the crystal structure and purity, the mixture can be gently reheated to ~75-80°C and held for 1-3 hours to "digest" the crystals.
-
Continue the slow cooling to 15-20°C over 5-6 hours. Rapid cooling will trap impurities.
-
-
Isolation:
-
Filter the solid product using a Büchner funnel or centrifuge.
-
Wash the filter cake with a small amount of a suitable anti-solvent like cold water or an acetic acid/water mixture to remove residual mother liquor.
-
-
Drying:
-
Dry the purified solid under vacuum at 60-70°C for 12-16 hours or until a constant weight is achieved.
-
Caption: High-Purity Recrystallization Workflow for Rufinamide.
V. References
-
Characterization of Forced Degradation Products of Rufinamide by LC/QTOF/MS/MS, NMR and IR studies. (URL not available)
-
Rufinamide Impurities and Related Compound - Veeprho. --INVALID-LINK--
-
US8884026B2 - Process for preparing rufinamide intermediate - Google Patents. --INVALID-LINK--
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed. --INVALID-LINK--
-
EP2518057A1 - Process for the purification of rufinamide - Google Patents. --INVALID-LINK--
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - Semantic Scholar. --INVALID-LINK--
-
Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry - Beilstein Journals. --INVALID-LINK--
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. --INVALID-LINK--
-
process for preparation of rufinamide - Justia Patents. --INVALID-LINK--
-
Full article: A sequential multistep process for the fully mechanochemical, one-pot synthesis of the antiepileptic drug rufinamide - Taylor & Francis Online. --INVALID-LINK--
-
WO2010043849A1 - Process for the preparation of rufinamide - Google Patents. --INVALID-LINK--
-
CN109438374B - Continuous synthesis method of rufinamide - Google Patents. --INVALID-LINK--
-
Rufinamide-impurities - Pharmaffiliates. --INVALID-LINK--
-
The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC - NIH. --INVALID-LINK--
-
Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads - NIH. --INVALID-LINK--
-
Process for the purification of rufinamide - European Patent Office - EP 2518057 A1 - EPO. --INVALID-LINK--
-
Click Chemistry Azide-Alkyne Cycloaddition. --INVALID-LINK--
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - Semantic Scholar. --INVALID-LINK--
-
Rufinamide Tablets - USP-NF. --INVALID-LINK--
-
ONADE Policy and Procedure 1243.4070 ESTABLISHING IMPURITY ACCEPTANCE CRITERIA NOT EXCEEDING CENTER FOR VETERINARY MEDICINE GUID - FDA. --INVALID-LINK--
-
Continuous Flow Total Synthesis of Rufinamide - ResearchGate. --INVALID-LINK--
-
Guideline on Impurities in new Active Pharmaceutical Ingredients - BfArM. --INVALID-LINK--
-
Mechanochemical approach towards multi-functionalized 1,2,3- triazoles and anti-seizure drug Rufinamide analogs using copper bea - ChemRxiv. --INVALID-LINK--
-
Pharmaffiliates Rufinamide-impurities | Pharmaffiliates En - Heterocycles. --INVALID-LINK--
-
Antiepileptic Drug Rufinamide: Synthesis and Process Impurities | Request PDF. --INVALID-LINK--
-
An efficient synthesis of rufinamide, an antiepileptic drug | Request PDF. --INVALID-LINK--
-
(PDF) Impurity Profiling of Rufinamide by Rp-Hplc Method - ResearchGate. --INVALID-LINK--
-
(PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - ResearchGate. --INVALID-LINK--
-
Huisgen's Cycloaddition Reactions: A Full Perspective - ResearchGate. --INVALID-LINK--
-
Development and Validation of Related Substances Method for Rufinamide Tablets by RP-HPLC - JOCPR. --INVALID-LINK--
-
1-(2, 6-difluorobenzyl)-1H-1, 2, 3-triazole-4-carboxylic acid - Ascentus Organics Pvt. Ltd.. --INVALID-LINK--
-
CONTROL OF USP42 ORGANIC IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. --INVALID-LINK--
-
Rufinamide: 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile. --INVALID-LINK--
-
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide - the NIST WebBook. --INVALID-LINK--
-
Method development and validation for rufinamide impurity analysis.. --INVALID-LINK--
-
166196-11-8|1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid - BLDpharm. --INVALID-LINK--
-
Impurities in Drug Substances and Products - AIFA. --INVALID-LINK--
-
Rufinamide - StatPearls - NCBI Bookshelf - NIH. --INVALID-LINK--
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Method development and validation for rufinamide impurity analysis. [wisdomlib.org]
- 11. EP2518057A1 - Process for the purification of rufinamide - Google Patents [patents.google.com]
- 12. data.epo.org [data.epo.org]
Storage and handling guidelines for Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Welcome to the technical support guide for Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS 170911-92-9). This document provides in-depth storage and handling guidelines, troubleshooting advice, and answers to frequently asked questions to ensure the integrity of your experiments and the longevity of the compound. As researchers and drug development professionals, precise and reliable data hinges on the quality of your starting materials. This guide is structured to address the practical challenges you may encounter.
I. Core Compound Properties & Handling Summary
This section provides a top-level overview of the essential information for quick reference.
| Property | Recommendation | Source(s) |
| Storage Temperature | Room temperature or 4°C.[1] | --INVALID-LINK--, --INVALID-LINK-- |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | --INVALID-LINK-- |
| Light & Moisture | Protect from light and moisture.[1] | --INVALID-LINK--, --INVALID-LINK-- |
| Physical Form | Solid.[1] | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Slightly soluble in water.[2] | --INVALID-LINK-- |
II. Troubleshooting Guide: Common Issues & Solutions
This question-and-answer section addresses specific problems that may arise during the handling and use of this compound.
Question 1: I received the compound and am unsure about the optimal storage conditions. Some sources say room temperature, others suggest 4°C. Which is correct?
Answer: The discrepancy in storage temperature recommendations (room temperature vs. 4°C) depends on the intended duration of storage and the laboratory environment.[1]
-
For short-term storage (up to a few weeks): Storing the compound at room temperature in a desiccator under an inert atmosphere and protected from light is generally sufficient.[1]
-
For long-term storage (months to years): Refrigeration at 4°C is recommended to minimize the rate of any potential degradation. It is crucial to ensure the container is tightly sealed to prevent condensation upon removal from the cold environment.
Workflow for Handling a New Bottle of this compound:
Caption: Decision workflow for receiving and preparing the compound for storage and use.
Question 2: My compound has developed a slight color change (e.g., from off-white to yellowish/brownish). Is it still usable?
Answer: A color change often indicates degradation, likely due to oxidation of the aminophenyl group. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and moisture.
Immediate Actions:
-
Assess the extent of the color change: A minor change may not significantly impact the bulk purity for some applications, but a significant darkening suggests substantial degradation.
-
Purity Check: If your application is sensitive to impurities, it is advisable to check the purity of the compound using techniques like NMR, LC-MS, or TLC against a reliable standard.
Prevention:
-
Always handle the compound under an inert atmosphere.[1]
-
Store in amber vials or containers wrapped in aluminum foil to protect from light.[1]
-
Ensure the storage container is well-sealed and consider using a desiccator.
Question 3: I'm having trouble dissolving the compound. What solvents are recommended?
Answer: While specific solubility data in a range of organic solvents is not extensively published, its structural components (a lipophilic Boc group and a polar aminophenyl group) suggest solubility in a variety of common organic solvents.[3][4] The compound is reported to be slightly soluble in water.[2]
Recommended Solvents to Try (in order of polarity):
-
Dichloromethane (DCM)
-
Chloroform
-
Ethyl acetate
-
Tetrahydrofuran (THF)
-
Acetonitrile
-
Methanol
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Troubleshooting Dissolution:
-
Gentle warming: Slightly warming the solution may aid dissolution.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance solubility.
-
Solvent Purity: Ensure you are using anhydrous solvents, as excess moisture can affect solubility and compound stability.
Question 4: My reaction is giving inconsistent results. Could it be related to the handling of this compound?
Answer: Yes, inconsistent results can often be traced back to improper handling, leading to partial degradation of the reagent. The two primary culprits are the Boc group and the aminophenyl moiety.
Potential Degradation Pathways:
Caption: Potential degradation pathways of the compound.
-
Boc Group Instability: The tert-butyloxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[1][3][5] If your reaction medium is acidic, or if you are using solvents that may contain acidic impurities (e.g., older bottles of chloroform), you may be inadvertently deprotecting the piperazine nitrogen.
-
Oxidation of the Aminophenyl Group: As mentioned, the aminophenyl group is prone to oxidation.[6] This can lead to the formation of various colored byproducts that can interfere with your reaction or purification.
Preventative Measures:
-
Use fresh, high-purity solvents.
-
Handle the compound quickly and under an inert atmosphere. [1]
-
Avoid exposure to strong acids unless deprotection is intended. [3][5]
III. Frequently Asked Questions (FAQs)
Q1: What is the proper procedure for weighing and dispensing this solid compound?
A1: Due to its potential sensitivity to air and moisture, it is best to handle this compound in a controlled environment.
-
Ideal Method: Use a glovebox with an inert atmosphere.
-
Alternative Method (Schlenk line): If a glovebox is unavailable, you can use a Schlenk line. Weigh the compound in a flask under a positive pressure of inert gas.
-
Benchtop (with caution): If handled on an open bench, work quickly. Minimize the time the container is open. Have all necessary equipment ready beforehand. It's advisable to work in a fume hood.
Q2: Is this compound considered hazardous?
A2: Yes, it is classified as causing skin and eye irritation.[7] The safety data sheet (SDS) should always be consulted before handling. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][7]
Q3: Can I store solutions of this compound?
A3: Storing solutions is generally not recommended for long periods due to the increased risk of degradation. If you must store a solution, even for a short time:
-
Use a high-purity, anhydrous solvent.
-
Store the solution at a low temperature (e.g., -20°C).
-
Blanket the headspace of the container with an inert gas before sealing.
-
Protect from light.
Q4: How does the Boc protecting group influence the compound's properties?
A4: The Boc group has several key effects:
-
Stability: It protects the piperazine nitrogen from reacting under many conditions, especially basic and nucleophilic ones.[1][3]
-
Solubility: The bulky and nonpolar tert-butyl group generally increases the compound's solubility in organic solvents.[3][4]
-
Acid Lability: It provides a convenient way to deprotect the nitrogen under mild acidic conditions, which is a cornerstone of its utility in multi-step synthesis.[3][5]
IV. References
-
An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. --INVALID-LINK--
-
This compound | 170911-92-9. --INVALID-LINK--
-
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. --INVALID-LINK--
-
Boc Protecting Group for Amines. --INVALID-LINK--
-
Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. --INVALID-LINK--
-
tert-Butyloxycarbonyl protecting group. --INVALID-LINK--
-
Carbamic acid, tert-butyl ester. --INVALID-LINK--
-
The oxidation of 4-aminobiphenyl by horseradish peroxidase. --INVALID-LINK--
-
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9. --INVALID-LINK--
-
A Mild and Selective Method for the Cleavage of tert-Butyl Esters. --INVALID-LINK--
-
SAFETY DATA SHEET - tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate. --INVALID-LINK--
-
CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester. --INVALID-LINK--
-
1-Boc-4-AP. --INVALID-LINK--
-
tert-Butyl Esters. --INVALID-LINK--
-
A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. --INVALID-LINK--
-
This compound 170911-92-9. --INVALID-LINK--
-
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester, CAS No. 170911-92-9. --INVALID-LINK--
-
This compound | 170911-92-9. --INVALID-LINK--
-
Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. --INVALID-LINK--
-
Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. --INVALID-LINK--
-
This compound | 170911-92-9. --INVALID-LINK--
-
This compound 170911-92-9. --INVALID-LINK--
-
Studies on the oxidation of p-aminobenzoate to p-nitrobenzoate by Streptomyces thioluteus. --INVALID-LINK--
-
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085. --INVALID-LINK--
-
4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9. --INVALID-LINK--
-
Oxidation and Reduction. --INVALID-LINK--
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. --INVALID-LINK--
-
CAS 170911-92-9 this compound. --INVALID-LINK--
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. The oxidation of 4-aminobiphenyl by horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 4-(4-Boc-piperazin-1-yl)aniline under acidic conditions
Welcome to the technical support guide for 4-(4-Boc-piperazin-1-yl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists to address common questions and challenges related to the stability of this compound, particularly under acidic conditions. Here, we provide field-proven insights, troubleshooting workflows, and detailed experimental protocols to ensure the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, stability, and reaction of 4-(4-Boc-piperazin-1-yl)aniline.
Q1: What is the primary stability concern with 4-(4-Boc-piperazin-1-yl)aniline?
The principal stability issue is the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group is designed to be removed under acidic conditions to reveal the free secondary amine of the piperazine ring.[2][3] Therefore, exposure to strong acids, or even moderate acids over prolonged periods, will lead to deprotection. This is not a degradation of the core structure but a predictable chemical transformation.
Q2: Under what conditions is the Boc group cleaved?
Cleavage of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[3][4] The reaction is an acid-catalyzed elimination process that proceeds rapidly, often at room temperature.[5] Factors influencing the rate of cleavage include acid concentration, temperature, and steric hindrance around the Boc group.[5][6][7]
Q3: How can I monitor the stability or deprotection of this compound?
Several analytical techniques are effective for monitoring the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, 1-(4-aminophenyl)piperazine, is significantly more polar and will have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can visualize the product, as it reacts with the newly freed secondary amine.[5][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for accurately tracking the disappearance of the starting material and the appearance of the product, confirming its mass.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet from the tert-butyl protons of the Boc group, which appears around 1.4-1.5 ppm.[6]
Q4: Are there any side reactions to be aware of during acidic deprotection?
Yes. The primary side reaction stems from the formation of a reactive tert-butyl cation (tBu⁺) during cleavage.[5][6] This electrophile can potentially alkylate nucleophilic sites. While the aniline ring of this specific molecule is electron-rich, it is less reactive than residues like tryptophan or methionine often encountered in peptide chemistry.[9][10] To mitigate this risk, especially with sensitive substrates, "scavengers" like triisopropylsilane (TIS) or water can be added to trap the carbocation.[6]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the use of 4-(4-Boc-piperazin-1-yl)aniline in acidic reactions.
Issue 1: Incomplete Boc Deprotection
Symptom: Analytical data (TLC, LC-MS, NMR) shows a significant amount of starting material remaining after the expected reaction time.
Root Causes & Solutions:
| Probable Cause | Recommended Solution & Rationale |
| Insufficient Acid | The rate of Boc cleavage can be highly dependent on acid concentration.[5] Action: Increase the equivalents or concentration of the acid. For TFA, a common condition is 20-50% v/v in a solvent like dichloromethane (DCM).[11][12] |
| Inadequate Reaction Time | While often fast, sterically hindered or less reactive substrates may require longer exposure to the acid.[7] Action: Extend the reaction time and monitor progress every 30-60 minutes by TLC or LC-MS until the starting material is consumed. |
| Low Temperature | Most deprotections are run at room temperature.[5] If the reaction is sluggish, it may be due to lower ambient temperatures. Action: Ensure the reaction is running at a standard temperature (20-25 °C). Gentle warming is generally not recommended as it can increase side reactions. |
| Poor Reagent Quality | TFA is hygroscopic, and the presence of water can reduce its effective acidity.[7] Action: Use a fresh, high-purity bottle of acid. Ensure solvents like DCM are anhydrous. |
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Unexpected Byproducts
Symptom: LC-MS or NMR analysis reveals peaks/signals that do not correspond to the starting material or the desired deprotected product.
Root Causes & Solutions:
| Probable Cause | Recommended Solution & Rationale |
| t-Butylation | The aniline ring or the newly formed secondary amine could be alkylated by the tert-butyl cation generated during deprotection.[10] Action: Add a scavenger to the reaction mixture. A common choice is 1-5% triisopropylsilane (TIS) or even a small amount of water, which will quench the carbocation. |
| Oxidation of Aniline | Anilines can be susceptible to oxidation, especially if exposed to air for extended periods in solution. Action: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. |
| Starting Material Impurity | The byproduct may have been present in the starting material. Action: Always verify the purity of the 4-(4-Boc-piperazin-1-yl)aniline by an appropriate analytical method (e.g., HPLC, NMR) before starting the reaction. |
Part 3: Protocols and Methodologies
Protocol 1: Standard Boc Deprotection with TFA
This protocol describes a general procedure for the complete removal of the Boc group.
Reagents & Materials:
-
4-(4-Boc-piperazin-1-yl)aniline
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolution: Dissolve 4-(4-Boc-piperazin-1-yl)aniline (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (10-20 eq, often as a 25-50% v/v solution in DCM) to the stirred solution.[5][12] Note: The reaction is exothermic and generates CO₂ gas; ensure adequate venting and do not use a closed system.[4][13]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is fully consumed (typically 1-3 hours).[5]
-
Workup (Quench): Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[5]
-
Neutralization: Dissolve the resulting residue in DCM and slowly add saturated NaHCO₃ solution until CO₂ evolution ceases, ensuring the aqueous layer is basic (pH > 8).[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine, 1-(4-aminophenyl)piperazine.[8]
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is a well-established E1 elimination mechanism.[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
-
Protonation: The carbonyl oxygen of the Boc group is rapidly protonated by the acid.[5][13]
-
Cleavage: The protonated group becomes unstable, leading to the cleavage of the C-O bond to form a stable tert-butyl carbocation and a carbamic acid intermediate.[5][13]
-
Decarboxylation: The carbamic acid is highly unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine.[5][13] The amine is then protonated by the excess acid to form the corresponding salt.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Optimizing reaction conditions for coupling with 1-Boc-4-(4-aminophenyl)piperazine
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for coupling reactions involving 1-Boc-4-(4-aminophenyl)piperazine. As a key building block in medicinal chemistry, particularly for synthesizing compounds targeting neurological disorders, mastering its reactivity is crucial.[1][2] This guide is structured to address common challenges encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Core Coupling Methodologies: An Overview
1-Boc-4-(4-aminophenyl)piperazine typically participates in two primary classes of C-N bond-forming reactions:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming an aryl-nitrogen bond between the aniline nitrogen of the piperazine derivative and an aryl (or heteroaryl) halide or triflate. The reaction's success is highly dependent on the interplay between the palladium catalyst, phosphine ligand, base, and solvent.[3][4]
-
Amide Bond Formation (Acylation): This reaction involves acylating the aniline nitrogen with a carboxylic acid or its activated derivative (like an acid chloride) to form an amide. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses the most common issues encountered during coupling reactions with 1-Boc-4-(4-aminophenyl)piperazine.
Problem: Low or No Product Yield
Q: My Buchwald-Hartwig reaction has stalled, and I'm recovering mostly starting material. What are the likely causes and how can I fix it?
A: Low conversion is a frequent issue, often pointing to a problem with the catalytic cycle. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inactive Catalyst. The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction. Using pre-catalysts, which rapidly generate the active Pd(0) species, is often more reliable than sources like Pd(OAc)₂.[5]
-
Solution: Switch to a modern Pd(II) pre-catalyst (e.g., a G3 or G4 palladacycle). If using a Pd(0) source like Pd₂(dba)₃, ensure it is high quality, as degradation can inhibit the reaction.
-
-
Cause 2: Inappropriate Ligand Choice. The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[6] An improper ligand can lead to a stalled reaction, especially with challenging substrates like aryl chlorides.
-
Solution: For general screening, bulky, electron-rich phosphine ligands are a good starting point. XantPhos is a versatile choice for many applications.[7][8][9] For particularly unreactive aryl chlorides, consider more specialized ligands like BippyPhos or those from the Buchwald dialkylbiarylphosphine family (e.g., RuPhos).[10]
-
-
Cause 3: Incorrect Base or Solvent Combination. The base's role is not just to be a proton scavenger; it participates in the catalytic cycle. Its strength and solubility are critical.[11] An insoluble base can lead to poor reproducibility and slow reaction rates.[11]
-
Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, effective base but can be problematic with base-sensitive functional groups. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives and are often more compatible with sensitive substrates.[3][9] For improved homogeneity, consider a soluble organic base like DBU, sometimes used with an additive like NaTFA.[11] The choice of solvent is linked to the base; nonpolar solvents like toluene are common, but more polar aprotic solvents like dioxane or THF may be required to solubilize reactants and intermediates.[11]
-
-
Cause 4: Poor Substrate Reactivity. The reactivity of aryl halides in oxidative addition generally follows the order: I > Br > OTf >> Cl.[6] Aryl chlorides are notoriously difficult and require highly active catalyst systems.[5]
-
Solution: If you are using an aryl chloride, ensure you are using a state-of-the-art catalyst system designed for this purpose (e.g., a G4 precatalyst with a highly active ligand). If possible, switching to the corresponding aryl bromide will significantly increase the reaction rate.
-
Problem: Unwanted Side Product Formation
Q: My reaction is messy, with multiple spots on TLC/LC-MS. What are the common side reactions and how can I suppress them?
A: Side product formation often indicates that reaction conditions are either too harsh or not selective enough.
-
Cause 1: Premature Boc Deprotection. The Boc protecting group is sensitive to strong acids and high temperatures.[12] While generally stable to many coupling conditions, it can be cleaved under harsh thermal or basic conditions.
-
Solution: Avoid excessively high temperatures (>120 °C) if possible. If you suspect the base is causing deprotection (e.g., with NaOt-Bu), switch to a milder base like Cs₂CO₃ or K₃PO₄. Thermal deprotection can sometimes occur even without a catalyst, especially at high temperatures in solvents like DMF.[13][14]
-
-
Cause 2: Hydrodehalogenation. This is the replacement of the halide on your aryl halide with a hydrogen atom, leading to a simple arene byproduct. It often occurs when the catalytic cycle is disrupted after oxidative addition.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can interfere with the catalyst. Also, ensure there are no adventitious water or proton sources that could facilitate this pathway.
-
-
Cause 3: Homocoupling or Diarylation. The amine can react with a second molecule of the aryl halide, leading to a diarylamine byproduct. While less common with the secondary amine of the piperazine, it can occur.[15][16]
-
Solution: This is often a ligand-controlled issue. Using bulkier ligands can sterically hinder the formation of the diarylated product. Fine-tuning the stoichiometry (using a slight excess of the amine, e.g., 1.2 equivalents) can also help consume the aryl halide before the second addition can occur.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source and ligand should I start with for a Buchwald-Hartwig coupling with an aryl bromide? For a general starting point with an aryl bromide, a combination of Pd₂(dba)₃ (2 mol%) with XantPhos (4 mol%) and Cs₂CO₃ (1.5 equiv) in toluene or dioxane at 100 °C is a robust choice that works for a wide range of substrates.[3][9]
Q2: My carboxylic acid is sensitive. Which amide coupling reagent is best to avoid side reactions? For sensitive substrates, using a uronium/aminium salt-based reagent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is highly recommended.[17] It reacts quickly, requires milder conditions (often room temperature), and minimizes racemization compared to carbodiimides like DCC.[17]
Q3: Can I use 1-Boc-4-(4-aminophenyl)piperazine in aqueous or protic solvents? Generally, no. For Buchwald-Hartwig reactions, water can lead to catalyst deactivation and competing hydroxylation of the aryl halide.[15][18] For amide couplings, water will hydrolyze the activated carboxylic acid intermediate. Anhydrous aprotic solvents are strongly recommended.[3]
Q4: The reaction seems to be very slow. Can I just increase the temperature? Increasing the temperature can improve the rate, but it also increases the risk of side reactions, most notably the thermal deprotection of the Boc group.[13][14] A better first approach is to screen different ligands or use a more active pre-catalyst system designed for higher turnover frequencies.
Q5: How do I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is a quick method, but co-elution can be misleading. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it allows you to definitively identify the masses of your starting materials, desired product, and any major side products, giving you a much clearer picture of the reaction's status.
Visualization of Key Processes
Troubleshooting Workflow for a Failed Coupling Reaction
Caption: A decision-making workflow for troubleshooting common coupling reaction failures.
Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Optimized Experimental Protocols
Disclaimer: These are general starting protocols. Optimization for specific substrates is often necessary. Always perform reactions under an inert atmosphere (Argon or Nitrogen) in anhydrous solvents.
Protocol 1: Buchwald-Hartwig Amination with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
1-Boc-4-(4-aminophenyl)piperazine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XantPhos (0.04 equiv, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane (to make a 0.1 M solution based on aryl bromide)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube), add the aryl bromide, 1-Boc-4-(4-aminophenyl)piperazine, and cesium carbonate.
-
In a separate vial, weigh the Pd₂(dba)₃ and XantPhos.
-
Seal the reaction vessel with a septum, and evacuate and backfill with argon three times.
-
Add the anhydrous dioxane via syringe.
-
Add the catalyst and ligand solids to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until the aryl bromide is consumed (typically 4-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using HATU
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-Boc-4-(4-aminophenyl)piperazine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (to make a 0.2 M solution based on the carboxylic acid)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a dry reaction flask.
-
Add 1-Boc-4-(4-aminophenyl)piperazine and HATU to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by LC-MS until the carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Tables
Table 1: General Condition Screening for Buchwald-Hartwig Amination
| Parameter | Condition 1 (General) | Condition 2 (For Aryl Chlorides) | Condition 3 (Base-Sensitive) |
| Pd Source | Pd₂(dba)₃ | G4-XPhos Palladacycle | Pd(OAc)₂ |
| Ligand | XantPhos | (as pre-catalyst) | RuPhos |
| Base | NaOt-Bu | LiHMDS | K₃PO₄ |
| Solvent | Toluene | Dioxane | t-BuOH |
| Temp (°C) | 100 | 110 | 90 |
Table 2: Common Amide Coupling Reagents
| Reagent | Acronym | Activating Species | Byproducts | Key Advantages |
| O-(7-Azabenzotriazol-1-yl)-... | HATU | OAt Active Ester | Tetramethylurea | Fast, low racemization, high yield |
| Dicyclohexylcarbodiimide | DCC | O-Acylisourea | Dicyclohexylurea (DCU) | Inexpensive, effective |
| Benzotriazol-1-yl-oxytri... | PyBOP | OBt Active Ester | HMPA (carcinogen) | Highly reactive, good for hindered amines |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Solubility of Piperazine Intermediates in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide actionable advice and in-depth protocols for addressing the common, yet often complex, challenge of low aqueous solubility of piperazine-containing intermediates. My aim is to equip you with the foundational knowledge and practical techniques to diagnose and overcome these solubility hurdles, ensuring the integrity and progress of your research.
Frequently Asked Questions (FAQs)
Here, we address the most pressing initial questions that arise when solubility issues are first encountered.
Q1: My piperazine intermediate shows very low solubility in my aqueous assay buffer, leading to inconsistent results. What are the first things I should try?
A1: This is a very common starting point. The low solubility is often due to the physicochemical properties of the specific piperazine derivative you are working with. Here is a logical, stepwise approach to begin troubleshooting:
-
pH Adjustment: The piperazine moiety contains two basic nitrogen atoms, making its solubility highly pH-dependent.[1][2] Piperazine itself has two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), meaning it can be protonated to form more soluble cationic species in acidic conditions.[3][4] Try adjusting the pH of your aqueous medium to a more acidic value (e.g., pH 4-6) to see if solubility improves.[5] A full pH-solubility profile is a critical early experiment to understand your compound's behavior.[6]
-
Use of Co-solvents: If pH adjustment is not sufficient or not compatible with your assay, the use of a water-miscible organic co-solvent is a standard and effective strategy.[7][8] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are common choices.[9] Prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is low enough (typically <0.5-1%) to not interfere with your biological assay.[5][6]
-
Kinetic vs. Thermodynamic Solubility: It's important to understand what type of solubility you are measuring. Kinetic solubility refers to the concentration at which a compound, rapidly added from a concentrated stock (like DMSO), begins to precipitate. Thermodynamic (or equilibrium) solubility is the true saturation point of the compound in a solvent after an extended equilibration time.[10] Inconsistent results often stem from exceeding the kinetic solubility limit during dilutions. Determining this limit for your specific assay conditions is crucial.[5]
Q2: How do the substituents on the piperazine ring affect its solubility?
A2: The nature and position of substituents dramatically influence the overall physicochemical properties of the molecule, including solubility.[1] Large, nonpolar, or lipophilic substituents will generally decrease aqueous solubility. Conversely, adding polar or ionizable groups can enhance it. The basicity of the piperazine nitrogens can also be altered by substituents, which in turn affects the pKa values and the pH-solubility profile.[1]
Q3: I've tried adjusting the pH and using DMSO, but my compound still precipitates. What are the next-level strategies I should consider?
A3: When initial methods fail, more advanced formulation strategies are necessary. These typically involve more significant modifications to the compound or its immediate environment:
-
Salt Formation: Converting the free base of your piperazine intermediate into a salt is a highly effective and widely used method to enhance aqueous solubility.[5][11] By reacting the basic piperazine with an acid (e.g., HCl, mesylic acid, citric acid), you form a salt that is often significantly more soluble than the parent compound.[12][13] A salt screening study is often performed to find the optimal counterion that provides the best balance of solubility, stability, and manufacturability.[5][14]
-
Prodrug Approach: A prodrug is a chemically modified, often inactive version of a drug that is converted to the active form in vivo. This strategy can be used to attach highly soluble moieties (like a phosphate group) to temporarily increase aqueous solubility for administration.[5]
-
Advanced Formulations: Techniques like creating nanosuspensions (reducing particle size to increase dissolution surface area), co-crystallization (forming a crystal with a soluble co-former), or complexation with cyclodextrins (encapsulating the molecule in a soluble shell) can also be employed.[5][15] These are more complex and typically used later in drug development.
Q4: Can the solid-state form of my piperazine intermediate affect its solubility?
A4: Absolutely. This is a critical and often overlooked factor. A single compound can exist in different crystal lattice arrangements, a phenomenon known as polymorphism .[15][16] These different polymorphs, despite having the same chemical composition, can have vastly different physical properties, including melting point, stability, and, most importantly, solubility and dissolution rate.[17][18] It is essential to characterize the solid form you are working with (e.g., using Powder X-ray Diffraction - PXRD) to ensure consistency between batches, as an unexpected and less soluble polymorph could be the root cause of your issues.[17]
Troubleshooting Guide: A Diagnostic Workflow
When faced with solubility problems, a systematic approach is key. The following workflow guides you from initial observation to a logical solution.
Diagram: Troubleshooting Workflow for Low Solubility
Caption: A stepwise workflow for diagnosing and resolving solubility issues.
Key Experimental Protocols
Here are detailed methodologies for essential experiments in solubility troubleshooting.
Protocol 1: Shake-Flask Method for Equilibrium Solubility Determination
This protocol establishes the true thermodynamic solubility of your compound, providing a baseline for all other experiments.[4]
Objective: To determine the maximum concentration of a piperazine intermediate that can be dissolved in a specific aqueous medium at equilibrium.
Materials:
-
Piperazine intermediate (solid form)
-
Selected aqueous medium (e.g., water, Phosphate-Buffered Saline pH 7.4)
-
Sealed glass vials (e.g., 2 mL HPLC vials with screw caps)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV) for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-labeled vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A good starting point is 2-5 mg.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours is often necessary for poorly soluble or slowly dissolving compounds.[4][19]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Be cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining fine particulates that could falsely elevate the measured concentration.
-
Quantification: Analyze the filtered supernatant using a pre-validated HPLC method. Determine the concentration of the dissolved compound by comparing its peak area to a standard curve prepared with known concentrations of the same compound.
-
Reporting: Express the equilibrium solubility in units such as µg/mL, mg/L, or mM.[6]
Data Presentation: The Impact of pH and Salt Formation
Structured data is essential for making informed decisions. The tables below illustrate the dramatic effect that both pH and salt formation can have on the solubility of basic compounds like piperazine intermediates.
Table 1: pH-Dependent Solubility of a Hypothetical Piperazine Derivative (PD-123)
| pH of Aqueous Buffer | Solubility (µg/mL) | Predominant Species | Rationale for Solubility Change |
| 2.0 | > 5000 | Diprotonated (BH₂²⁺) | Fully ionized, highly soluble form. |
| 4.0 | 2150 | Diprotonated/Monoprotonated | High degree of ionization. |
| 6.0 | 85 | Monoprotonated (BH⁺) | Decreased ionization as pH approaches the first pKa. |
| 7.4 | 12 | Free Base (B) / BH⁺ | Primarily the less soluble neutral form exists.[6] |
| 9.0 | < 5 | Free Base (B) | Almost entirely in the neutral, poorly soluble form. |
Table 2: Solubility Enhancement via Salt Formation for Various APIs
| Parent Compound | Salt Form | Solvent | Solubility of Parent (µg/mL) | Solubility of Salt (µg/mL) | Fold Increase |
| IIIM-290 | Hydrochloride | Water | ~8.6 | 387 | ~45 |
| Meclofenamic Acid | Piperazine (1:1) | 50% EtOH–water | 0.027 | 73.5 | ~2724 |
| Ibuprofen | Piperazine (1:0.5) | Water | 0.021 | >0.21 | >10 |
| Indomethacin | Piperazine (1:0.5) | Water | 0.0009 | >0.009 | >10 |
Data in Table 2 is adapted from publicly available research to illustrate the principle.[5]
Diagram: Ionization States of Piperazine
Caption: pH-driven equilibrium between piperazine ionization states.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. scribd.com [scribd.com]
- 11. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. rjpdft.com [rjpdft.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. The effect of polymorphism on active pharmaceutical ingredients: A review | Semantic Scholar [semanticscholar.org]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. scispace.com [scispace.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Synthesis of Aminophenyl Piperazine Derivatives
Welcome to the technical support center for the synthesis of aminophenyl piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction is giving a significant amount of the N,N'-diarylpiperazine byproduct. How can I improve the selectivity for the mono-arylated product?
A1: This is the most common selectivity challenge when using unprotected piperazine. The two secondary amines have similar reactivity, leading to double arylation. Here are three strategies to favor mono-substitution, ranging from simple adjustment to a more robust, multi-step approach.
-
Stoichiometric Control (The Quick Approach): Use a large excess of piperazine (3 to 10 equivalents) relative to the aryl halide.[1][2] This statistically favors the reaction of an aryl halide with an unreacted piperazine molecule over the already-substituted mono-arylpiperazine.
-
Causality: Le Chatelier's principle is at play. By keeping the concentration of piperazine high, the equilibrium favors the formation of the mono-substituted product. Slow addition of the aryl halide to the piperazine solution can further enhance this effect by maintaining a low instantaneous concentration of the electrophile.[2]
-
Drawback: A significant purification challenge arises from the need to remove the large excess of polar, water-soluble piperazine starting material. This often requires an acidic wash or careful column chromatography.[1]
-
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of a weak acid can deactivate one nitrogen atom, directing substitution to the free, non-protonated nitrogen.[1][3]
-
Causality: The protonated nitrogen is no longer nucleophilic, effectively protecting it. This is a clever, one-pot alternative to traditional protecting groups.
-
Drawback: The nucleophilicity of the remaining free nitrogen is reduced, which might necessitate longer reaction times or more reactive coupling partners.[1]
-
-
Use of a Protecting Group (The Most Reliable Method): The most robust strategy is to start with a mono-protected piperazine, such as N-Boc-piperazine.[2][3] The tert-butyloxycarbonyl (Boc) group ensures that only one nitrogen can be arylated. The Boc group can then be cleanly removed under acidic conditions.
-
Causality: The protecting group completely blocks one reaction site, eliminating the possibility of di-substitution. This transforms the problem from one of controlling reactivity to a simple, high-yield transformation followed by deprotection.
-
Trustworthiness: This method provides the cleanest reaction profile and simplifies purification, making it the most reliable approach for complex syntheses.[4]
-
Q2: I'm observing a significant amount of a dehalogenated byproduct (Ar-H instead of Ar-piperazine) in my palladium-catalyzed N-arylation. What's causing this and how can I fix it?
A2: Dehalogenation, or hydrodehalogenation, is a common side reaction in cross-coupling chemistry. It typically arises from issues within the catalytic cycle where the aryl halide is reduced instead of coupled.
-
Probable Cause 1: Catalyst System Instability: If the palladium(0) active catalyst is not properly stabilized by the phosphine ligand, it can promote undesired reduction pathways. This can be exacerbated by high temperatures.[5]
-
Solution:
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 type). These are typically more stable and ensure the correct ligand-to-metal ratio from the start of the reaction.[5]
-
Lower the Temperature: Stronger bases (like NaO-t-Bu) often allow for lower reaction temperatures, which can suppress the dehalogenation pathway.[5]
-
-
-
Probable Cause 2: Source of Hydride: The hydride source can be trace water, the solvent, or even the amine itself under certain conditions.
-
Solution:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Toluene and dioxane are common choices.[4]
-
Ligand Choice: Certain bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are specifically designed to promote the desired reductive elimination step (C-N bond formation) over side reactions.[4][5]
-
-
Q3: My final aminophenyl piperazine product is difficult to purify by column chromatography. It keeps tailing on the silica gel. What can I do?
A3: The basicity of the piperazine nitrogens is the primary cause of tailing on acidic silica gel. The strong interaction between the basic analyte and acidic silanol groups on the stationary phase leads to poor peak shape and difficult separation.[6]
-
Solution 1: Modify the Mobile Phase:
-
Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-2% triethylamine (Et₃N) or ammonia in methanol to the mobile phase will neutralize the active sites on the silica, dramatically improving peak shape.
-
-
Solution 2: Use an Alternative Stationary Phase:
-
Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
-
-
Solution 3: Leverage Salt Formation for Purification:
-
If the impurities are not basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
Alternatively, you can precipitate the product as a salt (e.g., hydrochloride or diacetate) from a suitable solvent, filter the solid, and then liberate the free base if needed.[6][7]
-
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for forming the N-aryl bond in aminophenyl piperazine synthesis.[8][9] However, its success is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[9]
Issue 1: Low or No Conversion
| Symptom | Probable Cause | Recommended Solution |
| Starting materials remain largely unreacted after the expected reaction time. | Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. This is common when starting with Pd(OAc)₂ or Pd₂(dba)₃ without proper activation. | • Use a palladium pre-catalyst that is air-stable and activates readily. • Ensure the phosphine ligand is not oxidized; handle air-sensitive ligands under an inert atmosphere. |
| Insufficiently Strong Base: The base (e.g., K₃PO₄, Cs₂CO₃) may not be strong enough to deprotonate the piperazine, especially with less reactive aryl chlorides. | • Switch to a stronger base, such as sodium tert-butoxide (NaO-t-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[4] | |
| Poor Solvent Choice: The solvent may not be suitable for the reaction temperature or may not adequately dissolve the reactants and catalyst. | • Toluene, dioxane, and THF are generally effective solvents. For polar substrates, DMF can be used, but may require different ligands.[4][10] |
Visualizing the Catalytic Cycle and Side Reactions
The following diagram illustrates the main catalytic cycle and indicates where the hydrodehalogenation side reaction can occur.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Prevention of Aminophenyl Group Oxidation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The aminophenyl group, particularly the aniline moiety, is a cornerstone in the synthesis of a vast array of pharmaceuticals and advanced materials.[1][2][3] However, the very electron-donating nature of the amino group that makes it a valuable synthetic handle also renders it highly susceptible to oxidation.[4] This unwanted side reaction can lead to the formation of colored impurities, complex product mixtures, and ultimately, lower yields and compromised purity of the target compound.[4][5] This guide provides a comprehensive, experience-driven approach to diagnosing, troubleshooting, and preventing the oxidation of aminophenyl groups during chemical reactions.
The Root of the Problem: Why Do Aminophenyl Groups Oxidize?
The primary culprit behind the oxidation of aminophenyl groups is the high electron density on the aromatic ring, which is a direct result of the electron-donating amino group. This makes the molecule prone to losing electrons, the fundamental definition of oxidation.[4] Several factors can initiate or accelerate this process:
-
Atmospheric Oxygen: Exposure to air is a common cause of oxidation, which can be further catalyzed by the presence of metal salts.[4][5]
-
Oxidizing Agents: Many common reagents, including certain metal ions in higher oxidation states (e.g., Cu(II), Fe(III)), can directly oxidize the aminophenyl group.[4]
-
Reaction Conditions: Elevated temperatures and exposure to light can provide the energy needed to initiate oxidation.[5][6]
-
pH: The pH of the reaction medium can significantly influence the rate of aniline oxidation.[4]
A tell-tale sign of aminophenyl oxidation is a change in the color of the reaction mixture, often turning yellow, brown, or even black due to the formation of highly colored impurities like nitrobenzene, benzoquinones, or polymeric aniline species.[4]
Troubleshooting Guide: A Q&A Approach
This section addresses common issues encountered during reactions involving aminophenyl compounds and provides actionable solutions.
Question 1: My reaction mixture turns dark brown or black immediately after adding my aminophenyl-containing starting material. What's happening and how can I fix it?
Answer: A rapid color change upon addition of the aminophenyl compound strongly suggests immediate oxidation, likely due to exposure to atmospheric oxygen or reaction with an oxidizing agent in your mixture.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Air Sensitivity | The aminophenyl group is reacting with atmospheric oxygen, a process that can be catalyzed by other components in your reaction, such as metal salts.[4][5] | Work under an inert atmosphere. Purge your reaction vessel and solvents with an inert gas like nitrogen or argon before and during the reaction.[4][7] This displaces oxygen and creates a protective blanket over your reaction.[7] |
| Oxidizing Reagents | One of your reagents, such as a metal salt in a high oxidation state, is directly oxidizing the aminophenyl group.[4] | Choose a less oxidizing reagent. If possible, use a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[4] Alternatively, add the aminophenyl compound slowly to the reaction mixture at a reduced temperature to control the reaction rate and minimize oxidation.[4] |
| pH Effects | The pH of your reaction mixture may be promoting oxidation. Aniline oxidation rates can increase in acidic conditions.[4] | Adjust and buffer the pH. The optimal pH for stability is often around neutral (pH 7).[6] Consider using a buffer system to maintain the desired pH throughout the reaction. |
Question 2: I'm getting a complex mixture of products, and I suspect some are from oxidation. How can I improve the selectivity of my reaction?
Answer: The formation of multiple byproducts is a classic sign of unwanted side reactions, with oxidation being a primary suspect. A protection-deprotection strategy is often the most robust solution here.
The Power of Protecting Groups:
Temporarily "masking" the reactive amino group with a protecting group can prevent its oxidation and other undesired side reactions.[4][8] The protecting group can then be removed in a subsequent step to reveal the desired product.
Workflow for Amine Protection:
Caption: General workflow for using a protecting group strategy.
Common Protecting Groups for Aminophenyls:
| Protecting Group | Introduction Reagent | Deprotection Condition | Stability | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA, HCl)[9] | Stable to base, hydrogenolysis, and weak acids[9] | Robust, high-yielding protection, volatile byproducts[9] | Requires strong acidic conditions for removal[9] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids[9] | Stable to mild acidic and basic conditions[9] | Orthogonal to Boc and Fmoc[9] | Requires specialized equipment for hydrogenolysis[9] |
| Ac (Acetyl) | Acetic anhydride or Acetyl chloride | Acid or base-catalyzed hydrolysis[4] | Less activating than -NH₂ | Simple to introduce and remove | May not be stable to all reaction conditions |
Question 3: My aminophenyl compound seems to degrade even during storage. How can I store it properly?
Answer: Aminophenyl compounds, especially aniline itself, can darken and degrade upon exposure to air and light over time.[6] Proper storage is crucial to maintain their purity.
Best Practices for Storage:
-
Inert Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[5]
-
Opaque Container: Use an amber or opaque container to protect the compound from light.[5]
-
Refrigeration: For long-term storage, refrigeration is recommended to slow down potential degradation pathways.[5]
-
Addition of a Sacrificial Reductant: For liquid anilines, adding a small amount of zinc dust can help prevent oxidation by acting as a sacrificial reducing agent.[10]
FAQs: Frequently Asked Questions
Q1: Can I use antioxidants to prevent the oxidation of my aminophenyl compound?
A1: Yes, in some cases, adding a sacrificial antioxidant that is more easily oxidized than your aminophenyl compound can be an effective strategy.[4] Common examples include hindered phenols like BHT (butylated hydroxytoluene) or ascorbic acid (Vitamin C).[10][11] However, the suitability of an antioxidant depends on its compatibility with your reaction conditions and its potential to interfere with the desired transformation.
Q2: What is the best way to work with air-sensitive aminophenyl compounds on a small scale without a glovebox?
A2: You can use standard Schlenk line techniques. This involves using glassware with side-arms that allow you to evacuate the air and backfill with an inert gas. Solvents should be degassed by sparging with an inert gas or by a series of freeze-pump-thaw cycles. Reagents can be transferred using syringes or cannulas under a positive pressure of inert gas.[4]
Q3: Is it always necessary to protect the aminophenyl group?
A3: Not always. The need for protection depends on the specific reaction you are performing and the other functional groups present in your molecule.[12] If the reaction conditions are mild and do not involve strong oxidizing agents, you may be able to proceed without protection. However, for reactions that are known to be sensitive to the presence of an amino group, such as certain electrophilic aromatic substitutions or reactions involving strong oxidants, protection is highly recommended to ensure a clean reaction and good yield.[13]
Q4: How do I choose the right protecting group?
A4: The choice of protecting group depends on the overall synthetic strategy.[9] You need to consider:
-
Stability: The protecting group must be stable under the conditions of your desired reaction.
-
Orthogonality: If you have multiple functional groups that need protection, you should choose protecting groups that can be removed under different conditions (e.g., one acid-labile and one base-labile).[9][12]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and should not affect other parts of your molecule.[12]
Experimental Protocols
Protocol 1: General Procedure for Working Under an Inert Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and a magnetic stir bar) while flushing with a gentle stream of nitrogen or argon.
-
Solvent Degassing: Degas the reaction solvent by bubbling an inert gas through it for at least 15-30 minutes.[7]
-
Reagent Addition: Dissolve your reagents in the degassed solvent in separate flasks and transfer them to the reaction flask via a cannula or a dropping funnel under a positive pressure of inert gas.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction. A gas bubbler can be used to monitor the gas flow.
-
Work-up: Upon completion, cool the reaction to room temperature. Perform the work-up as quickly as possible to minimize air exposure.[4]
Protocol 2: Acetylation of an Aminophenyl Group
-
Dissolution: In a round-bottom flask, dissolve the aminophenyl compound in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Reagent Addition: Add a slight excess (1.1 to 1.5 equivalents) of acetic anhydride. A base, such as pyridine or triethylamine, can be added as a catalyst.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting acetanilide can be purified by recrystallization or column chromatography.[4]
Protocol 3: Deprotection of an Acetanilide
-
Dissolution: Dissolve the protected compound in a mixture of ethanol and water.
-
Hydrolysis: Add a catalytic amount of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[4]
-
Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution. The deprotected aminophenyl compound can then be isolated by filtration or extraction.[4]
Decision-Making Flowchart for Preventing Oxidation:
Caption: A flowchart to guide the selection of an appropriate preventative strategy.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. cresset-group.com [cresset-group.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. mdpi.com [mdpi.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. ncert.nic.in [ncert.nic.in]
Technical Support Center: A Guide to the Safe Handling and Disposal of Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Welcome to the comprehensive technical support guide for Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS No. 170911-92-9). This document is designed to provide researchers, scientists, and drug development professionals with essential information for the safe handling, storage, disposal, and effective use of this versatile synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and troubleshoot common experimental challenges, ensuring both the integrity of your research and the safety of your laboratory environment.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the properties and safe management of this compound.
Q1: What are the primary hazards associated with this compound?
A: The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.
Q2: What are the recommended storage conditions for this compound?
A: To ensure its stability, this compound should be stored at room temperature in a tightly sealed container, under an inert atmosphere, and in a dark place to protect it from light.[2]
Q3: What is the solubility profile of this compound?
A: It is soluble in organic solvents such as methanol and chloroform[3] but is only slightly soluble in water.[4] This information is critical for selecting appropriate solvents for reactions and purification.
Q4: How should I dispose of waste containing this compound?
A: As a chemical substance, it must be disposed of as hazardous waste.[5][6] All disposals must be in accordance with federal, state, and local regulations. It is recommended to use a licensed professional waste disposal service.[5] Do not dispose of this compound down the drain.
Q5: Is this compound stable under acidic or basic conditions?
A: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and will be cleaved to reveal the free amine.[7] The compound is generally stable to basic conditions. This differential stability is a key aspect of its utility in multi-step synthesis.
Section 2: Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper safety protocols is paramount when handling this compound. The following table summarizes the required PPE and safety measures.
| Protection Type | Requirement | Rationale and OSHA/ANSI Standards |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. Must meet ANSI Z87.1 standards as required by OSHA (29 CFR 1910.133).[8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling the chemical (OSHA 29 CFR 1910.138).[8] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood). | To minimize inhalation of dust or aerosols, which may cause respiratory irritation. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary (OSHA 29 CFR 1910.134).[8] |
| Skin and Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
Section 3: Troubleshooting Experimental Challenges
This section provides guidance on common issues that may arise during the use of this compound in organic synthesis.
Acylation of the Aniline Nitrogen
Acylation of the primary aromatic amine is a common transformation. However, achieving high yields of the mono-acylated product can be challenging.
Q: My acylation reaction is giving a low yield of the desired product. What are the possible causes and solutions?
A: Low yields in acylation reactions can stem from several factors:
-
Insufficiently activated acylating agent: Ensure your acylating agent (e.g., acid chloride, anhydride) is fresh and has not been hydrolyzed by atmospheric moisture.
-
Suboptimal base: The choice of base is critical. A hindered, non-nucleophilic base like triethylamine or diisopropylethylamine is often used to scavenge the acid byproduct without competing with the aniline as a nucleophile.
-
Reaction temperature: Some acylations may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to side product formation.
-
Solvent choice: The solvent should be anhydrous and capable of dissolving both the starting material and the reagents. Dichloromethane or tetrahydrofuran are common choices.
Troubleshooting Workflow for Low Acylation Yield
Caption: Troubleshooting low acylation yield.
Boc Deprotection
The removal of the Boc group is a frequent step in synthetic sequences. Incomplete deprotection or side reactions can be problematic.
Q: I am observing incomplete Boc deprotection. What can I do to drive the reaction to completion?
A: Incomplete deprotection is often due to insufficient acid strength or concentration.
-
Increase acid concentration: A higher concentration of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50%) is commonly used.
-
Use a stronger acid: If TFA is ineffective, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be employed.
-
Extend reaction time or increase temperature: Monitor the reaction by TLC and allow it to stir for a longer period. Gentle heating can also be applied, but with caution to avoid side reactions.[10]
Q: I am seeing an unexpected side product after Boc deprotection. What could it be?
A: A common side reaction is the alkylation of the newly formed secondary amine or other nucleophilic sites by the tert-butyl cation generated during the deprotection.[10]
-
Use a scavenger: Including a scavenger such as triethylsilane or anisole in the reaction mixture can trap the tert-butyl cation and prevent unwanted alkylation.
Decision Tree for Boc Deprotection
Caption: Decision tree for Boc deprotection.
Section 4: Safe Disposal Workflow
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following diagram outlines the general procedure for the disposal of waste containing this compound.
Caption: Hazardous waste disposal workflow.
It is imperative to consult your institution's specific waste disposal protocols and to adhere to all regulations set forth by the Environmental Protection Agency (EPA).[5][6][11]
References
- 1. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 170911-92-9 [sigmaaldrich.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. compliancy-group.com [compliancy-group.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Scaling up the synthesis of 1-Boc-4-(4-aminophenyl)piperazine for pilot production
Welcome to the technical support center for the synthesis and scale-up of 1-Boc-4-(4-aminophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the pilot production of this key pharmaceutical intermediate.[1][2][3] This resource offers practical, field-proven insights to ensure the successful and efficient synthesis of this compound.
Section 1: Synthesis Overview & Core Principles
The synthesis of 1-Boc-4-(4-aminophenyl)piperazine is most commonly achieved through a Buchwald-Hartwig amination reaction.[4][5] This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen (C-N) bonds.[6][7] The general scheme involves the coupling of 1-Boc-piperazine with an aryl halide, typically 4-bromoaniline or 4-chloroaniline, in the presence of a palladium catalyst, a phosphine ligand, and a base.
The N-aryl piperazine structural motif is a common feature in many biologically active molecules and approved drugs, making the efficient synthesis of 1-Boc-4-(4-aminophenyl)piperazine a critical step in many drug development pipelines.[4]
Reaction Workflow
Here is a generalized workflow for the synthesis of 1-Boc-4-(4-aminophenyl)piperazine:
Caption: Key steps in the synthesis of 1-Boc-4-(4-aminophenyl)piperazine.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 1-Boc-4-(4-aminophenyl)piperazine in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion to the desired product, or no product at all. What are the likely causes and how can I fix this?
-
Answer: Low or no product yield in a Buchwald-Hartwig amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are of high quality and have not degraded.[4] Older or improperly stored reagents can lose activity. Consider using a pre-formed catalyst for better consistency.
-
Atmosphere Control: This reaction is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (nitrogen or argon) and that the inert atmosphere is maintained throughout the reaction. Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst.
-
Solvent and Reagent Purity: The presence of water can significantly hinder the reaction. Use anhydrous solvents and ensure that your reagents, especially the base, are dry.
-
Base Selection: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.[4] Ensure the base is finely powdered and dry for optimal reactivity.
-
Ligand Choice: The phosphine ligand plays a crucial role in the catalytic cycle. For less reactive aryl chlorides, sterically hindered and electron-rich ligands are often necessary to achieve good yields.[4]
-
Issue 2: Formation of Side Products and Impurities
-
Question: I'm observing significant side product formation, leading to a complex mixture and difficult purification. What are the common side reactions and how can I minimize them?
-
Answer: Side product formation is a common challenge during scale-up. Here are some likely culprits:
-
Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by impurities in the starting materials or issues with the catalyst system.
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl impurity. Optimizing the reaction temperature and catalyst loading can help minimize this side reaction.
-
Double Amination of Piperazine: While less common with the Boc-protected piperazine, ensure that your starting material is not contaminated with unprotected piperazine, which could lead to undesired double-arylated products.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Issue 3: Difficulties with Product Purification at Pilot Scale
-
Question: My lab-scale purification by column chromatography is not practical for pilot production. What are some scalable purification strategies for 1-Boc-4-(4-aminophenyl)piperazine?
-
Answer: Transitioning from lab-scale to pilot-scale purification requires a shift in methodology. Here are some effective strategies:
-
Recrystallization: This is often the most cost-effective and scalable purification method. Experiment with different solvent systems to find one that provides good recovery and high purity. A common approach is to dissolve the crude product in a hot solvent and then cool it slowly to induce crystallization.
-
Slurry Washes: If the product has moderate purity after the initial workup, a slurry wash with a suitable solvent can be very effective at removing more soluble impurities. The crude product is stirred as a solid in a solvent in which it has low solubility, and then filtered.
-
Acid-Base Extraction: Since the product contains a basic aniline nitrogen, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to protonate the aniline, which will then move to the aqueous layer. The aqueous layer can then be basified to precipitate the purified product.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst and ligand combination for this reaction?
-
A1: The optimal combination can depend on the specific aryl halide used. For aryl bromides, a common and effective system is Pd₂(dba)₃ with a ligand like Xantphos or BINAP.[4] For the more challenging aryl chlorides, more electron-rich and sterically bulky ligands such as RuPhos may be required.
-
-
Q2: What are the key safety precautions to consider during pilot production?
-
A2: All reagents should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8][9][10][11][12] Piperazine and its derivatives can be respiratory and skin sensitizers.[9][10] Palladium catalysts can be pyrophoric, especially after the reaction when they are finely divided. Handle the catalyst under an inert atmosphere and quench it carefully.
-
-
Q3: How can I monitor the reaction progress effectively?
-
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring the reaction. A small aliquot of the reaction mixture can be periodically taken (under inert conditions), worked up, and analyzed to determine the consumption of the starting materials and the formation of the product.
-
Section 4: Experimental Protocols
Detailed Synthesis Protocol
Materials:
-
1-Boc-piperazine
-
4-Bromoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 1-Boc-piperazine (1.2 equivalents), 4-bromoaniline (1.0 equivalent), and sodium tert-butoxide (1.4 equivalents).
-
In a separate vial, dissolve palladium(II) acetate (0.02 equivalents) and Xantphos (0.04 equivalents) in a small amount of anhydrous toluene.
-
Seal the flask with septa and purge with nitrogen for 15 minutes.
-
Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
Quantitative Data Summary
| Parameter | Lab Scale (1g) | Pilot Scale (1kg) |
| Reactants | ||
| 1-Boc-piperazine | 1.08 g | 1.08 kg |
| 4-Bromoaniline | 1.0 g | 1.0 kg |
| Pd(OAc)₂ | 26 mg | 26 g |
| Xantphos | 67 mg | 67 g |
| NaOt-Bu | 0.78 g | 0.78 kg |
| Toluene | 20 mL | 20 L |
| Conditions | ||
| Temperature | 100 °C | 100 °C |
| Time | 16 hours | 16 hours |
| Results | ||
| Expected Yield | ~85% | ~80-85% |
| Purity (Post-Purification) | >98% | >98% |
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate by High-Performance Liquid Chromatography
Introduction
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a Boc-protected piperazine and an aminophenyl group, makes it a versatile scaffold for developing drugs targeting a range of conditions. In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product.[3][4][5] Impurities, even at trace levels, can originate from starting materials, by-products of the synthesis, or degradation, and may possess undesirable toxicological properties.
This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of this compound. We will focus on the gold-standard technique, High-Performance Liquid Chromatography (HPLC), detailing a robust reversed-phase method. Furthermore, we will objectively compare this primary method with alternative and orthogonal techniques, providing the experimental data and procedural rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in a regulated environment.
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
Reversed-Phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical purity analysis due to its robustness, versatility, and high resolving power for a wide range of non-volatile and semi-volatile compounds.[6] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For this compound, this technique is exceptionally well-suited.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature provides strong hydrophobic interactions with the tert-butyl and phenyl groups of the molecule, ensuring adequate retention and allowing for effective separation from more polar or less retained impurities. The use of end-capped C18 columns is recommended to minimize peak tailing caused by the interaction of the basic amine groups on the piperazine ring with residual acidic silanols on the silica surface.
-
Mobile Phase Composition: A gradient elution using water and a water-miscible organic solvent like acetonitrile (ACN) is optimal. ACN is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency. The inclusion of a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is critical.[7] These acids serve a dual purpose: they protonate the basic amine functions on the analyte, ensuring a single ionic form and thus sharp, symmetrical peaks, and they suppress the ionization of free silanols on the stationary phase, further reducing peak tailing.
-
Detection Method: The aminophenyl chromophore in the molecule makes it an ideal candidate for UV detection. The aromatic ring exhibits strong absorbance in the UV region, providing high sensitivity. A detection wavelength of 240 nm is selected to maximize the signal-to-noise ratio for the parent compound while also providing good sensitivity for related aromatic impurities.
Experimental Workflow: HPLC-UV Purity Assay
Caption: Workflow for HPLC-UV Purity Analysis.
Detailed Protocol: HPLC-UV Method
| Parameter | Specification |
| Instrumentation | HPLC System with Gradient Pump, Autosampler, Column Oven, and UV/Vis Detector. |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water. |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN). |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 240 nm. |
| Injection Volume | 10 µL. |
| Sample Preparation | Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and B to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter prior to injection. |
Illustrative Performance Data
The following table summarizes typical performance characteristics expected from this validated HPLC method.
| Validation Parameter | Typical Result |
| Purity (Area %) | 99.8% |
| Linearity (R²) | > 0.999 (over 0.05 - 1.5 mg/mL) |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.03%[8] |
| Precision (%RSD, n=6) | < 0.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
A Comparative Analysis of Alternative Techniques
While RP-HPLC is a powerful primary tool, regulatory guidelines often require the use of orthogonal methods—techniques that separate compounds by different mechanisms—to ensure a complete impurity profile.[5]
| Technique | Principle | Best For | Speed | Resolution | Key Advantages & Disadvantages for this Analysis |
| HPLC-UV (Primary Method) | Partitioning based on polarity (hydrophobicity).[7] | Robust, routine purity determination and quantification. | Moderate | High | Pro: Well-established, reliable, cost-effective. Con: May not resolve all co-eluting impurities; limited identification capabilities. |
| UPLC/UHPLC | HPLC principle using columns with <2 µm particles.[9] | High-throughput screening, improved resolution of complex mixtures. | Fast | Very High | Pro: Significantly faster run times, increased sensitivity, and better resolution. Con: Requires specialized high-pressure equipment; prone to clogging if samples are not meticulously prepared. |
| LC-MS | HPLC separation coupled with mass spectrometry detection.[3] | Identification of unknown impurities and confirmation of known ones. | Moderate-Fast | High | Pro: Provides molecular weight data, enabling structural elucidation of impurities.[9] Con: Higher cost and complexity; quantitative response can be variable without proper standards. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the primary mobile phase.[10] | Chiral separations and analysis of moderately polar compounds like amines.[10] | Fast | High | Pro: "Greener" method (less organic solvent), fast, and offers unique selectivity. Con: Less common instrumentation; method development can be more complex. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[6] | Analysis of residual solvents (e.g., from synthesis).[3][7] | Fast | Very High | Pro: Essential for quantifying volatile impurities as per ICH guidelines. Con: Not suitable for the non-volatile main analyte or its non-volatile impurities. |
| Quantitative NMR (qNMR) | Absolute quantification by comparing analyte signal integral to a certified internal standard.[7] | Determining absolute purity without needing a specific reference standard of the analyte itself. | Slow | N/A | Pro: A primary method providing direct purity assessment without chromatographic separation. Con: Requires high-field NMR; lower sensitivity compared to chromatographic methods. |
In-Depth Focus: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
For comprehensive characterization, coupling UPLC with Mass Spectrometry offers unparalleled advantages in speed, resolution, and identification power. This is particularly valuable during process development, where rapid identification of minor impurities can guide synthetic route optimization.
Experimental Workflow: UPLC-MS Impurity Profiling
Caption: Workflow for UPLC-MS Impurity Profiling.
Detailed Protocol: UPLC-MS Method
| Parameter | Specification |
| Instrumentation | UPLC System coupled to a Quadrupole Time-of-Flight (Q-TOF) or similar Mass Spectrometer. |
| Column | C18 Reversed-Phase, 50 mm x 2.1 mm, 1.7 µm particle size. |
| Mobile Phase A | 0.1% (v/v) Formic Acid in LC-MS grade Water. |
| Mobile Phase B | 0.1% (v/v) Formic Acid in LC-MS grade Acetonitrile. |
| Gradient Program | Time (min) |
| Flow Rate | 0.5 mL/min. |
| Column Temperature | 40 °C. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode. |
| Scan Range | m/z 100 - 600. |
| Sample Preparation | Prepare a 0.1 mg/mL solution in 50:50 (v/v) Water:Acetonitrile. |
Conclusion and Future Perspectives
For the routine purity assessment of this compound, a well-validated reversed-phase HPLC-UV method provides a reliable, robust, and cost-effective solution. It is the workhorse for quality control laboratories, capable of delivering precise and accurate purity values.
However, in the context of modern drug development, relying on a single analytical technique is insufficient. A comprehensive purity profile demands an orthogonal approach. The strategic implementation of UPLC-MS is invaluable for rapidly identifying and characterizing unknown impurities during process development, while techniques like GC-MS are non-negotiable for controlling residual solvents. The choice of method is ultimately dictated by the goal: HPLC for routine QC, and a suite of orthogonal techniques like LC-MS and GC for comprehensive characterization and release in a regulated pharmaceutical environment. Future advancements, such as 2D-LC, may offer even greater resolving power for exceptionally complex impurity profiles, further enhancing the analytical toolkit for ensuring pharmaceutical quality and safety.[9]
References
- 1. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the NMR Characterization of 1-Boc-4-(4-aminophenyl)piperazine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are foundational to the integrity of their work. 1-Boc-4-(4-aminophenyl)piperazine is a key building block in medicinal chemistry, valued for its role in the synthesis of a multitude of pharmacologically active agents. This guide provides an in-depth technical overview of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, offers a comparative analysis with alternative techniques, and presents field-proven protocols to ensure data of the highest quality and reliability.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1] Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. Unlike techniques that provide more fragmented information, NMR allows for the complete assignment of a molecule's structure through the analysis of chemical shifts, spin-spin couplings, and integration of signals. For a molecule such as 1-Boc-4-(4-aminophenyl)piperazine, with its distinct aliphatic and aromatic regions, NMR provides an unparalleled level of confidence in its identity and purity.
Deciphering the ¹H and ¹³C NMR Spectra of 1-Boc-4-(4-aminophenyl)piperazine
A thorough analysis of both ¹H and ¹³C NMR spectra is essential for the complete characterization of 1-Boc-4-(4-aminophenyl)piperazine. The predicted assignments provided below are based on the analysis of structurally analogous compounds, including N-Boc-piperazine and substituted anilines.
¹H NMR Spectral Analysis:
The proton NMR spectrum of 1-Boc-4-(4-aminophenyl)piperazine is characterized by several key signals:
-
Boc Group: A sharp singlet peak integrating to nine protons is observed for the tert-butyl group, typically in the upfield region around 1.46 ppm.
-
Piperazine Protons: The piperazine ring contains two sets of chemically non-equivalent methylene protons. The four protons adjacent to the Boc-protected nitrogen (N-CH₂) typically appear as a broad multiplet around 3.4-3.5 ppm. The four protons adjacent to the aminophenyl-substituted nitrogen (N-CH₂) are expected to be shifted slightly upfield, appearing as a multiplet around 3.0-3.1 ppm.
-
Aromatic Protons: The aminophenyl group gives rise to a classic AA'BB' splitting pattern. The two protons ortho to the amino group (H-3' and H-5') will appear as a doublet, and the two protons meta to the amino group (H-2' and H-6') will also appear as a doublet. Due to the electron-donating nature of the amino group, these aromatic protons will be found in the upfield aromatic region, typically between 6.6 and 6.9 ppm.
-
Amine Protons: The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectral Analysis:
The carbon-13 NMR spectrum provides complementary information on the carbon skeleton:
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the three equivalent methyl carbons will be observed further upfield, around 28.4 ppm. The carbonyl carbon of the Boc group is expected around 154 ppm.
-
Piperazine Carbons: The two sets of methylene carbons in the piperazine ring will have distinct chemical shifts. The carbons adjacent to the Boc-protected nitrogen are expected around 44 ppm, while the carbons adjacent to the aminophenyl-substituted nitrogen will be shifted downfield to approximately 50 ppm.
-
Aromatic Carbons: The aminophenyl ring will show four distinct signals. The carbon bearing the amino group (C-4') will be the most upfield aromatic carbon due to the strong electron-donating effect of the nitrogen. The other aromatic carbons will appear in the typical aromatic region of 115-150 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc (C(CH₃)₃) | ~1.46 (s, 9H) | ~28.4 |
| Boc (C (CH₃)₃) | - | ~80.0 |
| Boc (C=O) | - | ~154.7 |
| Piperazine (-N(Boc)-CH₂-) | ~3.45 (m, 4H) | ~44.0 |
| Piperazine (-N(Ar)-CH₂-) | ~3.05 (m, 4H) | ~50.5 |
| Aromatic (CH meta to NH₂) | ~6.85 (d, 2H) | ~118.0 |
| Aromatic (CH ortho to NH₂) | ~6.65 (d, 2H) | ~115.5 |
| Aromatic (C -N) | - | ~141.0 |
| Aromatic (C -NH₂) | - | ~142.0 |
| Amine (-NH₂) | variable (br s, 2H) | - |
Experimental Protocol for NMR Analysis
Adherence to a meticulous experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of 1-Boc-4-(4-aminophenyl)piperazine.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Data Acquisition:
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Carefully integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Below is a visual representation of the general workflow for NMR-based structural analysis.
Caption: General workflow for NMR-based structural analysis.
A Comparative Look: NMR vs. Alternative Analytical Techniques
While NMR is unparalleled for structural elucidation, a comprehensive characterization often involves orthogonal techniques. The choice of method depends on the analytical question being addressed.
| Technique | Principle | Strengths for 1-Boc-4-(4-aminophenyl)piperazine | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | - Unambiguous structure determination.[1]- Provides information on all protons and carbons.- Non-destructive.[2] | - Relatively low sensitivity.- Requires higher sample concentration.[2] |
| HPLC-UV | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase, with detection by UV absorbance. | - Excellent for purity assessment and quantification.[3]- High sensitivity.[3]- Widely available. | - Provides limited structural information.- Co-elution of impurities can be problematic. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Provides accurate molecular weight information.[2]- High sensitivity.- Can be coupled with HPLC (LC-MS) for mixture analysis. | - Does not provide detailed structural connectivity.- Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Confirms the presence of key functional groups (e.g., N-H, C=O, C-N). | - Provides limited information on the overall molecular structure.- Complex spectra can be difficult to interpret fully. |
The following diagram illustrates the decision-making process for selecting an analytical technique based on the primary experimental goal.
Caption: Selecting an analytical technique based on experimental goals.
Conclusion
The comprehensive characterization of 1-Boc-4-(4-aminophenyl)piperazine relies heavily on the detailed structural insights provided by NMR spectroscopy. A thorough analysis of both ¹H and ¹³C NMR spectra, guided by an understanding of the chemical environment of each nucleus, allows for its unambiguous identification. While techniques such as HPLC-UV and Mass Spectrometry are invaluable for assessing purity and confirming molecular weight, they do not replace the definitive structural information provided by NMR. By employing rigorous experimental protocols and leveraging the complementary nature of these analytical tools, researchers can ensure the quality and integrity of this critical synthetic intermediate, thereby underpinning the success of their drug discovery and development endeavors.
References
A Comparative Guide to the Definitive Identification of CAS 170911-92-9: An LC-MS Based Approach
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for the analysis of CAS 170911-92-9 , chemically identified as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate . While multiple analytical techniques can provide structural information, this document will focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method as the primary tool for identity confirmation, juxtaposed with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to offer a holistic analytical perspective.
The Analytical Challenge: Beyond Simple Confirmation
CAS 170911-92-9 is a substituted piperazine, a common scaffold in medicinal chemistry. Its structure comprises a piperazine core, an N-Boc protecting group, and an aminophenyl moiety. This combination of functional groups necessitates an analytical strategy that can not only confirm the overall molecular weight but also provide evidence of the specific arrangement of these components. The primary objective is to develop a self-validating protocol that leaves no ambiguity about the compound's identity and purity.
Primary Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the premier technique for this application due to its exceptional sensitivity, selectivity, and ability to couple chromatographic separation with mass analysis.[1][2] This hyphenated technique allows for the separation of the target analyte from potential impurities, isomers, and degradation products, while the mass spectrometer provides definitive molecular weight and structural information through fragmentation analysis.[3]
Rationale for LC-MS as the Method of Choice
The choice of LC-MS is predicated on its ability to provide orthogonal data points in a single analysis: retention time and mass-to-charge ratio (m/z). For a molecule like CAS 170911-92-9, this is critical. The N-Boc protecting group can be thermally labile, making Gas Chromatography-Mass Spectrometry (GC-MS) a less suitable option without derivatization.[4] Furthermore, the polarity of the molecule lends itself well to reversed-phase liquid chromatography.
Diagram: LC-MS Workflow for Identity Confirmation
Detailed Experimental Protocol: LC-MS
1. Sample Preparation:
-
Prepare a stock solution of CAS 170911-92-9 at 1 mg/mL in methanol or acetonitrile.
-
Perform a serial dilution to a working concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like the target analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate. This ensures the elution of any less polar impurities. A shallow gradient is often beneficial for separating closely related substances.[4]
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+). The presence of two basic nitrogen atoms (on the piperazine and the aniline moiety) makes this molecule highly amenable to protonation.
-
Full Scan MS: Acquire data in the m/z range of 100-500. The expected protonated molecule [M+H]⁺ for C₁₅H₂₃N₃O₂ is m/z 278.18 .
-
MS/MS Analysis: Perform fragmentation of the precursor ion at m/z 278.18. The collision energy should be optimized to yield a rich fragmentation spectrum.
Expected Results and Interpretation
| Parameter | Expected Result for CAS 170911-92-9 | Rationale for Identity Confirmation |
| Retention Time (RT) | Consistent RT under defined LC conditions | Provides chromatographic evidence of identity when compared to a reference standard. |
| Precursor Ion [M+H]⁺ | m/z 278.18 | Confirms the molecular weight of the compound. High-resolution mass spectrometry can provide mass accuracy within 5 ppm, further increasing confidence. |
| Key Fragment Ions | m/z 222.16 ([M+H - C₄H₈]⁺) | Loss of isobutylene from the Boc group is a characteristic fragmentation pathway for tert-butyl carbamates.[5] |
| m/z 178.12 ([M+H - C₅H₈O₂]⁺) | Loss of the entire Boc group (100 Da) is another common fragmentation.[5] | |
| m/z 120.08 | Corresponds to the 4-aminophenylpiperazine fragment, providing evidence for the core structure. |
The observation of the correct precursor ion and the characteristic neutral losses of 56 Da (isobutylene) and 100 Da (isobutylene + CO₂) from the Boc group provides a multi-layered confirmation of the molecule's identity and the presence of this key functional group.[5]
Comparative Analysis with Alternative Techniques
While LC-MS is a powerful tool, a comprehensive analysis often benefits from orthogonal techniques. NMR and FTIR provide complementary structural information.
Diagram: Decision Framework for Analytical Technique Selection
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.[6][7]
-
Strengths:
-
Weaknesses:
Expected ¹H NMR Signals for CAS 170911-92-9 (in CDCl₃):
-
~1.48 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
~3.0-3.2 ppm (multiplet, 4H): Protons on the piperazine ring adjacent to the phenyl group.
-
~3.5-3.7 ppm (multiplet, 4H): Protons on the piperazine ring adjacent to the Boc group.
-
~3.6 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).
-
~6.6-6.7 ppm (doublet, 2H): Aromatic protons ortho to the amine group.
-
~6.8-6.9 ppm (doublet, 2H): Aromatic protons meta to the amine group.
The presence of all these signals with the correct integration and multiplicity provides strong evidence for the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that is excellent for identifying the presence of specific functional groups.[11]
-
Strengths:
-
Weaknesses:
Expected FTIR Absorption Bands for CAS 170911-92-9:
-
~3300-3500 cm⁻¹ (two bands): N-H stretching of the primary amine.
-
~2800-3000 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.
-
~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).
-
~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching of the aromatic ring.
-
~1170 cm⁻¹: C-N stretching.
The presence of the strong carbonyl peak for the Boc group and the characteristic N-H stretches of the primary amine would provide supporting evidence for the structure.
Conclusion: An Integrated Approach to Identity Confirmation
For the definitive identification of CAS 170911-92-9, LC-MS stands out as the most efficient and robust single technique. It provides a unique combination of separation power, sensitivity, and structural information through molecular weight determination and fragmentation analysis. The expected detection of the protonated molecule at m/z 278.18 and the characteristic fragmentation pattern involving the loss of the Boc group provides a highly reliable confirmation of its identity.
While NMR offers unparalleled detail in structural elucidation and FTIR provides rapid functional group confirmation, they are best utilized as complementary techniques. NMR is the ultimate arbiter for absolute structural confirmation, assuming sufficient sample purity and quantity are available. FTIR serves as an excellent, rapid screening tool to verify the presence of key functional groups. An integrated approach, leveraging the strengths of each technique, provides the most comprehensive and self-validating system for compound identification in a regulated and scientifically rigorous environment.
References
- 1. Chrominfo: Advantages and disadvantages of LC-MS [chrominfo.blogspot.com]
- 2. emerypharma.com [emerypharma.com]
- 3. The Applications and Features of Liquid Chromatography-Mass Spectrometry in the Analysis of Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azooptics.com [azooptics.com]
- 7. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 8. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 11. promptpraxislabs.com [promptpraxislabs.com]
- 12. What Are The Limitations Of This Ftir Technique? Overcome Molecular Analysis Challenges - Kintek Solution [kindle-tech.com]
- 13. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]
- 14. youtube.com [youtube.com]
A Researcher's Guide to the Certificate of Analysis: Evaluating Commercial Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
For researchers, scientists, and professionals in drug development, the procurement of high-quality starting materials is a critical, non-negotiable prerequisite for success. The Certificate of Analysis (CoA) serves as the primary declaration of a product's quality, yet its true value lies in the ability to interpret and verify the data it contains. This guide provides an in-depth technical comparison of what to expect from a CoA for commercial tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS: 170911-92-9), a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] We will dissect the essential analytical tests, present supporting experimental data, and offer a framework for comparing offerings from different suppliers.
This compound is a piperazine derivative featuring a Boc-protecting group, making it a versatile building block in medicinal chemistry.[1][2] Its purity and impurity profile directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough evaluation of its CoA is paramount.
Deconstructing the Certificate of Analysis: A Comparative Approach
A Certificate of Analysis is more than a simple pass/fail document; it is a detailed report card of a specific batch. While formats may vary between suppliers, a comprehensive CoA for a pharmaceutical intermediate should, at a minimum, include the tests outlined below. We will explore the "why" behind each test and provide example data that represents high-quality material.
A well-structured analytical workflow ensures the identity, purity, and quality of the material. The following diagram illustrates a typical process for the comprehensive analysis of this compound.
Caption: Analytical workflow for quality control of commercial this compound.
Key Analytical Parameters and Comparative Data
Below is a table summarizing the essential tests, their purpose, and typical specification ranges seen across different commercial suppliers. This serves as a practical guide for comparing the quality of the material.
| Parameter | Test Method | Purpose | Typical Specification (Supplier A) | Typical Specification (Supplier B) |
| Appearance | Visual Inspection | To ensure the material is free from foreign particulates and has the expected physical form. | White to off-white or light yellow powder | Light yellow to brown crystalline powder |
| Identification | ¹H NMR | Confirms the chemical structure by analyzing the chemical shifts and coupling constants of protons. | Conforms to structure | Conforms to structure |
| Identification | Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the compound. | [M+H]⁺ = 278.2 ± 0.5 amu | Report Value |
| Purity | HPLC (UV, 254 nm) | To quantify the main component and detect any impurities. | ≥ 98.0% (by area) | ≥ 99.0% (by area) |
| Water Content | Karl Fischer Titration | To quantify the amount of water, which can affect reaction stoichiometry. | ≤ 0.5% | ≤ 0.5% |
| Residual Solvents | GC-HS (Headspace Gas Chromatography) | To quantify any remaining solvents from the synthesis and purification process. | Methanol ≤ 3000 ppm | Report individual solvents |
Detailed Experimental Protocols
To empower researchers to independently verify the quality of their materials, we provide the following detailed, step-by-step methodologies for the key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
The choice of an HPLC-UV method is a practical and reliable approach for the routine analysis of N-Boc-piperazine derivatives.[3] The Boc-group and the phenyl ring provide strong UV chromophores, allowing for sensitive detection.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
Start with 95% A, 5% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the material in 1 mL of acetonitrile.
Rationale: The C18 column provides excellent separation for moderately polar compounds like the target molecule. The gradient elution ensures that both the main compound and any potential impurities, which may have different polarities, are well-resolved. TFA is used as an ion-pairing agent to improve peak shape.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR is an indispensable tool for confirming the identity and structural integrity of the molecule. The predicted spectrum for this compound shows distinct signals that are straightforward to assign.
Experimental Protocol:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Acquire a standard proton spectrum.
-
Data Analysis:
-
~1.48 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group.
-
~2.96 ppm (triplet, 4H): Represents the four protons on the piperazine ring adjacent to the phenyl group.
-
~3.45 ppm (broad singlet, 2H): The two protons of the amino group (-NH₂).
-
~3.56 ppm (triplet, 4H): Corresponds to the four protons on the piperazine ring adjacent to the Boc group.
-
~6.65 ppm (doublet, 2H): The two aromatic protons ortho to the amino group.
-
~6.81 ppm (doublet, 2H): The two aromatic protons meta to the amino group.[4]
-
Rationale: CDCl₃ is a common solvent for this type of molecule. The characteristic singlet of the Boc group at ~1.48 ppm is a key diagnostic signal. The integration of all signals should correspond to the number of protons in the structure, providing a quantitative check of its integrity.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry provides a rapid and accurate determination of the molecular weight, confirming the elemental composition of the molecule.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with an LC system (LC-MS).
-
Method: A small amount of the sample solution (from the HPLC preparation) is infused into the ESI source.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Expected Result: The theoretical monoisotopic mass of C₁₅H₂₃N₃O₂ is 277.18. A peak at m/z of approximately 277.9 to 278.2 would correspond to the [M+H]⁺ ion, confirming the identity of the compound.[2]
Rationale: ESI is a soft ionization technique that is well-suited for polar molecules and minimizes fragmentation, making the molecular ion peak easy to identify.
Interpreting the Data: A Comparative Scenario
Let's consider a scenario where you receive CoAs from two different suppliers for the same compound.
-
Supplier A provides a CoA with an HPLC purity of 98.5%. The ¹H NMR conforms to the structure, and the water content is 0.3%.
-
Supplier B provides a CoA with an HPLC purity of 99.5%. The ¹H NMR also conforms, but the water content is not reported.
Analysis:
-
Purity: Supplier B's material appears to be of higher purity based on the HPLC result. However, the absence of water content data is a significant omission. Water can act as a nucleophile in subsequent reactions and its presence needs to be accounted for.
-
Completeness: Supplier A, while offering a slightly lower purity product, provides a more complete analytical picture. This inspires greater confidence in their quality control processes.
In this case, the "better" supplier is not necessarily the one with the highest purity on paper. The trustworthiness of the data and the completeness of the analysis are equally important. A dialogue with Supplier B to request the water content data would be the logical next step.
The following diagram illustrates the decision-making process when evaluating a CoA.
Caption: Decision workflow for evaluating a Certificate of Analysis.
Conclusion
The Certificate of Analysis is a vital document for any researcher using commercial chemical intermediates. However, its value is only realized through critical evaluation and a solid understanding of the underlying analytical science. By comparing not just the headline purity figure, but also the range and quality of the supporting data—from structural confirmation by NMR and MS to the quantification of impurities like water and residual solvents—researchers can make more informed decisions. This guide provides the necessary framework and experimental context to move beyond simply accepting a CoA to truly understanding and verifying the quality of a critical raw material like this compound. This diligence at the outset is a cornerstone of reproducible and reliable research in drug discovery and development.
References
A Comparative Guide to the Biological Activity of Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate and its Analogs
Introduction: The Versatile Arylpiperazine Scaffold
In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The arylpiperazine moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates. Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate serves as a crucial synthetic intermediate, a versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2] While this compound is primarily valued for its role in chemical synthesis, an exploration of the biological activities of its derivatives provides invaluable insights for researchers and drug development professionals. This guide will provide a comparative overview of the biological activities of analogs derived from this key intermediate, supported by established experimental protocols to empower further research and development.
The core structure, featuring a piperazine ring linked to an aminophenyl group, offers multiple points for chemical modification. The Boc-protecting group provides stability during synthesis, while the aniline nitrogen and the phenyl ring itself are amenable to a wide range of chemical transformations. These modifications give rise to analogs with a spectrum of biological activities, primarily centered on neurological disorders, oncology, and infectious diseases.
Comparative Biological Activities of Arylpiperazine Analogs
The true potential of this compound is realized in the diverse biological activities of its downstream analogs. By modifying the core structure, researchers have developed compounds with potent and selective activities across various therapeutic areas.
Central Nervous System (CNS) Activity: Targeting Serotonin and Dopamine Receptors
Arylpiperazine derivatives are renowned for their interactions with serotonergic and dopaminergic receptors, making them a cornerstone in the development of treatments for psychiatric and neurological disorders.
-
Serotonin (5-HT) Receptor Modulation: Many arylpiperazine analogs exhibit high affinity for various 5-HT receptor subtypes. For instance, derivatives often show potent activity at the 5-HT1A and 5-HT2A receptors.[3] The nature of the substituent on the second piperazine nitrogen and the aryl ring dictates the affinity and functional activity (agonist, antagonist, or partial agonist).
-
Dopamine (D) Receptor Modulation: Similarly, the arylpiperazine scaffold is a key component of many dopamine receptor ligands. Analogs have been developed as antagonists for D2-like receptors, a critical mechanism for many antipsychotic drugs.[4]
The interplay between serotonin and dopamine receptor activity is a hallmark of many successful CNS drugs. The ability to fine-tune the selectivity and functional activity of arylpiperazine analogs makes them highly attractive for developing novel therapeutics with improved efficacy and side-effect profiles.
Experimental Protocols for Biological Evaluation
To facilitate the exploration of novel analogs of this compound, detailed protocols for key biological assays are provided below. These protocols are foundational for determining the activity and selectivity of new chemical entities.
Protocol 1: Radioligand Binding Assay for Serotonin (5-HT2A) and Dopamine (D2) Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A and D2 receptors.[5][6][7][8]
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT2A and D2 receptors.
Materials:
-
Cell membranes expressing human 5-HT2A or D2 receptors.
-
Radioligand: [3H]-Ketanserin for 5-HT2A receptors, [3H]-Spiperone for D2 receptors.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test compounds and reference compounds (e.g., Ketanserin for 5-HT2A, Haloperidol for D2).
-
96-well filter plates (GF/B filters).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference compounds in the incubation buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of incubation buffer (for total binding) or 50 µL of a high concentration of a non-radiolabeled antagonist (for non-specific binding).
-
50 µL of the test compound or reference compound at various concentrations.
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Anticancer Activity: Cytotoxicity Screening
Arylpiperazine derivatives have also been investigated for their potential as anticancer agents. Their mechanism of action can vary, but a primary method for initial screening is a cytotoxicity assay.
-
Structure-Activity Relationships (SAR): Studies have shown that modifications to the aryl group and the substituent on the second piperazine nitrogen can significantly impact the cytotoxic potency of these compounds against various cancer cell lines.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.
Caption: Workflow for MTT Cytotoxicity Assay.
Antimicrobial Activity
The arylpiperazine scaffold has also been explored for the development of novel antimicrobial agents. Modifications to the core structure can lead to compounds with activity against a range of bacteria and fungi.
-
Broad-Spectrum Potential: Some arylpiperazine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[13][14][15][16]
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18][19][20]
Objective: To determine the MIC of a test compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Test compounds and a reference antibiotic (e.g., Ciprofloxacin).
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the reference antibiotic in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Recording: Record the MIC values for each compound against each bacterial strain.
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Directions
This compound is a foundational building block in medicinal chemistry, providing access to a rich chemical space of biologically active arylpiperazine analogs. While the intermediate itself is not typically evaluated for biological activity, its derivatives have shown significant promise in the fields of neuroscience, oncology, and infectious diseases. The structure-activity relationships of these analogs are complex, with subtle modifications to the arylpiperazine core leading to profound changes in biological activity and target selectivity.
The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of novel analogs derived from this versatile scaffold. By systematically synthesizing and evaluating new derivatives, the scientific community can continue to unlock the therapeutic potential of the arylpiperazine class of compounds, leading to the development of next-generation medicines for a range of challenging diseases.
References
- 1. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. asianpubs.org [asianpubs.org]
- 16. ijcmas.com [ijcmas.com]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 20. rr-asia.woah.org [rr-asia.woah.org]
Introduction: The Piperazine Ring - A Scaffold of Pharmacological Privilege
An In-Depth Guide to the Structural Comparison of Piperazine-Containing Active Pharmaceutical Ingredients (APIs)
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in a vast array of blockbuster drugs is no coincidence. The unique physicochemical properties conferred by the 1,4-diazacyclohexane structure—such as improved aqueous solubility, oral bioavailability, and the ability to serve as a versatile scaffold for diverse substitutions—make it an invaluable component in drug design.[4][5][6] The two nitrogen atoms provide sites for hydrogen bonding, which can be crucial for target affinity and specificity, while also offering handles for synthetic modification to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[6]
This guide, intended for researchers and drug development professionals, provides a framework for the structural and functional comparison of piperazine-containing APIs. We will move beyond simple classification, delving into the causality behind how specific structural modifications on the piperazine core dictate therapeutic outcomes. By integrating established analytical protocols with structure-activity relationship (SAR) insights, we aim to provide a self-validating system for evaluating these critical pharmaceutical agents.
The Logic of Structural Interrogation: A Workflow for Comparative Analysis
A systematic approach is paramount when comparing APIs. The goal is not merely to identify differences but to understand their functional consequences. The workflow below outlines a logical progression from high-level structural classification to detailed biophysical characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Nitro Group Reduction: Efficacy, Selectivity, and Practical Considerations
The transformation of a nitro group into a primary amine is a cornerstone of modern organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3][4] The choice of catalyst for this reduction is critical, directly influencing the reaction's efficiency, chemoselectivity, and overall success. This guide provides an in-depth comparison of common and emerging catalytic systems for nitro group reduction, offering experimental data, mechanistic insights, and practical protocols to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
The Ubiquitous Noble Metal Catalysts: Pd/C and Pt/C
Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are the workhorses of catalytic hydrogenation for nitro group reduction, prized for their high activity and broad applicability.[5][6]
Mechanism of Action: The catalytic cycle on the surface of these noble metals involves the adsorption and dissociation of molecular hydrogen, followed by the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates to the final amine.[7][8]
dot
Caption: Generalized mechanism for nitro group reduction.
Palladium on Carbon (Pd/C)
Pd/C is often the first choice for the reduction of both aromatic and aliphatic nitro compounds due to its high efficiency.[5][6] It is typically used with hydrogen gas or a hydrogen donor in a process called catalytic transfer hydrogenation (CTH).[9][10][11]
Advantages:
-
High activity and efficiency.
-
Relatively lower cost compared to platinum.
-
Effective for a wide range of substrates.[6]
Disadvantages:
-
Can be too reactive, leading to the reduction of other sensitive functional groups like alkenes, alkynes, and carbonyls.[5][12]
-
Prone to causing dehalogenation, especially with iodo- and bromo-substituted nitroarenes.[10][13]
Platinum on Carbon (Pt/C)
Pt/C is another highly effective catalyst, sometimes favored over Pd/C for its unique selectivity profile.
Advantages:
-
Excellent activity for nitro group reduction.
-
Can be more selective than Pd/C in certain cases, particularly when sulfided, which can prevent dehalogenation.[10]
Disadvantages:
-
Generally more expensive than Pd/C.
-
Can also reduce other functional groups if not used under carefully controlled conditions.
Raney Nickel: A Cost-Effective and Selective Alternative
Raney nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy, is a popular and economical choice for nitro group reductions.[5][14]
Advantages:
-
Significantly more cost-effective than palladium and platinum catalysts.
-
Often the preferred catalyst for reducing nitroarenes containing halogens (Cl, Br, I) as it is less prone to causing dehalogenation compared to Pd/C.[5][10]
-
Can be used with hydrogen gas or hydrogen donors like formic acid or ammonium formate.[15]
Disadvantages:
-
Pyrophoric nature requires careful handling and storage.
-
May not be as active as noble metal catalysts for all substrates, sometimes requiring higher temperatures or pressures.
Iron-Based Catalysts: The Rise of Sustainable Chemistry
In the quest for greener and more sustainable synthetic methods, iron-based catalysts have gained significant attention.[16][17][18] These systems are attractive due to the low cost, abundance, and low toxicity of iron.
Advantages:
-
Often exhibit excellent chemoselectivity, leaving other reducible functional groups such as carbonyls, esters, and nitriles intact.[5]
-
Can be used in various forms, including iron powder with acid (e.g., Fe/HCl or Fe/NH4Cl) or as nanoparticles.[10][17]
Disadvantages:
-
Typically requires stoichiometric amounts of iron, leading to significant metal waste.
-
Reaction workup can be more complex compared to heterogeneous catalytic systems.
Emerging and Niche Catalysts
Research continues to uncover novel catalytic systems with unique properties for nitro group reduction.
-
Copper Nanoparticles: Have shown promise for highly chemoselective reductions in the presence of a hydrogen donor like ammonium formate.[20]
-
Bimetallic Catalysts: Combinations of metals, such as Ag-Raney nickel or Co-Zn, can exhibit synergistic effects, leading to enhanced activity and selectivity.[21][22]
-
Metal-Free Reductions: Innovative methods using organocatalysts like 4,4′-bipyridine with a reductant such as tetrahydroxydiboron offer a metal-free alternative, avoiding metal contamination of the final product.[1]
Comparative Performance Data
The following table summarizes the typical performance of various catalysts for the selective reduction of a nitro group in the presence of other functional groups. Yields are indicative and can vary based on the specific substrate and reaction conditions.[10]
| Catalyst System | Hydrogen Source | Typical Solvent(s) | Typical Yield (%) | Chemoselectivity Notes |
| H₂, Pd/C | H₂ gas | Ethanol, Methanol | >90 | Generally good, but over-reduction of other groups can occur.[10] |
| H₂, Pt/C (sulfided) | H₂ gas | Acetonitrile | 80-90 | Good selectivity, particularly for preserving halogens.[10] |
| H₂, Raney Nickel | H₂ gas | Methanol, Ethanol | 85-95 | Excellent for halogenated nitroarenes to prevent dehalogenation.[10] |
| SnCl₂·2H₂O | - | Ethanol, Ethyl Acetate | 80-95 | Highly selective for nitro groups over carbonyls and nitriles.[10] |
| Fe/HCl or Fe/NH₄Cl | - | Water, Ethanol | 75-90 | Robust and selective, but generates significant iron waste. |
| Pd/C, HCOONH₄ | Ammonium Formate | Methanol, Ethanol | >90 | Mild conditions, avoids high-pressure H₂ gas.[10] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and Hydrogen Gas
This protocol is a general guideline and may require optimization for specific substrates.[8]
dot
Caption: Experimental workflow for hydrogenation with H₂ gas.[8]
Materials:
-
Nitroaromatic compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (e.g., Ethanol, Methanol, Ethyl Acetate)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite
Procedure:
-
In a round-bottom flask or a specialized hydrogenation vessel, dissolve the nitroaromatic compound (1.0 eq) in the chosen solvent.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight) to the solution under an inert atmosphere.
-
Seal the vessel and purge the system with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[8]
-
Pressurize the vessel with hydrogen to the desired pressure (often atmospheric pressure using a balloon, or higher pressures in a Parr shaker).[23]
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by chromatography or crystallization.
Protocol 2: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate
This method offers a convenient alternative to using high-pressure hydrogen gas.[10]
Materials:
-
Aromatic nitro compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
Procedure:
-
To a solution of the aromatic nitro compound (1 equivalent) in methanol or ethanol, add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (5-10 mol % by weight).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified further if necessary.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂·2H₂O)
This is a classic and reliable method for chemoselective nitro group reduction.[24]
Materials:
-
Nitro compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
Procedure:
-
To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).
-
Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).[24]
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
Troubleshooting and Safety Considerations
Incomplete Reactions:
-
Catalyst Activity: Ensure the catalyst is fresh and has been stored properly. Catalyst loading may need to be increased for challenging substrates.[24]
-
Solubility: Poor solubility of the starting material can hinder the reaction. Consider using a co-solvent system.[24]
-
Temperature: Some reductions may require gentle heating to proceed at a reasonable rate.[24]
Side Reactions:
-
Over-reduction: In catalytic hydrogenations, other functional groups may be reduced. Careful monitoring and optimization of reaction conditions are crucial.[13]
-
Intermediate Formation: The reduction can sometimes stall at intermediate stages, forming nitroso, hydroxylamine, or azoxy compounds.[24] Ensuring a sufficient excess of the reducing agent can help drive the reaction to completion.[24]
-
Dehalogenation: For halogenated nitroarenes, especially with Pd/C, reductive cleavage of the halogen can occur.[13] Consider using Raney nickel or a sulfided Pt/C catalyst to minimize this side reaction.[10]
Safety Precautions:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[25][26] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[26][27]
-
Pyrophoric Catalysts: Pd/C and Raney nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen.[25][26] The used catalyst should be carefully filtered and kept wet with water to prevent ignition.[25]
-
Exothermic Reactions: The reduction of nitro groups is often highly exothermic.[8][13] For larger-scale reactions, proper temperature control, such as using an ice bath, is essential.[8]
Conclusion
The selection of a catalyst for nitro group reduction is a multifaceted decision that requires careful consideration of the substrate's structure, the desired chemoselectivity, and practical aspects such as cost and safety. While traditional noble metal catalysts like Pd/C and Pt/C offer high activity, alternatives such as Raney nickel and iron-based systems provide excellent selectivity and cost-effectiveness, particularly for specific applications. By understanding the strengths and weaknesses of each catalytic system and adhering to rigorous experimental protocols and safety measures, researchers can confidently and efficiently achieve the desired amine products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. imedpub.com [imedpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 7. orientjchem.org [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 16. [PDF] Heterogeneous Iron-Catalyzed Hydrogenation of Nitroarenes under Water-Gas Shift Reaction Conditions | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. One-pot green synthesis of silver/iron oxide composite nanoparticles for 4-nitrophenol reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phosphane-free green protocol for selective nitro reduction with an iron-based catalyst. | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04343K [pubs.rsc.org]
- 22. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chem.uci.edu [chem.uci.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. weihaicm.com [weihaicm.com]
A Senior Application Scientist's Guide to the Structural Validation of 1-Boc-4-(4-aminophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unequivocal structural confirmation of synthesized intermediates is a cornerstone of scientific rigor. 1-Boc-4-(4-aminophenyl)piperazine, a key building block in the synthesis of a multitude of pharmacologically active compounds, is no exception.[1][2][3] Its proper structural validation ensures the integrity of downstream processes and the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this versatile molecule, offering field-proven insights and experimental data to support your research.
The Imperative of Structural Validation
The synthesis of 1-Boc-4-(4-aminophenyl)piperazine involves the introduction of a bulky tert-butyloxycarbonyl (Boc) protecting group and the coupling of a piperazine ring to an aniline moiety. Each of these steps presents opportunities for the formation of side products and isomers. Incomplete reactions could leave starting materials, while over-reaction could lead to di-substituted products. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the purity and correct isomeric form of the final compound.
A Comparative Overview of Analytical Techniques
The three pillars of structural validation for a molecule like 1-Boc-4-(4-aminophenyl)piperazine are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application offers a self-validating system for confirmation.
| Analytical Technique | Strengths | Weaknesses | Application to 1-Boc-4-(4-aminophenyl)piperazine |
| ¹H and ¹³C NMR | Provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous structure determination and isomeric differentiation. | Relatively low sensitivity compared to MS; requires higher sample concentrations. | Essential for confirming the connectivity of the Boc group, the piperazine ring, and the aminophenyl group. Allows for the precise assignment of protons and carbons. |
| FTIR Spectroscopy | Rapid and non-destructive; provides information about the presence of specific functional groups. | Does not provide detailed information about the overall molecular structure or connectivity. | Confirms the presence of key functional groups such as the N-H of the amine, the C=O of the carbamate (Boc group), and the aromatic C-H bonds. |
| Mass Spectrometry | Extremely sensitive; provides the molecular weight of the compound and information about its fragmentation pattern, aiding in structural confirmation. | Can be destructive; may not differentiate between isomers without chromatographic separation. | Confirms the molecular weight of the synthesized compound and provides characteristic fragmentation patterns that support the proposed structure. |
In-Depth Analysis and Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 1-Boc-4-(4-aminophenyl)piperazine.
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. For a correctly synthesized product, the following key signals are expected (in CDCl₃):
-
Aromatic Protons: Two distinct doublets in the aromatic region (typically ~6.6-6.9 ppm), corresponding to the protons on the aminophenyl ring. The coupling constants will indicate their ortho and meta relationships.
-
Piperazine Protons: Two sets of multiplets or broad singlets corresponding to the four methylene groups of the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen will be shifted downfield (~3.6 ppm) compared to those adjacent to the nitrogen attached to the phenyl ring (~3.0 ppm).
-
Boc Group Protons: A characteristic sharp singlet at approximately 1.49 ppm, integrating to nine protons, is a clear indicator of the presence of the tert-butyl group.
-
Amine Protons: A broad singlet corresponding to the two protons of the primary amine on the phenyl ring. The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key expected signals include:
-
Carbonyl Carbon: A peak around 155 ppm corresponding to the carbonyl carbon of the Boc group.
-
Aromatic Carbons: Four distinct signals in the aromatic region, with the carbon attached to the amino group being the most upfield.
-
Piperazine Carbons: Two signals for the piperazine ring carbons.
-
Boc Group Carbons: A signal for the quaternary carbon of the tert-butyl group (around 80 ppm) and a signal for the three equivalent methyl carbons (around 28.5 ppm).[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The IR spectrum of 1-Boc-4-(4-aminophenyl)piperazine should exhibit the following characteristic absorption bands:
-
N-H Stretching: A pair of bands in the region of 3200-3400 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
-
C=O Stretching: A strong absorption band around 1682-1690 cm⁻¹, indicative of the carbonyl group of the tert-butoxycarbonyl (Boc) protecting group.[4]
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and Boc groups will be observed below 3000 cm⁻¹.
-
C-N Stretching: Aromatic and aliphatic C-N stretching vibrations will be present in the fingerprint region (typically 1200-1350 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized compound. For 1-Boc-4-(4-aminophenyl)piperazine (C₁₅H₂₃N₃O₂), the expected exact mass is 277.1841 g/mol .
Expected Fragmentation Pattern: In positive-ion mode electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ will be observed at m/z 278.1919.[4] Further fragmentation (MS/MS) can provide additional structural confirmation. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or isobutylene:
-
Loss of isobutylene: A fragment ion at m/z 222, corresponding to the loss of C₄H₈ (56 Da).
-
Loss of the entire Boc group: A fragment ion at m/z 178, corresponding to the loss of C₅H₉O₂ (101 Da).
-
Cleavage of the piperazine ring can also occur, leading to characteristic fragment ions.[5]
Experimental Workflow for Structural Validation
A robust workflow for the validation of synthesized 1-Boc-4-(4-aminophenyl)piperazine should be systematic and sequential.
Caption: A typical workflow for the structural validation of a synthesized compound.
Detailed Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all peaks and assign them to the corresponding protons in the structure.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Assign all peaks to the corresponding carbon atoms.
-
FTIR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify and label the characteristic absorption bands corresponding to the key functional groups.
-
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Acquisition:
-
Inject a small volume of the sample solution.
-
Acquire the mass spectrum in positive ion mode.
-
Observe the protonated molecular ion [M+H]⁺.
-
If available, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe the fragmentation pattern.
-
Visualizing the Validated Structure
The following diagram illustrates the key structural features of 1-Boc-4-(4-aminophenyl)piperazine that are confirmed by the various analytical techniques.
Caption: Key structural features of 1-Boc-4-(4-aminophenyl)piperazine and their corresponding analytical signatures.
Conclusion and Best Practices
The structural validation of 1-Boc-4-(4-aminophenyl)piperazine is a critical step that demands a rigorous and multi-technique approach. While NMR spectroscopy provides the most definitive structural information, FTIR and mass spectrometry are indispensable for confirming functional groups and molecular weight, respectively. By judiciously applying these techniques in a coordinated workflow, researchers can ensure the identity, purity, and integrity of this important synthetic intermediate, thereby building a solid foundation for successful drug discovery and development programs. It is also crucial to consider potential impurities arising from the synthesis, such as unreacted starting materials or di-Boc protected piperazine, and ensure that the chosen analytical methods can effectively detect and quantify them.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. 1-Boc-4-(4-aminophenyl)piperazine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. fishersci.fi [fishersci.fi]
- 4. rsc.org [rsc.org]
- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
This document provides a detailed protocol for the safe handling, management, and disposal of tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate (CAS No. 170911-92-9). As a Senior Application Scientist, this guide is designed to provide drug development professionals, researchers, and scientists with the necessary operational procedures to ensure personnel safety and environmental compliance. The protocols herein are synthesized from available safety data for this compound and structurally related piperazine derivatives, emphasizing a proactive approach to laboratory safety.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazard profile is the cornerstone of its safe management. This compound is classified as a hazardous substance, and its toxicological properties have not been fully investigated.[1] Therefore, it must be handled with care, assuming a high degree of potential hazard. The primary risks are associated with irritation to the skin, eyes, and respiratory tract.[2]
Table 1: GHS Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2] |
Due to the presence of the piperazine moiety, it is also prudent to be aware of the hazards associated with the parent compound, which can be corrosive and may emit hazardous fumes upon decomposition.[3][4] All waste streams containing this compound must be treated as hazardous.
Personnel Protective Equipment (PPE) and Safe Handling
To mitigate the risks identified above, strict adherence to PPE and handling protocols is mandatory. The primary goal is to prevent all personal contact, including inhalation.[3]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles or a face shield. | Prevents eye irritation from dust or splashes. In case of contact, rinse cautiously with water for several minutes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects against skin irritation. Gloves must be inspected before use and disposed of after contamination.[1] |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[6] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator. | Required when handling the solid form outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[1][5] |
Safe Handling Procedures:
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3][5]
-
Avoid Dust Formation: Use techniques that minimize the generation of dust when weighing or transferring the solid material.[1]
-
Incompatible Materials: Store and handle away from strong oxidizing agents and strong acids to prevent hazardous reactions.[3][7]
-
Hygiene: Always wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.[5]
Spill Management Protocol
Accidental spills must be managed immediately and safely to protect personnel and the environment.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and evacuate personnel to a safe location.[1] Ensure the area is well-ventilated.
-
Don PPE: Before re-entering the area, don the full PPE detailed in Table 2, including respiratory protection.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, closed, and clearly labeled container for hazardous waste disposal.[1][6] This process should be done gently to avoid creating dust.[1]
-
Decontamination: Clean the spill area thoroughly. First, use an appropriate solvent (such as ethanol or isopropanol), followed by a wash with soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.
-
Environmental Protection: Do not allow the spilled material or cleaning run-off to enter drains or waterways.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste. Disposal must always be conducted through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][3][6]
1. Waste Segregation and Containerization:
-
Solid Waste: Place all waste containing the compound, including contaminated consumables (e.g., weighing papers, pipette tips, gloves), into a designated hazardous waste container.[6]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated liquid hazardous waste container. Do not mix with other incompatible waste streams.[8]
-
Container Selection: The waste container must be made of a compatible material, be in good condition, and have a secure, screw-on cap to prevent leaks or the release of vapors.[8]
2. Labeling:
-
Clarity is Key: The container must be clearly labeled with the words "Hazardous Waste."[6]
-
Full Chemical Name: The label must include the full chemical name: "this compound" and its CAS number "170911-92-9." Avoid using abbreviations or formulas.[8]
-
Hazard Symbols: Affix the appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).
3. Temporary Storage:
-
Designated Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Segregation: Keep the waste container away from incompatible materials, particularly strong acids and oxidizers.[3]
4. Final Disposal:
-
Professional Collection: Arrange for collection by a licensed hazardous waste disposal company.[1]
-
Incineration: The recommended method of disposal is through high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction of the compound and to neutralize harmful combustion byproducts.[1]
-
Contaminated Packaging: Dispose of the original, empty product container as unused product, as it will contain residual chemical.[1]
Decontamination of Equipment
Any non-disposable equipment, such as glassware or spatulas, that comes into contact with the chemical must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol, isopropanol) to dissolve any residue. Collect this solvent rinse as hazardous liquid waste.
-
Wash: Wash the equipment with soap and plenty of water.
-
Final Rinse: Perform a final rinse with deionized water.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. This compound | 170911-92-9 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate—a key building block in medicinal chemistry[1]—demands a comprehensive understanding of its characteristics and a meticulous approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) to ensure both your safety and the validity of your experimental outcomes.
Foundational Risk Assessment: Understanding the Compound
This compound, often referred to as 1-Boc-4-(4-aminophenyl)piperazine, is typically supplied as a solid powder.[2] Its hazard profile, according to the Globally Harmonized System (GHS), necessitates careful handling due to its classification as a skin irritant (H315), a serious eye irritant (H319), and a potential respiratory irritant (H335).[2][3][4] The primary risks stem from the inadvertent generation and inhalation of dust during handling and potential contact with skin and eyes.[5]
A systematic approach to safety begins with a clear risk assessment. Before any procedure, every researcher should mentally or formally complete this process.
Caption: Risk Assessment Workflow for Chemical Handling.
The Hierarchy of Controls: Beyond Basic PPE
While PPE is essential, it is the last line of defense. A robust safety protocol prioritizes engineering and administrative controls to minimize exposure at the source.[6][7]
-
Engineering Controls : These are the most effective measures as they physically isolate the hazard.[7] For a powdered substance like this, always handle the solid material inside a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[5][8] This minimizes the escape of airborne particles into the laboratory environment.
-
Administrative Controls : These are the procedures and work practices that reduce exposure risk. Designate a specific area for working with this compound, clearly labeling it as such.[9] Purchase the smallest practical quantity to minimize storage and waste.[9] Whenever possible, consider purchasing pre-weighed amounts or solutions to eliminate the need to handle the powder directly.[5]
Core PPE Protocol: A Detailed Breakdown
When direct handling is unavoidable, a specific and correctly implemented PPE strategy is mandatory.
Eye and Face Protection
The potential for serious eye irritation means that standard safety glasses are insufficient.
| Protection Level | Specification | When to Use |
| Standard | Chemical splash goggles | Mandatory for all operations, including handling solids and solutions. They provide a full seal around the eyes to protect from splashes and airborne dust.[10] |
| Elevated Risk | Face shield worn over chemical splash goggles | Required when there is a significant risk of splashing, such as when handling larger volumes (>1 L) of a solution or during highly exothermic reactions.[11] |
Hand Protection
Skin contact is a primary exposure route. The choice and use of gloves are critical.
-
Glove Type : Disposable nitrile gloves are the standard recommendation, offering good protection against a wide range of chemicals for short-term use.[10][11] Always consult a manufacturer's chemical resistance chart for specific solvents if you are preparing solutions.[12][13]
-
Glove Practice :
-
Inspect gloves for any signs of damage before each use.
-
Use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[14]
-
Change gloves immediately if you suspect contamination and every two hours during extended operations.[9]
-
Dispose of contaminated gloves as hazardous waste in accordance with applicable laws and good laboratory practices.[14][15]
-
Always wash hands thoroughly with soap and water after removing gloves.[16]
-
Body Protection
A lab coat is not just for keeping your clothes clean; it is a barrier against contamination.
-
Specification : Wear a professional lab coat, fully buttoned, with sleeves that cover the wrists.[11]
-
Best Practice : Do not wear lab coats outside of the laboratory to prevent the spread of contamination. Contaminated work clothes should be laundered separately from personal clothing.[16][17] If significant contamination occurs, the lab coat should be disposed of as hazardous waste.
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks. However, in specific situations, respiratory protection is necessary.
-
When Required : A respirator is needed if engineering controls are unavailable or insufficient to control dust exposure (e.g., during a large spill cleanup).[5]
-
Type : For nuisance dust exposures, a NIOSH-approved N95 particle respirator is a minimum requirement.[14] For higher-level protection or when working with solutions that may aerosolize, cartridges appropriate for organic vapors and particulates (e.g., OV/AG/P99) should be used.[14]
-
Programmatic Requirement : Respirator use requires enrollment in a formal respiratory protection program, which includes medical evaluation, training, and annual fit-testing to ensure a proper seal.[5][11]
Operational Plans: Integrating PPE into Workflows
Workflow: Weighing the Solid Compound
This common procedure presents the highest risk of dust generation.
Caption: Step-by-step workflow for safely weighing powdered reagents.
Workflow: Decontamination and Disposal
Proper disposal is a critical final step to ensure safety and environmental compliance.
Caption: Waste Disposal Workflow for this compound.
Emergency Response Plan
Even with meticulous planning, accidents can happen. Immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4][18]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation : Move the person into fresh air.[14] If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention.[19]
-
Spill : Evacuate non-essential personnel. Wearing full PPE, including respiratory protection if necessary, sweep up the solid material, avoiding dust creation.[14] Place in a suitable, closed container for disposal.[14][15]
By integrating this expert-level understanding of hazard mitigation and procedural discipline, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. CAS 170911-92-9: 4-(4-Aminophenyl)piperazine-1-carboxylic … [cymitquimica.com]
- 2. This compound | 170911-92-9 [sigmaaldrich.com]
- 3. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. nj.gov [nj.gov]
- 7. nistglobal.com [nistglobal.com]
- 8. occupli.com [occupli.com]
- 9. safety.duke.edu [safety.duke.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. glovesbyweb.com [glovesbyweb.com]
- 14. capotchem.com [capotchem.com]
- 15. watson-int.com [watson-int.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. This compound | 170911-92-9 | TCI EUROPE N.V. [tcichemicals.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
